molecular formula C15H26N2O6 B064281 1,4-di-Boc-piperazine-2-carboxylic acid CAS No. 181955-79-3

1,4-di-Boc-piperazine-2-carboxylic acid

Cat. No.: B064281
CAS No.: 181955-79-3
M. Wt: 330.38 g/mol
InChI Key: IIZGWFQKLVCLLA-UHFFFAOYSA-N
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Description

1,4-di-Boc-piperazine-2-carboxylic acid is a useful research compound. Its molecular formula is C15H26N2O6 and its molecular weight is 330.38 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-bis[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O6/c1-14(2,3)22-12(20)16-7-8-17(10(9-16)11(18)19)13(21)23-15(4,5)6/h10H,7-9H2,1-6H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIZGWFQKLVCLLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181955-79-3
Record name 1,4-Di-Boc-piperazine-2-carboxylic acid
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Foundational & Exploratory

What are the physicochemical properties of 1,4-di-Boc-piperazine-2-carboxylic acid?

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Physicochemical Properties of 1,4-di-Boc-piperazine-2-carboxylic acid

Abstract

This compound is a pivotal heterocyclic building block in modern medicinal chemistry and pharmaceutical development. Its rigid piperazine core, functionalized with a carboxylic acid and protected by two tert-butyloxycarbonyl (Boc) groups, makes it a valuable intermediate in the synthesis of complex molecules, particularly in the realm of peptide and peptidomimetic drug design. This technical guide provides a comprehensive overview of the key physicochemical properties of this compound, detailed experimental protocols for its application, and a visual representation of a common synthetic workflow. This document is intended for researchers, scientists, and professionals in drug development who utilize this versatile molecule in their synthetic endeavors.

Physicochemical Properties

The physicochemical properties of this compound are fundamental to its handling, reactivity, and application in chemical synthesis. A summary of these properties is presented in the table below.

PropertyValueReference
Molecular Formula C₁₅H₂₆N₂O₆
Molecular Weight 330.38 g/mol
Appearance White crystalline powder or solid[1]
Melting Point 128-132 °C (with decomposition) or 142-148 °C[1]
Solubility Freely soluble in dichloromethane (DCM), tetrahydrofuran (THF), and dimethylformamide (DMF). Insoluble in water.[1]
CAS Number 181955-79-3 (for the mixture)
SMILES String CC(C)(C)OC(=O)N1CCN(C(C1)C(O)=O)C(=O)OC(C)(C)C
InChI Key IIZGWFQKLVCLLA-UHFFFAOYSA-N

Experimental Protocols

The utility of this compound is most evident in its application in amide bond formation, a cornerstone of peptide synthesis. Below is a detailed, representative protocol for coupling this acid with a primary amine using HATU, a common coupling reagent.

Objective: To synthesize an amide by coupling this compound with a generic primary amine (R-NH₂).

Materials:

  • This compound

  • Primary amine (R-NH₂)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • 0.1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • Pre-activation of the Carboxylic Acid:

    • In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.

    • To this solution, add DIPEA (2.0-3.0 equivalents) and stir the mixture at room temperature for 15-30 minutes. This step allows for the pre-activation of the carboxylic acid, forming a highly reactive intermediate.[2]

  • Amine Addition:

    • Add the primary amine (R-NH₂) (1.1 equivalents) to the activated mixture.

  • Reaction Monitoring:

    • Stir the reaction at room temperature for 1-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.[2]

  • Work-up and Extraction:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with 0.1 M HCl, saturated aqueous NaHCO₃, water, and brine.[2]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification:

    • Purify the resulting crude product by flash column chromatography on silica gel to obtain the desired amide.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the HATU-mediated amide coupling of this compound.

experimental_workflow cluster_activation Activation Step cluster_coupling Coupling Step cluster_workup Work-up & Purification start This compound + HATU in DMF add_dipea Add DIPEA start->add_dipea 1.0 eq Acid 1.1 eq HATU stir_activation Stir for 15-30 min at Room Temp add_dipea->stir_activation 2.0-3.0 eq Base add_amine Add Primary Amine (R-NH₂) stir_activation->add_amine Activated Acid stir_coupling Stir for 1-12 hours at Room Temp add_amine->stir_coupling 1.1 eq Amine dilute Dilute with Ethyl Acetate stir_coupling->dilute Crude Product wash Wash with: - 0.1 M HCl - Sat. NaHCO₃ - Brine dilute->wash dry_concentrate Dry (Na₂SO₄) & Concentrate wash->dry_concentrate purify Flash Chromatography dry_concentrate->purify product Purified Amide Product purify->product

Caption: Workflow for HATU-mediated amide coupling.

Applications in Drug Development

This compound is a valuable building block in pharmaceutical research, primarily due to the following attributes:

  • Peptide Synthesis: It serves as a constrained amino acid analogue, which can be incorporated into peptide chains to enhance their stability against enzymatic degradation and to modulate their conformational properties.[1]

  • Scaffold for Biologically Active Molecules: The piperazine ring is a common scaffold in a wide range of therapeutic agents, and this compound provides a convenient starting point for the synthesis of novel drug candidates.

  • Introduction of Functional Groups: The Boc protecting groups can be selectively removed under acidic conditions, allowing for further functionalization at the nitrogen atoms, thus enabling the synthesis of diverse libraries of compounds for screening.

References

A Technical Guide to the Structural and Conformational Analysis of 1,4-di-Boc-piperazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-di-Boc-piperazine-2-carboxylic acid is a pivotal chiral building block in medicinal chemistry, frequently utilized in the synthesis of complex molecules with therapeutic potential, including peptide mimetics and kinase inhibitors. The strategic placement of two bulky tert-butyloxycarbonyl (Boc) protecting groups on the piperazine nitrogen atoms significantly influences the molecule's conformation and reactivity. This guide provides a comprehensive analysis of the structural and conformational properties of this compound, detailing experimental and computational methodologies for its characterization. Furthermore, it explores its application in drug discovery, particularly as a scaffold for kinase inhibitors, and proposes a hypothetical signaling pathway based on its known utility in the synthesis of Cyclin-Dependent Kinase 2 (CDK2) inhibitors.

Physicochemical and Structural Properties

This compound is a white crystalline solid.[1] Its fundamental properties are summarized in the table below, compiled from various commercial and scientific sources.[2][3]

PropertyValueReferences
Molecular Formula C₁₅H₂₆N₂O₆[2]
Molecular Weight 330.38 g/mol [2]
CAS Number 181955-79-3[2]
Melting Point 142-148 °C[2]
Appearance White crystalline powder[1]
Solubility Freely soluble in Dichloromethane (DCM), Tetrahydrofuran (THF), and Dimethylformamide (DMF). Insoluble in water.[1]

Conformational Analysis

The conformational landscape of this compound is primarily dictated by the chair conformation of the piperazine ring and the rotational isomers (rotamers) arising from the partial double bond character of the amide linkages between the nitrogen atoms and the Boc groups. The presence of two bulky Boc groups and a carboxylic acid substituent introduces significant steric hindrance, influencing the equilibrium between different conformers.

Experimental Approaches

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Temperature-dependent ¹H NMR spectroscopy is a powerful technique to study the conformational dynamics of piperazine derivatives.[4] The interconversion between different chair conformations and the rotation around the N-Boc bonds can be observed through changes in the NMR spectrum at varying temperatures.

Experimental Protocol: Temperature-Dependent ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Initial Spectrum Acquisition: Record a standard ¹H NMR spectrum at room temperature (25 °C) to observe the initial signal pattern. Due to restricted rotation and ring inversion, broad signals or multiple sets of signals for the piperazine ring protons are expected.

  • Variable Temperature Analysis:

    • Low-Temperature Analysis: Gradually decrease the temperature of the NMR probe (e.g., in 10 °C increments) and acquire a spectrum at each temperature. As the temperature decreases, the rate of conformational exchange slows down, leading to the resolution of distinct signals for the axial and equatorial protons of the different conformers.

    • High-Temperature Analysis: Gradually increase the temperature of the NMR probe. As the temperature rises, the rate of conformational exchange increases, leading to the coalescence of signals into broader, averaged peaks. The temperature at which two exchanging signals merge into a single peak is the coalescence temperature (Tc).

  • Data Analysis: The activation energy barrier (ΔG‡) for the conformational exchange can be calculated from the coalescence temperature using the Eyring equation. This provides quantitative information about the energy required for ring inversion and N-Boc bond rotation.

2.1.2. X-ray Crystallography

Single-crystal X-ray diffraction provides a definitive, static picture of the molecule's conformation in the solid state. This technique can elucidate bond lengths, bond angles, and the preferred conformation of the piperazine ring (e.g., chair, boat, or twist-boat) and the orientation of the substituents. For substituted piperazines, the chair conformation is commonly observed.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture (e.g., ethyl acetate/hexanes).

  • Data Collection: Mount a suitable crystal on a goniometer head of a diffractometer. Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations, using monochromatic X-ray radiation (e.g., Mo Kα or Cu Kα).

  • Structure Solution and Refinement: Process the collected diffraction data to obtain the unit cell parameters and integrated intensities. Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters to obtain the final molecular structure.

  • Analysis: Analyze the refined structure to determine key geometric parameters, including the conformation of the piperazine ring, the orientation of the Boc and carboxylic acid groups, and any intermolecular interactions such as hydrogen bonding.

Computational Modeling

Computational methods, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, are valuable tools for exploring the conformational landscape of flexible molecules like this compound in the gas phase or in solution. These methods can predict the relative energies of different conformers and the energy barriers for their interconversion.

Workflow for Computational Conformational Analysis

G Computational Conformational Analysis Workflow A Initial 3D Structure Generation B Conformational Search (e.g., Molecular Mechanics) A->B C Geometry Optimization of Conformers (e.g., DFT with B3LYP/6-31G*) B->C D Frequency Calculation and Thermodynamic Analysis C->D E Transition State Search (for interconversion barriers) C->E G Analysis of Results: - Relative Energies - Geometric Parameters - Energy Barriers D->G F Final Energy Refinement (higher level of theory) E->F F->G

Caption: Workflow for computational conformational analysis.

Application in Drug Discovery: A Scaffold for Kinase Inhibitors

Piperazine derivatives are prevalent scaffolds in the design of kinase inhibitors. This compound serves as a versatile intermediate for the synthesis of these inhibitors, particularly for Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle.[1] The carboxylic acid moiety provides a handle for further chemical modifications to introduce pharmacophoric features that can interact with the kinase active site.

Hypothetical Signaling Pathway Inhibition

The dysregulation of CDK2 activity is a hallmark of many cancers. Inhibitors that target CDK2 can block the cell cycle progression, leading to apoptosis of cancer cells. The piperazine scaffold can be elaborated to interact with the ATP-binding pocket of CDK2.

Hypothetical CDK2 Inhibition Pathway

G Hypothetical CDK2 Inhibition Pathway cluster_0 Cell Cycle Progression cluster_1 CDK2 Regulation G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 CyclinE Cyclin E Active_Complex Active Cyclin E/CDK2 Complex CyclinE->Active_Complex Binds CDK2 CDK2 CDK2->Active_Complex Binds Active_Complex->G1 Phosphorylates Rb, Promotes G1/S Transition Inhibitor Piperazine-based CDK2 Inhibitor Inhibitor->Active_Complex Inhibits

References

Spectroscopic and Analytical Profile of 1,4-bis(tert-butoxycarbonyl)piperazine-2-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,4-bis(tert-butoxycarbonyl)piperazine-2-carboxylic acid, a key building block in medicinal chemistry and drug development. This document compiles available spectral data, outlines standardized experimental protocols for its characterization, and presents a typical analytical workflow for quality control and structural verification.

Chemical and Physical Properties

1,4-bis(tert-butoxycarbonyl)piperazine-2-carboxylic acid, also known as 1,4-Di-Boc-piperazine-2-carboxylic acid, is a solid at room temperature with a melting point in the range of 142-148 °C. Its empirical formula is C₁₅H₂₆N₂O₆, corresponding to a molecular weight of 330.38 g/mol .

PropertyValueReference
CAS Number181955-79-3
Molecular FormulaC₁₅H₂₆N₂O₆
Molecular Weight330.38 g/mol
AppearanceSolid
Melting Point142-148 °C

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperazine ring protons and the two tert-butoxycarbonyl (Boc) protecting groups. The protons on the piperazine ring will appear as a series of complex multiplets due to spin-spin coupling. The eighteen protons of the two Boc groups will likely appear as two sharp singlets in the upfield region of the spectrum. The acidic proton of the carboxylic acid group may appear as a broad singlet at a downfield chemical shift, and its position can be highly dependent on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons of the Boc groups and the carboxylic acid. The carbons of the piperazine ring will resonate in the aliphatic region, and the quaternary and methyl carbons of the Boc groups will also be clearly identifiable.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by the vibrational frequencies of its functional groups. Key expected absorptions include:

Functional GroupExpected Absorption Range (cm⁻¹)Description
O-H (Carboxylic Acid)3300-2500Broad
C-H (Aliphatic)3000-2850Sharp to medium
C=O (Carbonyl, Boc and Carboxylic Acid)1760-1690Strong, sharp
C-O (Ester and Carboxylic Acid)1300-1000Medium to strong
Mass Spectrometry (MS)

Mass spectral analysis, typically using electrospray ionization (ESI), would be expected to show the molecular ion peak corresponding to the compound's molecular weight. Common adducts, such as [M+H]⁺, [M+Na]⁺, or [M-H]⁻, would be observed depending on the ionization mode. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. For ¹³C NMR, a proton-decoupled pulse sequence is typically used to obtain singlets for each unique carbon atom.

  • Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal.

  • Background Scan: Perform a background scan with no sample present to account for atmospheric CO₂ and water vapor.

  • Sample Scan: Acquire the spectrum of the sample. Typically, multiple scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[1] Further dilute this stock solution to a final concentration in the low µg/mL to ng/mL range.[1]

  • Infusion: Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.

  • Ionization: Utilize an appropriate ionization technique, such as electrospray ionization (ESI), to generate gas-phase ions.

  • Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight) to separate them based on their mass-to-charge ratio (m/z).

  • Detection and Spectrum Generation: Detect the ions and generate a mass spectrum, which plots ion intensity versus m/z.

Analytical Workflow Visualization

The following diagram illustrates a general workflow for the analytical characterization of a synthesized organic compound like 1,4-bis(tert-butoxycarbonyl)piperazine-2-carboxylic acid.

G General Analytical Workflow for Compound Characterization cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_verification Structure Verification and Quality Control Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry (LRMS, HRMS) Purification->MS Data_Analysis Data Interpretation and Comparison to Expected Structure NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Purity_Check Purity Assessment (e.g., HPLC, NMR Integration) Data_Analysis->Purity_Check Final_Compound Verified Compound Purity_Check->Final_Compound

Caption: A flowchart illustrating the general workflow for synthesizing, purifying, and spectroscopically characterizing an organic compound.

References

Solubility and stability of 1,4-di-Boc-piperazine-2-carboxylic acid in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 1,4-di-Boc-piperazine-2-carboxylic acid, a key building block in medicinal chemistry and pharmaceutical development. Due to the limited availability of specific quantitative data in public literature for this non-proprietary intermediate, this document outlines its known qualitative properties and provides detailed, best-practice experimental protocols for determining its quantitative solubility and stability profiles.

Physicochemical Properties

This compound is a white crystalline powder.[1] Its structure, featuring two bulky tert-butoxycarbonyl (Boc) protecting groups and a carboxylic acid moiety, dictates its physicochemical behavior.

PropertyValueReference
Molecular Formula C₁₅H₂₆N₂O₆
Molecular Weight 330.38 g/mol
Appearance White to off-white solid[1]
Melting Point 142-148 °C
Storage Temperature 2-8°C

Solubility Profile

Qualitative Solubility

Published data indicates that this compound exhibits good solubility in several common organic solvents but is insoluble in water.[1] This is consistent with its structure, which has significant non-polar character due to the two Boc groups.

SolventQualitative SolubilityReference
Dichloromethane (DCM)Freely soluble[1]
Tetrahydrofuran (THF)Freely soluble[1]
N,N-Dimethylformamide (DMF)Freely soluble[1]
WaterInsoluble[1]
Quantitative Solubility Data
CompoundSolventSolubility (approx. mg/mL)Reference
Boc-Val-OHDMF~108.6[2]
Boc-Gly-Gly-OHDMSO~100[2]
Boc-β-Ala-OHDMSO~100 (with heating)[2]
Experimental Protocol for Quantitative Solubility Determination (Shake-Flask Method)

To obtain precise solubility data, the equilibrium shake-flask method is recommended.[3][4] This protocol is designed to determine the saturation solubility of this compound in various organic solvents at a controlled temperature.

Objective: To determine the equilibrium solubility of this compound in a range of organic solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, acetone, dichloromethane, tetrahydrofuran, and N,N-dimethylformamide) at 25°C.

Materials:

  • This compound (purity >98%)

  • Selected organic solvents (HPLC grade)

  • Scintillation vials with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (0.22 µm, PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, ensuring a solid phase remains after equilibration.

    • Add a known volume (e.g., 5 mL) of each selected organic solvent to the respective vials.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C).

    • Shake the vials at a constant speed for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for at least 2 hours to permit the undissolved solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any undissolved particles.

    • Dilute the filtered solution with a suitable solvent (e.g., the same solvent used for dissolution or a mobile phase component) to a concentration within the calibration range of the analytical method.

  • Quantification by HPLC:

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Calculate the solubility in mg/mL or mol/L based on the concentration of the saturated solution and the dilution factor.

Workflow Diagram:

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling cluster_analysis Analysis prep1 Add excess compound to vials prep2 Add known volume of solvent prep1->prep2 equil1 Shake at constant temperature (24-48h) prep2->equil1 sample1 Allow solid to settle equil1->sample1 sample2 Filter supernatant (0.22 µm) sample1->sample2 sample3 Dilute sample sample2->sample3 analysis1 Quantify by HPLC sample3->analysis1 analysis2 Calculate solubility analysis1->analysis2

Quantitative Solubility Determination Workflow

Stability Profile

General Stability

This compound is generally stable under recommended storage conditions (2-8°C, protected from light and moisture).[1] However, the Boc protecting groups are known to be labile to strong acidic conditions.[1]

Known Incompatibilities:

  • Strong acids

  • Acid chlorides

  • Acid anhydrides

  • Strong oxidizing agents

Forced Degradation Studies Protocol

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[5][6] This protocol outlines a comprehensive approach to assess the stability of this compound under various stress conditions.

Objective: To investigate the degradation pathways of this compound under hydrolytic, oxidative, photolytic, and thermal stress conditions and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure:

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).

    • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for a specified time.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature, protected from light.

    • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) in an oven.

    • Photolytic Degradation: Expose the stock solution and solid compound to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • At each time point, withdraw a sample from the stressed solutions.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples, including a non-degraded control, using a stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products. A reversed-phase C18 column with a gradient elution of acetonitrile and water (with a modifier like formic acid or ammonium acetate) is a common starting point.

    • Use a PDA detector to check for peak purity and an MS detector to identify the mass of potential degradation products.

  • Data Analysis:

    • Calculate the percentage of degradation of this compound under each stress condition.

    • Identify and, if possible, characterize the major degradation products.

Workflow Diagram:

G cluster_stress Forced Degradation cluster_analysis Analysis cluster_evaluation Evaluation stress_acid Acidic Hydrolysis analysis_hplc Stability-Indicating HPLC-PDA/MS stress_acid->analysis_hplc stress_base Basic Hydrolysis stress_base->analysis_hplc stress_ox Oxidative stress_ox->analysis_hplc stress_therm Thermal stress_therm->analysis_hplc stress_photo Photolytic stress_photo->analysis_hplc eval_path Identify Degradation Pathways analysis_hplc->eval_path eval_method Validate Stability-Indicating Method eval_path->eval_method stock Prepare Stock Solution stock->stress_acid stock->stress_base stock->stress_ox stock->stress_therm stock->stress_photo

Forced Degradation Study Workflow

Conclusion

This compound is a versatile building block with good solubility in common aprotic organic solvents and predictable stability characteristics, primarily influenced by the acid-labile nature of its Boc protecting groups. While specific quantitative data is sparse in public literature, this guide provides robust, industry-standard protocols for its determination. The experimental workflows outlined herein will enable researchers and drug development professionals to generate the necessary data to confidently utilize this compound in their synthetic and development programs, ensuring a thorough understanding of its behavior in various chemical environments.

References

The Stereochemical Keystone: A Technical Guide to the (R)- and (S)-Isomers of 1,4-di-Boc-piperazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-di-Boc-piperazine-2-carboxylic acid is a conformationally constrained, chiral building block of significant interest in medicinal chemistry. Its rigid piperazine core is a prevalent scaffold in numerous FDA-approved drugs, and the stereocenter at the C-2 position plays a pivotal role in determining the pharmacological profile of the final active pharmaceutical ingredient (API). This technical guide elucidates the key differences between the (R)- and (S)-enantiomers of this compound, focusing on their physicochemical properties, stereospecific applications in drug discovery, and the methodologies used to synthesize and differentiate them. While these isomers are primarily intermediates, their absolute configuration is the foundational determinant of the biological activity and selectivity of the complex molecules derived from them.

Introduction: The Critical Role of Chirality

In drug development, the three-dimensional arrangement of atoms in a molecule, or stereochemistry, is a critical factor influencing efficacy, safety, and pharmacokinetic profiles. Enantiomers, which are non-superimposable mirror images of each other, can exhibit vastly different interactions with chiral biological targets such as enzymes and receptors. The use of enantiomerically pure starting materials is therefore a cornerstone of modern pharmaceutical synthesis.

The (R)- and (S)-isomers of this compound represent such a pair of foundational chiral building blocks. The fixed stereoconfiguration at the C-2 position acts as a "stereochemical keystone," dictating the spatial orientation of substituents in the final drug molecule, which in turn governs its ability to bind to its intended biological target. The piperazine scaffold itself improves aqueous solubility and bioavailability, making it a highly desirable motif in drug design.[1][2]

Physicochemical Properties

The fundamental physicochemical properties of the (R)- and (S)-isomers are identical, with the exception of their interaction with plane-polarized light (optical activity), which is equal in magnitude but opposite in direction. The data presented below pertains to the general molecule and its racemic form. Specific optical rotation values, the key differentiating quantitative metric for enantiomers, are proprietary to manufacturers and not publicly available in the literature reviewed.

Table 1: Physicochemical Data for this compound

PropertyValueSource
Molecular Formula C₁₅H₂₆N₂O₆[3]
Molecular Weight 330.38 g/mol
Appearance White to off-white solid/crystalline powder[3]
Melting Point (Racemate) 142-148 °C
Solubility Freely soluble in Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF). Insoluble in water.[3]
Functional Groups Carboxylic Acid, tert-butyloxycarbonyl (Boc) protected amines

Note: While melting points for the individual enantiomers may differ slightly from the racemate, this data is not consistently reported across public sources.

Stereospecific Synthesis and Resolution

Obtaining the enantiomerically pure (R)- or (S)-isomer is crucial for their application in targeted drug synthesis. The primary methods include asymmetric synthesis and chiral resolution of a racemic mixture.

Asymmetric Synthesis

This approach creates the desired stereocenter in a controlled manner. One established method involves the palladium-catalyzed asymmetric hydrogenation of a pyrazine precursor, which can yield chiral piperazin-2-ones that are subsequently converted to the desired chiral piperazine.[4] The choice of a chiral catalyst, often a phosphine ligand complexed with a metal, is critical for achieving high enantiomeric excess (e.e.).

Chiral Resolution

Resolution separates a racemic mixture into its constituent enantiomers. A common and scalable method is enzymatic resolution. For example, the kinetic resolution of a related precursor, methyl-4-(tert-butoxycarbonyl)-piperazine-2-carboxylate, using the enzyme alcalase can selectively hydrolyze one enantiomer, allowing for the separation and isolation of the enantiopure (S)-piperazine-2-carboxylic acid.[5][6][7]

G cluster_0 Chiral Resolution Workflow racemate Racemic (R/S)-1,4-di-Boc- piperazine-2-carboxylic acid (or precursor ester) separation Stereoselective Reaction (e.g., Hydrolysis) racemate->separation enzyme Chiral Resolving Agent (e.g., Alcalase Enzyme) enzyme->separation chromatography Separation (e.g., Chromatography or Extraction) separation->chromatography r_isomer (R)-Isomer chromatography->r_isomer s_isomer (S)-Isomer chromatography->s_isomer

Caption: General workflow for enzymatic chiral resolution.

Core Differences in Application and Biological Activity

The primary and most significant difference between the (R)- and (S)-isomers lies not in their intrinsic properties as intermediates, but in the biological activities of the final drug molecules synthesized from them. The fixed stereocenter at C-2 acts as a rigid anchor, orienting the rest of the molecule for optimal (or suboptimal) interaction with a biological target.

Incorporating the "wrong" enantiomer can lead to:

  • Reduced Potency: The molecule may have a lower binding affinity for its target.

  • Loss of Selectivity: The molecule might bind to off-targets, leading to unwanted side effects.

  • Altered Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) properties can be affected.

  • Complete Inactivity or Antagonistic Effects: In some cases, one enantiomer is active while the other is inactive or even produces an opposite effect.

For example, in the development of multi-target-directed ligands for Alzheimer's disease, derivatives of piperazine-2-carboxylic acid have been studied as cholinesterase inhibitors. Research shows that subtle changes to the molecular structure dramatically impact inhibitory activity (Ki values) and selectivity for acetylcholinesterase (AChE) versus butyrylcholinesterase (BChE).[8] While this study did not compare the (R) and (S) isomers directly, it underscores the principle that the precise 3D structure, dictated by the starting chiral building block, is paramount for biological function.

G cluster_0 Stereospecific Drug Development Pathway r_isomer (R)-1,4-di-Boc- piperazine-2-carboxylic acid synth_r Synthesis Pathway A r_isomer->synth_r s_isomer (S)-1,4-di-Boc- piperazine-2-carboxylic acid synth_s Synthesis Pathway B s_isomer->synth_s drug_r Final Drug (Stereoisomer R) synth_r->drug_r drug_s Final Drug (Stereoisomer S) synth_s->drug_s bio_testing Biological Assays (e.g., Receptor Binding, Enzyme Inhibition) drug_r->bio_testing drug_s->bio_testing outcome Comparative Analysis bio_testing->outcome Compare Potency, Selectivity, PK/PD

Caption: Logical flow of stereospecific drug development.

Experimental Protocols

As these compounds are intermediates, a direct comparison of their biological activity is not standard. Instead, the definitive experimental comparison is performed on the final API derivatives.

Protocol: Comparative In Vitro Enzyme Inhibition Assay

This protocol provides a generalized method for comparing the biological activity of two final drug compounds, one derived from the (R)-isomer and the other from the (S)-isomer.

1. Objective: To determine and compare the inhibitory potency (e.g., IC₅₀ or Kᵢ) of Stereoisomer-R and Stereoisomer-S against a target enzyme (e.g., a specific kinase, protease, or cholinesterase).

2. Materials:

  • Purified target enzyme.

  • Enzyme-specific substrate and buffer system.

  • Detection reagents (e.g., colorimetric, fluorometric, or luminescent).

  • Stereoisomer-R and Stereoisomer-S, dissolved in DMSO to create stock solutions (e.g., 10 mM).

  • Multi-well microplates (e.g., 96-well or 384-well).

  • Plate reader capable of detecting the signal (absorbance, fluorescence, etc.).

  • Standard laboratory equipment (pipettes, incubators).

3. Methodology:

  • Compound Preparation: Perform serial dilutions of the Stereoisomer-R and Stereoisomer-S stock solutions in the appropriate assay buffer to create a range of test concentrations (e.g., from 100 µM to 1 nM).

  • Assay Procedure:

    • To each well of the microplate, add the assay buffer.

    • Add a small volume of the diluted test compound (Stereoisomer-R or Stereoisomer-S) or DMSO for control wells.

    • Add the purified enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes at room temperature) to allow for compound-enzyme binding.

    • Initiate the enzymatic reaction by adding the substrate to all wells.

    • Allow the reaction to proceed for a specific time (e.g., 60 minutes at 37°C).

    • Stop the reaction (if necessary) and add the detection reagent according to the manufacturer's instructions.

    • Read the plate using the appropriate plate reader.

  • Data Analysis:

    • Subtract the background signal (wells with no enzyme).

    • Normalize the data, setting the "no inhibition" control (DMSO only) as 100% activity and the "maximum inhibition" control (high concentration of a known inhibitor) as 0% activity.

    • Plot the percent inhibition versus the logarithm of the compound concentration for both Stereoisomer-R and Stereoisomer-S.

    • Fit the data to a dose-response curve (e.g., a four-parameter logistic model) to calculate the IC₅₀ value for each stereoisomer.

4. Data Presentation: The IC₅₀ values for Stereoisomer-R and Stereoisomer-S should be presented in a table for direct comparison, allowing for a quantitative assessment of the stereochemical influence on potency.

Conclusion

The key differences between (R)- and (S)-1,4-di-Boc-piperazine-2-carboxylic acid are not found in their bulk physicochemical properties but are fundamentally rooted in their stereochemistry. As chiral intermediates, their true differentiation is manifested in the biological activity of the downstream molecules they are used to create. The absolute configuration of the C-2 stereocenter is a critical design element in modern drug discovery, directly influencing a drug's potency, selectivity, and overall therapeutic profile. Therefore, the careful selection and synthesis of the correct enantiomer are paramount steps in the development of safe and effective medicines.

References

Navigating the Stereochemistry of 1,4-di-Boc-piperazine-2-carboxylic acid: A Technical Guide to CAS Numbers and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, precise identification and synthesis of chiral building blocks are paramount. This in-depth technical guide addresses the critical topic of CAS numbers for racemic versus enantiomerically pure 1,4-di-Boc-piperazine-2-carboxylic acid and provides detailed experimental protocols for its synthesis and resolution.

This guide clarifies the distinct Chemical Abstracts Service (CAS) Registry Numbers for the racemic mixture and the individual enantiomers of this compound, a versatile building block in medicinal chemistry. Furthermore, it outlines detailed methodologies for the synthesis of the racemic compound and its subsequent resolution into enantiomerically pure forms, empowering researchers to confidently source and prepare the desired stereoisomer for their specific applications.

Data Presentation: CAS Numbers and Physicochemical Properties

The accurate identification of chemical substances is fundamental to research and development. The following table summarizes the known CAS numbers for racemic and enantiomerically pure forms of this compound, along with key physicochemical data. Note that while a specific CAS number for the (R)-enantiomer of the di-Boc protected carboxylic acid was not readily identified in public databases, the existence of its derivatives, such as the corresponding methyl ester, is documented.

Compound NameStereochemistryCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compoundRacemic175854-42-5[1], 181955-79-3[2]C₁₅H₂₆N₂O₆330.38
(S)-1,4-di-Boc-piperazine-2-carboxylic acid(S)175854-43-6[1]C₁₅H₂₆N₂O₆330.38
(R)-1,4-di-Boc-piperazine-2-carboxylic acid(R)Not availableC₁₅H₂₆N₂O₆330.38
(R)-4-N-Boc-piperazine-2-carboxylic acid(R)192330-11-3[]C₁₀H₁₈N₂O₄230.26
(R)-1,4-di-Boc-piperazine-2-carboxylic acid Methyl ester(R)637027-24-8C₁₆H₂₈N₂O₆344.40

Logical Relationship of Racemic Mixture and Enantiomers

The relationship between the racemic mixture and its constituent enantiomers is fundamental to understanding its chemical properties and the necessity for resolution in stereospecific applications.

G racemic Racemic this compound (Mixture of R and S) resolution Chiral Resolution racemic->resolution Separation R_enantiomer (R)-1,4-di-Boc-piperazine-2-carboxylic acid S_enantiomer (S)-1,4-di-Boc-piperazine-2-carboxylic acid resolution->R_enantiomer resolution->S_enantiomer G start Piperazine-2-carboxylic acid racemic_synthesis Di-Boc Protection start->racemic_synthesis racemic_product Racemic this compound racemic_synthesis->racemic_product esterification Esterification (for resolution) racemic_product->esterification racemic_ester Racemic Ester esterification->racemic_ester enzymatic_resolution Enzymatic Resolution racemic_ester->enzymatic_resolution s_acid (S)-acid enzymatic_resolution->s_acid r_ester (R)-ester enzymatic_resolution->r_ester s_final (S)-1,4-di-Boc-piperazine-2-carboxylic acid s_acid->s_final Boc Protection r_hydrolysis Hydrolysis r_ester->r_hydrolysis r_acid (R)-acid r_hydrolysis->r_acid r_final (R)-1,4-di-Boc-piperazine-2-carboxylic acid r_acid->r_final Boc Protection

References

An In-depth Technical Guide to the Safety, Handling, and Storage of Di-Boc Protected Piperazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive recommendations for the safe handling, storage, and use of di-Boc protected piperazines, crucial intermediates in pharmaceutical and chemical synthesis. Adherence to these guidelines is essential to ensure laboratory safety and maintain the integrity of these compounds.

Chemical and Physical Properties

Di-Boc protected piperazines, such as 1,4-di-tert-butoxycarbonylpiperazine (di-Boc-piperazine), are white to off-white crystalline solids. The two tert-butoxycarbonyl (Boc) protecting groups significantly reduce the nucleophilicity and basicity of the piperazine nitrogens, rendering the molecule stable under a wide range of non-acidic conditions.[1] This stability is a key advantage in multi-step organic synthesis.

Quantitative Data Summary

For clarity and comparative purposes, the key physical and chemical properties of mono- and di-Boc-piperazine are summarized in the table below.

Property1-Boc-piperazine1,4-di-Boc-piperazine
CAS Number 57260-71-676535-75-6
Molecular Formula C₉H₁₈N₂O₂C₁₄H₂₆N₂O₄
Molecular Weight 186.25 g/mol 286.37 g/mol [1]
Appearance White to light yellow crystalline powder/waxy solid[2]White to off-white solid[1]
Melting Point 43-47 °C[3]162-166 °C[4]
Boiling Point >230 °F (>110 °C)Not readily available
Solubility Soluble in ethyl acetate, methanol, and water.[5] Also soluble in DMSO.Soluble in many common organic solvents like THF and DCM.[1] Recrystallization is possible from hexane or ethyl acetate.[6]
pKa 8.45 (predicted)[5]Not readily available

Hazard Identification and Safety Precautions

According to Safety Data Sheets (SDS), di-Boc protected piperazines are generally considered hazardous substances.

Primary Hazards:

  • Skin Irritation: Causes skin irritation.[4]

  • Eye Irritation: Causes serious eye irritation.[4]

  • Respiratory Irritation: May cause respiratory irritation.[4]

Personal Protective Equipment (PPE)

To mitigate these risks, the following PPE is mandatory when handling di-Boc protected piperazines:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A laboratory coat is required. For larger quantities or when there is a risk of splashing, additional protective clothing may be necessary.

  • Respiratory Protection: In case of insufficient ventilation or when handling the powder, a NIOSH-approved respirator is recommended.

All handling of di-Boc protected piperazines should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.

Handling and Storage Recommendations

Proper handling and storage are crucial for maintaining the stability and purity of di-Boc protected piperazines.

Handling:
  • Avoid inhalation of dust.

  • Prevent contact with skin and eyes.

  • Wash hands thoroughly after handling.

  • Keep away from incompatible substances such as strong oxidizing agents and strong acids. The Boc group is labile to acidic conditions.

Storage:
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4]

  • For long-term storage, refrigeration (2-8°C) is often recommended.

  • Store away from sources of ignition.

The following diagram provides a decision-making workflow for the appropriate storage of di-Boc protected piperazines.

storage_workflow Storage Decision Workflow for Di-Boc Protected Piperazines start Receipt of Di-Boc Piperazine check_container Is the container original and sealed? start->check_container check_coa Review Certificate of Analysis (CoA) for specific storage recommendations check_container->check_coa Yes unsealed Container is not original or is unsealed. check_container->unsealed No short_term Short-term use? (< 1 month) check_coa->short_term long_term_storage Long-term storage? (> 1 month) short_term->long_term_storage No store_rt Store at room temperature in a cool, dry, dark place. short_term->store_rt Yes store_fridge Store in refrigerator (2-8°C) in a tightly sealed container. long_term_storage->store_fridge Yes check_atmosphere Is an inert atmosphere recommended on CoA? store_fridge->check_atmosphere store_inert Store under an inert atmosphere (e.g., Argon, Nitrogen) in refrigerator. check_atmosphere->store_inert Yes transfer Transfer to a suitable, properly labeled, airtight container. Purge with inert gas if necessary. unsealed->transfer transfer->check_coa

Storage Decision Workflow

Experimental Protocols

General Experimental Workflow

The following diagram illustrates a typical workflow for a reaction involving a di-Boc protected piperazine.

experimental_workflow General Experimental Workflow prep Preparation (Don PPE, work in fume hood) reaction_setup Reaction Setup (Inert atmosphere if needed) prep->reaction_setup reagent_add Addition of Reagents (Di-Boc piperazine, solvents, other reactants) reaction_setup->reagent_add reaction Reaction Monitoring (TLC, LC-MS, etc.) reagent_add->reaction workup Work-up (Quenching, extraction, washing) reaction->workup purification Purification (Crystallization, chromatography) workup->purification analysis Analysis (NMR, MS, etc.) purification->analysis storage Product Storage analysis->storage decomposition_pathways Decomposition (Deprotection) Pathways of Di-Boc Piperazine di_boc Di-Boc Piperazine acid_deprotection Acid-Catalyzed Deprotection di_boc->acid_deprotection Strong Acid (e.g., TFA, HCl) thermal_deprotection Thermal Deprotection di_boc->thermal_deprotection Heat (>150°C) mono_boc Mono-Boc Piperazine acid_deprotection->mono_boc Controlled conditions piperazine Piperazine acid_deprotection->piperazine Excess acid/ prolonged time thermal_deprotection->piperazine byproducts_acid Byproducts: 2x Isobutylene 2x CO2 piperazine->byproducts_acid byproducts_thermal Byproducts: 2x Isobutylene 2x CO2 piperazine->byproducts_thermal

References

The Indispensable Role of the Boc Protecting Group in Modern Synthetic Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group stands as a cornerstone in the edifice of modern organic synthesis, particularly in the intricate and demanding fields of peptide synthesis and pharmaceutical drug development. Its widespread adoption is a testament to its unique combination of stability under a broad spectrum of reaction conditions and its facile, selective removal under mild acidic conditions. This orthogonality to many other protecting groups makes it an invaluable tool in the multi-step synthesis of complex molecules. This technical guide provides an in-depth exploration of the Boc protecting group, detailing its core chemical principles, comprehensive experimental protocols, and quantitative data to inform and empower synthetic chemists in their research and development endeavors.

Core Principles: Protection and Deprotection Chemistry

The primary function of the Boc group is the temporary protection of primary and secondary amines, transforming them into less nucleophilic carbamates.[1] This masking prevents unwanted side reactions at the amine functionality during subsequent synthetic transformations. The Boc group is notably stable in the presence of most bases, nucleophiles, and under catalytic hydrogenation conditions.[2] Its key vulnerability, and thus its utility, lies in its rapid cleavage under acidic conditions.

Mechanism of Boc Protection

The introduction of the Boc group is most commonly achieved through the reaction of an amine with di-tert-butyl dicarbonate (Boc₂O or Boc anhydride). The reaction proceeds via nucleophilic attack of the amine on one of the electrophilic carbonyl carbons of the Boc anhydride. This forms a tetrahedral intermediate which then collapses, releasing the N-Boc protected amine, tert-butanol, and carbon dioxide. The evolution of CO₂ gas serves as a thermodynamic driving force for the reaction. While the reaction can proceed without a base, the addition of a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is common to neutralize the generated acid and accelerate the reaction.

Boc_Protection_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Amine R-NH₂ Tetrahedral Tetrahedral Intermediate Amine->Tetrahedral Nucleophilic Attack Boc2O (Boc)₂O Boc2O->Tetrahedral BocAmine R-NH-Boc Tetrahedral->BocAmine Collapse Byproducts t-BuOH + CO₂ Tetrahedral->Byproducts Boc_Deprotection_Mechanism cluster_reactants Reactants cluster_intermediate Intermediates cluster_products Products BocAmine R-NH-Boc Protonated Protonated Carbamate BocAmine->Protonated Acid H⁺ Acid->Protonated Protonation CarbamicAcid Carbamic Acid Protonated->CarbamicAcid Cleavage tButyl (CH₃)₃C⁺ Protonated->tButyl Amine R-NH₃⁺ CarbamicAcid->Amine Decarboxylation CO2 CO₂ CarbamicAcid->CO2 SPPS_Workflow Start Start: Resin-Bound Amino Acid (Nα-Boc protected) Deprotection 1. Deprotection (TFA in DCM) Start->Deprotection Wash1 Wash Deprotection->Wash1 Neutralization 2. Neutralization (DIPEA in DCM/DMF) Wash1->Neutralization Wash2 Wash Neutralization->Wash2 Coupling 3. Coupling (Nα-Boc-Amino Acid, Coupling Reagent) Wash2->Coupling Wash3 Wash Coupling->Wash3 End Repeat Cycle for Next Amino Acid Wash3->End End->Deprotection Next Cycle FinalCleavage Final Cleavage from Resin & Side-Chain Deprotection (HF) End->FinalCleavage Final Amino Acid

References

Methodological & Application

Application Notes: Synthesis of Constrained Peptides Using 1,4-di-Boc-piperazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Constrained peptides have emerged as a promising class of therapeutics, offering significant advantages over their linear counterparts, such as enhanced receptor affinity, increased stability against enzymatic degradation, and improved pharmacokinetic properties.[1][2] The strategic introduction of conformational constraints can lock a peptide into its bioactive conformation, reducing the entropic penalty upon binding to its target.[2] 1,4-di-Boc-piperazine-2-carboxylic acid is a versatile building block used in peptide synthesis to introduce rigid turns and create well-defined secondary structures.[3][4] Its piperazine core serves as a constrained dipeptide mimic, making it a valuable tool in the design of peptidomimetics and drugs targeting protein-protein interactions.[5][6][7]

These application notes provide detailed protocols for the incorporation of this compound into peptides using Solid-Phase Peptide Synthesis (SPPS) and summarize its key properties.

Physicochemical Properties

The properties of the core building block are essential for developing synthetic protocols.

PropertyValue
Synonyms 1,4-Bis(tert-butoxycarbonyl)piperazine-2-carboxylic acid; 1,4-Bis(Boc)piperazine-2-carboxylic acid
Molecular Formula C₁₅H₂₆N₂O₆
Molecular Weight 330.38 g/mol
Appearance White crystalline powder[8]
Melting Point 142-148 °C
Solubility Freely soluble in Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF); Insoluble in water[8]
CAS Number 181955-79-3

Workflow and Methodologies

The incorporation of this compound follows standard Solid-Phase Peptide Synthesis (SPPS) principles, which involve the stepwise addition of protected amino acids to a growing peptide chain anchored to an insoluble resin support.[9]

logical_relationship cluster_1 Constrained Peptide Chain lp1 Amino Acid (n) lp2 Amino Acid (n+1) cp1 Amino Acid (n) lp1->cp1 Incorporation of Piperazine Scaffold pip 1,4-di-Boc-piperazine -2-carboxylic acid (Turn Inducer) cp1->pip cp2 Amino Acid (n+2) pip->cp2

Fig 1. Incorporation of the piperazine scaffold to induce a structural turn.

The overall synthetic process is outlined below. It begins with the preparation of the resin, followed by iterative cycles of deprotection and coupling to elongate the peptide chain, and concludes with cleavage from the solid support and purification.

experimental_workflow start Start resin_prep 1. Resin Swelling (e.g., in DMF) start->resin_prep fmoc_deprot 2. N-α-Fmoc Deprotection (20% Piperidine in DMF) resin_prep->fmoc_deprot wash1 3. Washing (DMF, DCM) fmoc_deprot->wash1 coupling 4. Amino Acid Coupling (AA/Piperazine, Activator, Base) wash1->coupling wash2 5. Washing (DMF, DCM) coupling->wash2 repeat Repeat for next residue? wash2->repeat repeat->fmoc_deprot Yes cleavage 6. Cleavage & Deprotection (e.g., TFA Cocktail) repeat->cleavage No purification 7. Purification & Analysis (RP-HPLC, Mass Spec) cleavage->purification end End purification->end

Fig 2. General workflow for Solid-Phase Peptide Synthesis (SPPS).

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of constrained peptides using this compound. Standard Fmoc-based solid-phase peptide synthesis (SPPS) is assumed.

Protocol 1: Resin Preparation and Swelling
  • Place the desired amount of resin (e.g., Rink Amide resin for C-terminal amides) into a reaction vessel equipped with a sintered glass frit.

  • Add N,N-Dimethylformamide (DMF) to the resin.

  • Allow the resin to swell at room temperature for at least 30 minutes with gentle agitation.[1]

  • Drain the DMF from the swollen resin.

Protocol 2: N-α-Fmoc Deprotection
  • Add a solution of 20% piperidine in DMF to the resin.[1]

  • Agitate the mixture for 5 minutes at room temperature and drain the solution.[1]

  • Add a fresh 20% piperidine in DMF solution and agitate for an additional 15-20 minutes.[1]

  • Drain the solution and wash the resin thoroughly with DMF (5 times) to remove residual piperidine.[1]

Protocol 3: Coupling of this compound
  • In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and a coupling agent such as HATU (3 eq.) in DMF.[1]

  • Add a base, typically N,N-Diisopropylethylamine (DIPEA) (6 eq.), to the vial and allow the mixture to pre-activate for 2-5 minutes.[1]

  • Add the activated solution to the deprotected peptide-resin in the reaction vessel.

  • Agitate the reaction mixture for 1-2 hours at room temperature to ensure complete coupling.[1]

  • Drain the reaction solution and wash the resin thoroughly with DMF (3 times) and Dichloromethane (DCM) (3 times) to remove excess reagents.

Note: The same protocol can be used for standard Fmoc-protected amino acids.

Protocol 4: Peptide Cleavage and Global Deprotection
  • After the final coupling and deprotection cycle, wash the peptide-resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail, commonly Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and water in a 95:2.5:2.5 (v/v/v) ratio.[1] TIS acts as a scavenger to prevent side reactions with sensitive residues.

  • Add the cleavage cocktail to the resin and agitate the mixture at room temperature for 2-4 hours.[1]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[1]

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet again with cold ether to remove residual scavengers.[1]

  • Dry the crude peptide pellet under vacuum.

Protocol 5: Purification and Analysis
  • Dissolve the crude peptide in a suitable solvent system (e.g., water/acetonitrile with 0.1% TFA).

  • Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Collect fractions corresponding to the desired product peak.

  • Confirm the identity and purity of the collected fractions using analytical RP-HPLC and mass spectrometry.

  • Lyophilize the pure fractions to obtain the final constrained peptide as a white, fluffy powder.[1]

Application Notes

  • Enhanced Proteolytic Stability : The piperazine scaffold is not a natural amino acid linkage and is thus resistant to degradation by proteases, which can increase the in-vivo half-life of the peptide therapeutic.[8]

  • Peptidomimetic Design : N-substituted piperazines serve as versatile scaffolds for creating peptidomimetics.[7] The Boc groups on the nitrogen atoms can be selectively removed to allow for further functionalization, enabling the synthesis of diverse compound libraries.

  • Drug Development : Piperazine-containing compounds have been successfully developed for various therapeutic areas.[10] The constrained nature of the piperazine ring is particularly useful in the design of inhibitors for targets like proteases and kinases, where a specific conformation is required for high-affinity binding.[11]

  • Orthogonal Protection : In this compound, the two Boc groups protect the nitrogen atoms from unwanted side reactions during the coupling of the carboxylic acid group.[11] This orthogonal protection strategy is fundamental to its successful use in multi-step peptide synthesis.

References

Application Notes and Protocols for Amide Bond Formation with 1,4-di-Boc-piperazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the efficient formation of amide bonds between 1,4-di-Boc-piperazine-2-carboxylic acid and various primary and secondary amines. This substrate is a valuable building block in medicinal chemistry, often utilized for the synthesis of complex molecules and peptidomimetics. Due to the steric hindrance around the carboxylic acid and the presence of the two Boc protecting groups, optimized coupling conditions are crucial for achieving high yields and purity.

Introduction

This compound is a conformationally constrained amino acid derivative. The formation of an amide bond at its carboxylic acid moiety is a key transformation for its incorporation into larger molecules. The selection of an appropriate coupling reagent and reaction conditions is critical to overcome the steric hindrance and to prevent potential side reactions, such as racemization. This document outlines protocols using common and highly efficient coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and a carbodiimide-based method using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole).

Data Presentation: Comparison of Common Amide Coupling Reagents

The following table summarizes typical reaction conditions and expected yields for the amide coupling of N-Boc protected amino acids, which can be extrapolated for this compound. Actual yields will be dependent on the specific amine substrate, reaction scale, and purification method.

Coupling ReagentAdditiveBaseSolventTypical Reaction Time (h)Typical Yield (%)Notes
HATUNoneDIPEADMF1 - 1285 - 98Highly efficient and rapid, especially for sterically hindered substrates. Minimizes racemization.[1][2]
EDCHOBtDIPEADMF or DCM4 - 2475 - 90A widely used and cost-effective method. HOBt is added to suppress racemization and improve efficiency.[1][2]
BOPNoneDIPEADMF2 - 880 - 95Effective coupling reagent, but it is important to note that it produces the carcinogenic byproduct HMPA.[2]
DCCDMAP (cat.)NoneDCM12 - 2470 - 85Potent dehydrating agent, but the dicyclohexylurea (DCU) byproduct can be difficult to remove.[1]

Experimental Protocols

Protocol 1: HATU Mediated Amide Coupling

This protocol is recommended for sterically hindered primary and secondary amines where other methods may result in lower yields.

Materials:

  • This compound (1.0 eq)

  • Amine (primary or secondary, 1.1 - 1.2 eq)

  • HATU (1.1 - 1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq) and dissolve it in anhydrous DMF.

  • Add HATU (1.1 - 1.2 eq) and DIPEA (2.0 - 3.0 eq) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.1 - 1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 1-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired amide.

Protocol 2: EDC/HOBt Mediated Amide Coupling

This is a classic and cost-effective method suitable for a wide range of amines.

Materials:

  • This compound (1.0 eq)

  • Amine (primary or secondary, 1.1 eq)

  • EDC (1.2 eq)

  • HOBt (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate (EtOAc) or Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF or DCM.

  • Add the amine (1.1 eq) and DIPEA (2.5 eq) to the reaction mixture.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to slowly warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.[2]

  • Upon completion, dilute the reaction mixture with ethyl acetate or DCM.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).[2]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired amide.

Visualizations

General Workflow for Amide Bond Formation

G cluster_reactants Reactant Preparation cluster_reaction Amide Coupling Reaction cluster_workup Workup & Purification carboxylic_acid 1,4-di-Boc-piperazine- 2-carboxylic acid dissolve Dissolve Acid & Coupling Agents in Anhydrous Solvent carboxylic_acid->dissolve amine Primary or Secondary Amine add_amine Add Amine & Base (DIPEA) amine->add_amine activate Pre-activation (e.g., with HATU or EDC/HOBt) dissolve->activate Add Coupling Reagents activate->add_amine react Stir at RT or 0°C to RT add_amine->react quench Dilute with Organic Solvent react->quench Monitor by TLC/LC-MS wash Aqueous Wash (NaHCO3, Brine) quench->wash dry Dry (MgSO4/Na2SO4) & Concentrate wash->dry purify Column Chromatography dry->purify product Purified Amide Product purify->product

Caption: General experimental workflow for amide bond formation.

Logical Relationship of Key Reagents

G cluster_acid Carboxylic Acid cluster_activation Activation cluster_conditions Reaction Conditions cluster_nucleophile Nucleophile acid 1,4-di-Boc-piperazine- 2-carboxylic acid coupling_reagent Coupling Reagent (HATU or EDC) acid->coupling_reagent Reacts with amine Amine (R1R2NH) coupling_reagent->amine Forms active ester, reacts with additive Additive (HOBt for EDC) additive->coupling_reagent Suppresses racemization base Base (DIPEA) base->acid Deprotonates base->amine Neutralizes HCl salt if present solvent Solvent (DMF or DCM) solvent->acid Solubilizes product Amide Product amine->product

Caption: Key reagent relationships in amide coupling reactions.

References

Application Notes and Protocols: Step-by-Step Boc Deprotection of Piperazine Derivatives using TFA or HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a cornerstone in the synthesis of complex organic molecules, particularly in pharmaceutical and peptide chemistry, due to its robustness and orthogonal nature to many other protecting groups.[1] Its removal, or deprotection, is a critical step that is most commonly achieved under acidic conditions.[1] For piperazine derivatives, which are prevalent scaffolds in numerous active pharmaceutical ingredients, the efficient and clean cleavage of the Boc group is paramount. The two most frequently employed reagents for this transformation are trifluoroacetic acid (TFA) and hydrochloric acid (HCl).[2]

The choice between TFA and HCl is often dictated by the specific substrate's sensitivity to the acidic conditions, the presence of other acid-labile functional groups, the desired salt form of the final product, and practical considerations such as solvent choice and work-up procedures.[2][3] While both are strong acids capable of effectively cleaving the Boc group, they exhibit differences in reaction kinetics, selectivity, and handling properties.[2] These application notes provide a detailed comparison and step-by-step protocols for the Boc deprotection of piperazine derivatives using both TFA and HCl.

Comparative Data of TFA and HCl for Boc Deprotection

The selection of the appropriate deprotection agent is crucial for optimizing yield, purity, and overall process efficiency. The following table summarizes key quantitative and qualitative parameters for TFA and HCl-mediated Boc deprotection of piperazine derivatives.

ParameterTrifluoroacetic Acid (TFA)Hydrochloric Acid (HCl)
Typical Reagent 20-50% TFA in Dichloromethane (DCM) or neat TFA[2]4M HCl in 1,4-dioxane or 1M-6N HCl in various solvents (e.g., methanol, ethyl acetate, water)[2][3][4]
Reaction Time Generally rapid, from 30 minutes to a few hours at room temperature.[2]Can range from minutes to several hours depending on the concentration and solvent.[1][5]
Temperature Typically 0°C to room temperature.[3]Room temperature is common, but gentle heating (e.g., 40-50°C) can be used to drive incomplete reactions.[3]
Equivalents of Acid 5-10 equivalents or used as a co-solvent.[3]3-5 equivalents of a 4M solution are typical.[3]
Typical Yield High to quantitative.[2]High to quantitative.[2]
Product Form Often results in a trifluoroacetate salt, which can sometimes be oily or difficult to crystallize.[2][6]Frequently yields a hydrochloride salt that is a crystalline solid, aiding in purification by filtration.[2][3][6]
Work-up Typically involves removal of excess TFA and solvent in vacuo, followed by basification (e.g., with NaHCO₃) and extraction.[3]Can involve direct filtration of the precipitated HCl salt or removal of solvent followed by basification and extraction.[3]
Selectivity Can be less selective and may cleave other highly acid-sensitive groups.[2]Generally considered milder and can offer better selectivity in the presence of other acid-labile functionalities.[5]

Experimental Protocols

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol describes a standard and highly effective method for the removal of a Boc protecting group from a piperazine derivative.

Materials:

  • N-Boc protected piperazine derivative

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, and standard laboratory glassware

Procedure:

  • Dissolve the N-Boc protected piperazine derivative (1.0 equiv.) in anhydrous DCM to a concentration of approximately 0.1-0.2 M in a round-bottom flask equipped with a magnetic stir bar.[3]

  • Cool the solution to 0°C using an ice bath.[3]

  • Slowly add TFA (5-10 equiv.) to the stirred solution. Alternatively, a pre-made solution of 20-50% (v/v) TFA in DCM can be used.[2][3]

  • Remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[3]

  • Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[3] Co-evaporation with a solvent like toluene can help remove residual TFA.

  • Carefully add saturated aqueous NaHCO₃ solution to the residue to neutralize the excess acid. Continue addition until effervescence ceases and the pH of the aqueous layer is basic.[3]

  • Extract the aqueous layer with DCM (typically 3 times the volume of the aqueous layer).[3]

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.[3]

  • Filter the solution and concentrate under reduced pressure to yield the deprotected piperazine derivative as a free base.

Protocol 2: Boc Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This protocol is a common alternative to TFA and is particularly advantageous when the hydrochloride salt of the product is a solid, simplifying purification.

Materials:

  • N-Boc protected piperazine derivative

  • 4M HCl in 1,4-dioxane solution

  • Methanol or Dioxane (as a solvent)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for free base isolation)

  • Dichloromethane (DCM) or other suitable extraction solvent (for free base isolation)

  • Anhydrous sodium sulfate (Na₂SO₄) (for free base isolation)

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

  • Dissolve the N-Boc protected piperazine derivative (1.0 equiv.) in a minimal amount of a suitable solvent such as methanol or dioxane in a round-bottom flask with a magnetic stir bar.[3]

  • To the stirred solution at room temperature, add the 4M HCl in dioxane solution (3-5 equiv.).[3]

  • Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by TLC or LC-MS.[3]

  • Often, the deprotected piperazine hydrochloride salt will precipitate out of the solution.[1][3]

  • Isolation as Hydrochloride Salt: Upon completion, the precipitate can be collected by filtration, washed with a solvent like diethyl ether, and dried under vacuum.[1][3]

  • Isolation as Free Base: a. If no precipitate forms, or if the free base is desired, remove the solvent and excess HCl under reduced pressure.[3] b. Suspend the residue in a mixture of water and DCM. c. Add saturated aqueous NaHCO₃ solution until the mixture is basic. d. Separate the organic layer and extract the aqueous layer with DCM (2-3 times). e. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected piperazine as a free base.[3]

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Incomplete Reaction Insufficient reaction time or temperature.Prolong the reaction time and continue monitoring. Consider a moderate increase in temperature (e.g., to 40-50°C).[3]
Insufficient amount of acid.Increase the equivalents of acid (TFA or HCl solution).[3]
Poor solubility of the starting material.Try a different solvent system in which the starting material is more soluble.[3]
Low Yield Side reactions due to harsh conditions (e.g., degradation of other acid-sensitive groups).Lower the reaction temperature and/or use a milder deprotection reagent (e.g., HCl in dioxane instead of neat TFA).[3]
Product loss during work-up.Ensure complete extraction from the aqueous phase by performing multiple extractions. Confirm the final pH of the aqueous layer is basic to ensure the product is in its free base form.[3]
Formation of a water-soluble salt.If the hydrochloride or trifluoroacetate salt of your product is water-soluble, consider alternative work-up procedures or using the salt directly in the next step.[3]
Purification Difficulties Product is an oil or difficult to crystallize.Consider converting the free base to a different salt (e.g., fumarate, citrate) which may be more crystalline.[3]
Co-elution with byproducts during chromatography.Optimize chromatography conditions (e.g., solvent system, stationary phase).[3]

Visualizations

Boc_Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_alt_iso Alternative Isolation start Dissolve N-Boc-piperazine in appropriate solvent add_acid Add Acid (TFA or HCl solution) start->add_acid 1 stir Stir at RT (or 0°C to RT) add_acid->stir 2 monitor Monitor Reaction (TLC / LC-MS) stir->monitor 3 remove_volatiles Remove Volatiles in vacuo monitor->remove_volatiles 4a (If isolating free base) precipitate Precipitate HCl Salt monitor->precipitate 4b (If HCl salt precipitates) neutralize Neutralize with Base (e.g., NaHCO3) remove_volatiles->neutralize extract Extract with Organic Solvent neutralize->extract dry_concentrate Dry and Concentrate extract->dry_concentrate end_product Deprotected Piperazine (Free Base) dry_concentrate->end_product filtrate Filter and Wash Solid precipitate->filtrate salt_product Deprotected Piperazine (HCl Salt) filtrate->salt_product

Caption: General experimental workflow for the Boc deprotection of piperazine derivatives.

Caption: Acid-catalyzed mechanism for the Boc deprotection of a piperazine derivative.

References

Application Notes and Protocols: 1,4-di-Boc-piperazine-2-carboxylic acid as a Versatile Building Block for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-di-Boc-piperazine-2-carboxylic acid is a valuable chiral building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors. Its rigid piperazine core, when incorporated into small molecules, can effectively probe the ATP-binding site of various kinases. The presence of two Boc-protecting groups allows for selective deprotection and subsequent functionalization at the N1 and N4 positions, enabling the exploration of structure-activity relationships (SAR). The carboxylic acid moiety provides a convenient handle for amide bond formation, a common strategy for linking different fragments of a kinase inhibitor. This document provides detailed application notes, experimental protocols, and biological data for the use of this compound in the development of potent and selective kinase inhibitors targeting key signaling pathways implicated in cancer and other diseases.

Kinase Targets and Signaling Pathways

The piperazine-2-carboxamide scaffold has been successfully employed to develop inhibitors for a range of kinases, including Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Epidermal Growth Factor Receptor (EGFR). These kinases are critical nodes in signaling pathways that regulate cell cycle progression, angiogenesis, and cell growth and proliferation, respectively.

Cyclin-Dependent Kinase 4/6 (CDK4/6) Signaling Pathway

CDK4 and CDK6 are key regulators of the G1-S phase transition of the cell cycle. In many cancers, this pathway is hyperactivated, leading to uncontrolled cell proliferation. Inhibitors targeting CDK4/6, such as Abemaciclib, have shown significant clinical benefit in the treatment of certain types of breast cancer.[1][2] The piperazine-2-carboxamide moiety can serve as a core scaffold for the development of such inhibitors.

CDK4_6_Signaling_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases Ras/MAPK Pathway Ras/MAPK Pathway Receptor Tyrosine Kinases->Ras/MAPK Pathway PI3K/Akt Pathway PI3K/Akt Pathway Receptor Tyrosine Kinases->PI3K/Akt Pathway Cyclin D Cyclin D Ras/MAPK Pathway->Cyclin D PI3K/Akt Pathway->Cyclin D Cyclin D-CDK4/6 Complex Cyclin D-CDK4/6 Complex Cyclin D->Cyclin D-CDK4/6 Complex CDK4/6 CDK4/6 CDK4/6->Cyclin D-CDK4/6 Complex Rb Rb Cyclin D-CDK4/6 Complex->Rb Phosphorylation pRb pRb Rb->pRb E2F E2F pRb->E2F Release S-Phase Genes S-Phase Genes E2F->S-Phase Genes Transcription Cell Cycle Progression Cell Cycle Progression S-Phase Genes->Cell Cycle Progression This compound based Inhibitor This compound based Inhibitor This compound based Inhibitor->Cyclin D-CDK4/6 Complex Inhibition

CDK4/6 Signaling Pathway and Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Signaling Pathway

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 signaling can block the blood supply to tumors, thereby impeding their growth. Piperazine-based compounds have been developed as potent VEGFR-2 inhibitors.[3][4]

VEGFR2_Signaling_Pathway VEGF-A VEGF-A VEGFR-2 VEGFR-2 VEGF-A->VEGFR-2 Binding & Dimerization PLCγ PLCγ VEGFR-2->PLCγ Activation PI3K PI3K VEGFR-2->PI3K Activation Ras/MAPK Pathway Ras/MAPK Pathway VEGFR-2->Ras/MAPK Pathway Activation Endothelial Cell Proliferation, Migration, Survival Endothelial Cell Proliferation, Migration, Survival PLCγ->Endothelial Cell Proliferation, Migration, Survival Akt Akt PI3K->Akt Ras/MAPK Pathway->Endothelial Cell Proliferation, Migration, Survival Akt->Endothelial Cell Proliferation, Migration, Survival Angiogenesis Angiogenesis Endothelial Cell Proliferation, Migration, Survival->Angiogenesis This compound based Inhibitor This compound based Inhibitor This compound based Inhibitor->VEGFR-2 Inhibition

VEGFR-2 Signaling Pathway and Inhibition
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell growth, survival, and differentiation. Mutations and overexpression of EGFR are common in various cancers, making it an important therapeutic target. Piperazine-containing molecules have been investigated as EGFR inhibitors.[5][6]

EGFR_Signaling_Pathway EGF/TGF-α EGF/TGF-α EGFR EGFR EGF/TGF-α->EGFR Binding & Dimerization Grb2/Sos Grb2/Sos EGFR->Grb2/Sos Recruitment & Activation Ras Ras Grb2/Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Activation Cell Proliferation, Survival, Differentiation Cell Proliferation, Survival, Differentiation Transcription Factors->Cell Proliferation, Survival, Differentiation This compound based Inhibitor This compound based Inhibitor This compound based Inhibitor->EGFR Inhibition

EGFR Signaling Pathway and Inhibition

Data Presentation: Biological Activity of Piperazine-2-carboxamide Based Kinase Inhibitors

The following tables summarize the in vitro inhibitory activities (IC50 values) of representative kinase inhibitors synthesized using piperazine-2-carboxamide scaffolds.

Compound IDTarget KinaseIC50 (nM)Reference
CDK Inhibitors
Compound 9hCDK240.91[7]
Compound 11dCDK241.70[7]
Compound 11eCDK246.88[7]
Compound 13cCDK252.63[7]
Ribociclib analogCDK410[8]
Ribociclib analogCDK639[8]
Compound 9aCDK4 (Ki)10[9]
Compound 9bCDK4 (Ki)7[9]
VEGFR-2 Inhibitors
Compound 11VEGFR-2<300[3]
Compound 13VEGFR-2<300[3]
Compound 16VEGFR-2<300[3]
Piperazinylquinoxaline 11VEGFR-2190[4]
EGFR Inhibitors
Rhodanine-piperazine 5EGFR- (low µM IC50 in cells)[10]
Rhodanine-piperazine 6EGFR- (low µM IC50 in cells)[10]
Thiazolyl pyrazoline 7gEGFR (cellular)3.92 µM (A549)[5]
Thiazolyl pyrazoline 7mEGFR (cellular)0.75 µM (T-47D)[5]
JNK Inhibitors
Piperazine amide 4gJNK1140[11]
Piperazine amide 4gJNK2160[11]
Piperazine amide 4gJNK380[11]

Experimental Protocols

The key synthetic step in utilizing this compound is the formation of an amide bond with a suitable amine-containing fragment. Standard peptide coupling reagents are typically employed for this transformation.

General Experimental Workflow

Experimental_Workflow cluster_0 Amide Coupling cluster_1 Deprotection & Further Functionalization (Optional) This compound This compound Reaction Reaction This compound->Reaction Amine (R-NH2) Amine (R-NH2) Amine (R-NH2)->Reaction Coupling Reagent (e.g., HATU, EDC/HOBt) Coupling Reagent (e.g., HATU, EDC/HOBt) Coupling Reagent (e.g., HATU, EDC/HOBt)->Reaction Base (e.g., DIPEA) Base (e.g., DIPEA) Base (e.g., DIPEA)->Reaction Solvent (e.g., DMF, DCM) Solvent (e.g., DMF, DCM) Solvent (e.g., DMF, DCM)->Reaction Workup & Purification Workup & Purification Reaction->Workup & Purification Coupled Product Coupled Product Workup & Purification->Coupled Product Deprotection (e.g., TFA) Deprotection (e.g., TFA) Coupled Product->Deprotection (e.g., TFA) Functionalization (e.g., Alkylation, Acylation) Functionalization (e.g., Alkylation, Acylation) Deprotection (e.g., TFA)->Functionalization (e.g., Alkylation, Acylation) Final Inhibitor Final Inhibitor Functionalization (e.g., Alkylation, Acylation)->Final Inhibitor

General workflow for synthesis
Protocol 1: Amide Coupling using HATU

This protocol describes a general procedure for the amide coupling of this compound with a primary or secondary amine using O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) as the coupling reagent.

Materials:

  • This compound

  • Amine of interest

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the amine (1.1 eq) and DIPEA (2.0-3.0 eq).

  • Add HATU (1.2 eq) to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 2-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO3 solution (2 x) and brine (1 x).

  • Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide product.

Protocol 2: Amide Coupling using EDC/HOBt

This protocol outlines a procedure for amide bond formation using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-Hydroxybenzotriazole (HOBt).

Materials:

  • This compound

  • Amine of interest

  • EDC hydrochloride

  • HOBt

  • DIPEA or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or DMF

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous NaHCO3 solution

  • Brine

  • Anhydrous Na2SO4 or MgSO4

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF, add DIPEA or TEA (2.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC hydrochloride (1.2 eq) portion-wise to the stirred solution.

  • Stir the reaction mixture at 0 °C for 30 minutes, then add the amine (1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Dilute the reaction mixture with DCM or ethyl acetate and wash sequentially with 1 M HCl (2 x), saturated aqueous NaHCO3 solution (2 x), and brine (1 x).

  • Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the pure amide.

Conclusion

This compound is a highly versatile and valuable building block for the synthesis of kinase inhibitors. Its strategic placement of protecting groups and a reactive carboxylic acid handle allows for the efficient construction of diverse chemical libraries targeting a wide range of kinases. The protocols and data presented in these application notes provide a solid foundation for researchers to design and synthesize novel and potent kinase inhibitors for the development of new therapeutics.

References

Application Notes and Protocols: Incorporating 1,4-di-Boc-piperazine-2-carboxylic acid in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural amino acids and constrained scaffolds into peptides is a key strategy in modern drug discovery to enhance proteolytic stability, modulate conformation, and improve pharmacokinetic properties. 1,4-di-Boc-piperazine-2-carboxylic acid is a valuable building block that introduces a rigid piperazine moiety into a peptide backbone. The presence of two Boc-protecting groups on the piperazine nitrogens allows for a stepwise deprotection strategy, enabling the synthesis of branched or cyclic peptides. This document provides detailed protocols for the successful incorporation of this compound into peptide sequences using Boc-based solid-phase peptide synthesis (SPPS).

The piperazine scaffold is a prevalent motif in many FDA-approved drugs, valued for its ability to impart favorable physicochemical properties.[1] Peptides containing piperazine-2-carboxylic acid derivatives have shown a range of biological activities, including potential applications as anti-Alzheimer's agents.[1] The rigid structure of the piperazine ring can also be used to create peptidomimetics with improved oral bioavailability.

Data Presentation: Coupling Efficiency of Sterically Hindered Amino Acids

The successful incorporation of this compound, a sterically hindered amino acid, is highly dependent on the choice of coupling reagent. The following table summarizes the coupling efficiencies of various reagents commonly used for challenging couplings in SPPS.

Coupling ReagentActivating Agent TypeTypical Coupling TimeRelative Efficiency for Hindered CouplingsKey Considerations
HATU Uronium Salt1 - 2 hoursVery HighHighly efficient but can lead to guanidinylation of the N-terminal amine.
HBTU Uronium Salt1 - 2 hoursHighA widely used and effective coupling reagent.
COMU Uronium Salt1 - 2 hoursVery HighSimilar efficiency to HATU with a better safety profile.
PyBOP Phosphonium Salt2 - 4 hoursHighGood for preventing racemization.
DIC/HOBt Carbodiimide2 - 4 hoursModerate to HighA cost-effective option, but may require longer reaction times or double coupling.

Experimental Protocols

Protocol 1: Loading of the First Boc-Amino Acid onto Merrifield Resin (Cesium Salt Method)

This protocol describes the attachment of the C-terminal Boc-protected amino acid to a chloromethylated polystyrene resin (Merrifield resin).

Materials:

  • Boc-protected amino acid

  • Merrifield resin (100-200 mesh, 1% DVB)

  • Cesium carbonate (Cs₂CO₃)

  • Methanol (MeOH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Solid Phase Synthesis vessel

Procedure:

  • Preparation of the Cesium Salt:

    • Dissolve the Boc-amino acid (1.2 eq. relative to resin substitution) in MeOH.

    • Add water (approx. 10% of MeOH volume) and titrate the solution to pH 7.0 with a 20% aqueous solution of Cs₂CO₃.

    • Evaporate the solution to dryness under reduced pressure.

    • Co-evaporate the residue with anhydrous DMF twice to ensure complete removal of water.

  • Resin Swelling:

    • Place the Merrifield resin (1.0 eq.) in an SPPS reaction vessel.

    • Swell the resin in DCM for 30 minutes, then wash with DMF (3 x resin volume).

  • Loading Reaction:

    • Dissolve the dried Boc-amino acid cesium salt in a minimal amount of DMF.

    • Add the solution to the swollen resin.

    • Agitate the mixture at 50°C for 12-24 hours.

  • Washing and Drying:

    • Filter the resin and wash sequentially with DMF (3x), DMF/water (1:1, 3x), DMF (3x), DCM (3x), and MeOH (3x).

    • Dry the resin under vacuum to a constant weight.

Protocol 2: SPPS Cycle for Peptide Elongation

This protocol outlines the iterative steps of deprotection and coupling for extending the peptide chain.

Materials:

  • Boc-protected amino acid-loaded resin

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Boc-protected amino acids

  • Coupling reagent (e.g., HATU)

Procedure:

  • Resin Swelling: Swell the resin in DCM for 30 minutes.

  • Boc Deprotection:

    • Treat the resin with 50% TFA in DCM (v/v) for 2 minutes.

    • Drain the solution and treat with fresh 50% TFA in DCM for 20-30 minutes.[2]

    • Wash the resin with DCM (5x).

  • Neutralization:

    • Wash the resin with 10% DIPEA in DCM (v/v) for 2 minutes (repeat twice).

    • Wash the resin with DCM (3x) and then DMF (3x).

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the next Boc-amino acid (3.0 eq.) with HATU (2.9 eq.) and DIPEA (6.0 eq.) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Washing:

    • Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

  • Repeat: Repeat steps 1-5 for each subsequent amino acid in the sequence.

Protocol 3: Incorporation of this compound

This protocol details the coupling of the sterically hindered this compound.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • HATU

  • DIPEA

  • DMF

Procedure:

  • Pre-activation:

    • In a separate vial, dissolve this compound (2.0 eq.) and HATU (1.9 eq.) in DMF.

    • Add DIPEA (4.0 eq.) and allow the mixture to stand for 5-10 minutes.

  • Coupling Reaction:

    • Add the pre-activated solution to the peptide-resin.

    • Agitate the mixture at room temperature for 4-6 hours. A longer coupling time is recommended due to the steric hindrance of the molecule.

    • Optional: Perform a Kaiser test to check for complete coupling. If the test is positive (indicating free amines), a second coupling may be necessary.

  • Washing:

    • Drain the coupling solution and wash the resin thoroughly with DMF (5x) and DCM (5x).

Protocol 4: Selective N-1 Boc Deprotection

This protocol describes the selective removal of the N-1 Boc group from the piperazine ring, leaving the N-4 Boc group intact for further functionalization.

Materials:

  • Peptide-resin containing this compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the resin in DCM for 30 minutes.

  • Selective Deprotection:

    • Treat the resin with a solution of 10-20% TFA in DCM (v/v). The lower concentration of TFA is crucial for selectivity.

    • Agitate the mixture at room temperature and monitor the reaction progress carefully by taking small resin samples and analyzing the cleaved products by LC-MS. The reaction time will vary depending on the sequence but is typically in the range of 30-60 minutes.

    • Once the selective deprotection is complete, drain the TFA solution.

  • Washing:

    • Wash the resin thoroughly with DCM (5x) to remove all traces of acid.

  • Neutralization:

    • Proceed immediately to the neutralization step as described in Protocol 2, step 3.

Protocol 5: Final Cleavage from the Resin

This protocol outlines the cleavage of the completed peptide from the Merrifield resin and the simultaneous removal of side-chain protecting groups.

Materials:

  • Peptide-resin

  • Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)

  • Scavengers (e.g., anisole, thioanisole)

  • Diethyl ether (cold)

Procedure (using HF):

CAUTION: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized HF cleavage apparatus by trained personnel.

  • Preparation:

    • Dry the peptide-resin thoroughly under vacuum.

    • Place the resin in the reaction vessel of the HF apparatus.

    • Add appropriate scavengers (e.g., anisole for protecting Trp, Met, Cys).

  • Cleavage Reaction:

    • Cool the reaction vessel to -5 to 0°C.

    • Condense anhydrous HF into the vessel.

    • Stir the mixture at 0°C for 1-2 hours.

  • HF Removal:

    • Remove the HF by vacuum distillation.

  • Peptide Precipitation and Washing:

    • Wash the residue with cold diethyl ether to precipitate the crude peptide.

    • Filter and collect the crude peptide.

  • Purification:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

SPPS_Workflow start Start: Boc-AA-Resin deprotection Boc Deprotection (50% TFA/DCM) start->deprotection neutralization Neutralization (DIPEA/DCM) deprotection->neutralization coupling Amino Acid Coupling (HATU/DIPEA) neutralization->coupling elongation Further Chain Elongation neutralization->elongation Couple next AA wash1 Wash (DCM/DMF) coupling->wash1 wash1->deprotection Repeat for next AA pip_coupling Couple 1,4-di-Boc- piperazine-2-COOH wash1->pip_coupling Incorporate Piperazine selective_deprot Selective N-1 Boc Deprotection (10-20% TFA/DCM) pip_coupling->selective_deprot selective_deprot->neutralization Prepare for next AA cleavage Final Cleavage (HF or TFMSA) selective_deprot->cleavage Synthesis Complete elongation->deprotection Continue Elongation elongation->cleavage Synthesis Complete end Purified Peptide cleavage->end

Caption: SPPS workflow for incorporating this compound.

Caption: Selective deprotection of the N-1 Boc group on the piperazine moiety.

References

Application Notes and Protocols for HATU Coupling with Hindered Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is a cornerstone of organic synthesis, particularly in the development of pharmaceuticals and bioactive molecules. However, the coupling of sterically hindered carboxylic acids with bulky or electron-deficient amines presents a significant synthetic challenge, often leading to low yields and slow reaction rates.[1] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) has emerged as a highly effective coupling reagent for overcoming these challenges. Its ability to rapidly form a highly reactive OAt-active ester enables efficient amide bond formation under mild conditions, even with substrates bearing significant steric bulk.[2][3][4][5] These notes provide detailed protocols and application guidance for utilizing HATU in difficult coupling reactions.

Mechanism of Action

The efficacy of HATU in mediating amide bond formation stems from a two-stage process that activates the carboxylic acid.[2] This process is typically conducted in a polar aprotic solvent, such as dimethylformamide (DMF), in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).

  • Deprotonation: The base deprotonates the carboxylic acid, forming a carboxylate anion.

  • Active Ester Formation: This carboxylate anion attacks HATU, leading to the formation of a highly reactive OAt-active ester. This intermediate is significantly more susceptible to nucleophilic attack by an amine compared to the original carboxylic acid. Tetramethylurea is released as a byproduct.[2][6]

  • Amide Bond Formation: The amine nucleophile attacks the active ester, resulting in the formation of the desired amide bond and the release of 1-hydroxy-7-azabenzotriazole (HOAt).[2]

Key Advantages of HATU for Hindered Couplings

  • High Reactivity: HATU is one of the most efficient coupling reagents, particularly for hindered substrates where other reagents may fail.[5]

  • Rapid Reaction Kinetics: HATU-mediated couplings are often complete within a few hours at room temperature.[2][6]

  • Suppression of Racemization: The HOAt moiety in HATU's structure minimizes the risk of epimerization at adjacent chiral centers.[6]

  • Reliability: It consistently provides good to excellent yields for a wide range of challenging substrates.

Data Presentation: HATU Coupling with Hindered Substrates

The following table summarizes quantitative data from various sources for the coupling of hindered carboxylic acids and amines using HATU. Note that yields are highly substrate-dependent.

Carboxylic AcidAmineBaseSolventTemp. (°C)Time (h)Yield (%)
Fmoc-Aib-OHResin-bound amineDIPEADMFRT1-2High (qualitative)
Bis-PEG7-acidPrimary amineDIPEA/TEADMFRT1-4>80
General Hindered AcidGeneral AmineDIPEADMFRT - 501-24Substrate-dependent
AcidAmineTEAACNRT1879
AcidAmineDIEADMA60249
[2,2'-bipyridine]-6-carboxylic acidButyl aminePyridineDCMRT-No reaction
Carboxylic AcidGlycine ethyl ester2,6-lutidine-40-90
Carboxylic AcidAniline2,6-lutidine---92

Experimental Protocols

Protocol 1: General Procedure for Solution-Phase HATU Coupling with Hindered Substrates

This protocol provides a general method for the coupling of a sterically hindered carboxylic acid and an amine in solution.

Materials:

  • Hindered Carboxylic Acid (1.0 equiv)

  • Amine (1.0-1.2 equiv)

  • HATU (1.1-1.5 equiv)

  • Non-nucleophilic base (e.g., DIPEA or TEA) (2.0-3.0 equiv)

  • Anhydrous polar aprotic solvent (e.g., DMF, NMP, DCM)

  • Standard workup reagents (e.g., ethyl acetate, 1N HCl, saturated NaHCO₃, brine)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Under an inert atmosphere, dissolve the hindered carboxylic acid (1.0 equiv) and the amine (1.0-1.2 equiv) in the chosen anhydrous solvent.

  • Add the non-nucleophilic base (2.0-3.0 equiv) to the stirred solution.

  • Add HATU (1.1-1.5 equiv) to the mixture. For particularly challenging substrates, pre-activating the carboxylic acid by stirring with HATU and the base for 15-30 minutes before adding the amine is recommended.[2]

  • Stir the reaction at room temperature. For very sluggish reactions, gentle heating (e.g., 40-50°C) may be applied, but this should be done with caution to minimize potential side reactions.[2]

  • Monitor the reaction progress by an appropriate technique (e.g., TLC or LC-MS). Reaction times can vary from 1 to 24 hours.[2]

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Dilute the mixture with an organic solvent such as ethyl acetate.

  • Wash the organic layer sequentially with a weak acid (e.g., 1N HCl), a weak base (e.g., saturated NaHCO₃), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) with a Hindered Amino Acid (Fmoc-Aib-OH) using HATU

This protocol is specifically for the incorporation of the sterically hindered amino acid Fmoc-Aib-OH in SPPS. A double coupling approach is often necessary to achieve high coupling efficiency.

Materials:

  • Resin with a free N-terminal amine

  • Fmoc-Aib-OH (3-5 equiv relative to resin loading)

  • HATU (2.9-4.9 equiv)

  • DIPEA (6-10 equiv)

  • Anhydrous DMF

  • 20% Piperidine in DMF for Fmoc deprotection

  • DCM for washing

Procedure:

  • Resin Swelling and Deprotection: Swell the resin in DMF for at least 30 minutes. Perform Fmoc deprotection of the N-terminal amine using 20% piperidine in DMF. Wash the resin thoroughly with DMF to remove all traces of piperidine.

  • First Coupling:

    • In a separate vessel, pre-activate the Fmoc-Aib-OH (3-5 equiv) with HATU (2.9-4.9 equiv) and DIPEA (6-10 equiv) in DMF for 2-3 minutes.

    • Add the activated Fmoc-Aib-OH solution to the deprotected resin.

    • Agitate the reaction vessel at room temperature for 60-90 minutes.

  • Monitoring: Perform a Kaiser test on a small sample of resin beads. A positive result (blue color) indicates the presence of unreacted primary amines and the need for a second coupling.

  • Second Coupling (if necessary):

    • Drain the reaction vessel.

    • Repeat the coupling step with a fresh solution of activated Fmoc-Aib-OH.

    • Agitate the reaction vessel for another 60-90 minutes at room temperature.

  • Washing: Wash the resin thoroughly with DMF and then with DCM to prepare for the next deprotection and coupling cycle or for final cleavage from the resin.

Mandatory Visualizations

HATU_Activation_Pathway RCOOH Hindered Carboxylic Acid Carboxylate Carboxylate Anion RCOOH->Carboxylate + Base Base DIPEA ActiveEster OAt-Active Ester (Highly Reactive) Carboxylate->ActiveEster + HATU HATU HATU Amide Amide Product ActiveEster->Amide + Amine Byproducts Tetramethylurea + HOAt ActiveEster->Byproducts Amine Amine

Caption: HATU activation pathway for amide bond formation.

Experimental_Workflow start Start dissolve Dissolve Carboxylic Acid and Amine in Anhydrous Solvent start->dissolve add_base Add Non-Nucleophilic Base (e.g., DIPEA) dissolve->add_base add_hatu Add HATU add_base->add_hatu pre_activation Optional: Pre-activate Acid with HATU and Base stir Stir at RT (or gentle heating) add_hatu->stir monitor Monitor Reaction (TLC/LC-MS) stir->monitor monitor->stir Incomplete workup Aqueous Workup monitor->workup Reaction Complete purify Purification (Chromatography) workup->purify end Final Amide Product purify->end

Caption: General experimental workflow for HATU coupling.

References

Application Notes and Protocols for the Synthesis of Chiral Piperazine Derivatives as CNS-Targeted Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperazine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into agents targeting the central nervous system (CNS).[1] Its unique physicochemical properties, including its ability to engage in multiple hydrogen bonding interactions and its typical presence as a protonated species at physiological pH, contribute to its successful application in CNS drug design. The introduction of chirality into the piperazine ring significantly expands the accessible chemical space, allowing for more specific interactions with biological targets and potentially leading to improved efficacy and reduced off-target effects. This is particularly crucial for CNS agents, where stereospecificity can dictate the pharmacological profile, influencing factors such as receptor binding affinity, functional activity, and metabolic stability.

These application notes provide an overview of modern synthetic strategies for accessing chiral piperazine derivatives and detailed protocols for their synthesis and characterization. Furthermore, methods for evaluating their potential as CNS drug candidates, including receptor binding and blood-brain barrier permeability, are discussed.

Synthetic Strategies for Chiral Piperazine Derivatives

The asymmetric synthesis of piperazines can be broadly categorized into several key approaches:

  • From Chiral Pool: Utilizing readily available chiral starting materials, such as amino acids, provides a straightforward route to enantiomerically pure piperazines.

  • Asymmetric Catalysis: The use of chiral catalysts, often transition metal complexes, enables the enantioselective transformation of prochiral substrates. Key examples include:

    • Asymmetric Hydrogenation: Chiral iridium or palladium catalysts are used for the hydrogenation of pyrazine precursors.[2][3][4][5]

    • Palladium-Catalyzed Asymmetric Allylic Alkylation: This method allows for the enantioselective synthesis of chiral piperazin-2-ones, which can be subsequently reduced to the corresponding piperazines.[6][7][8]

  • Asymmetric Lithiation: The use of chiral ligands, such as sparteine, can direct the stereoselective deprotonation and subsequent functionalization of a C-H bond on the piperazine ring.

The choice of synthetic strategy often depends on the desired substitution pattern on the piperazine ring and the scalability of the process.

Experimental Protocols

Protocol 1: Asymmetric Synthesis of (R)-2-Methylpiperazine via Catalytic Hydrogenation

This protocol describes the iridium-catalyzed asymmetric hydrogenation of 2-methylpyrazine, activated by an alkyl halide, to yield (R)-2-methylpiperazine.

Materials:

  • 2-Methylpyrazine

  • Benzyl bromide (BnBr)

  • [Ir(COD)Cl]₂ (COD = 1,5-cyclooctadiene)

  • (S,S)-f-Binaphane (chiral ligand)

  • Toluene

  • 1,4-Dioxane

  • Hydrogen gas (H₂)

  • Standard glassware for inert atmosphere reactions

  • High-pressure autoclave

Procedure:

  • To a dried Schlenk tube under an argon atmosphere, add 2-methylpyrazine (0.20 mmol), [Ir(COD)Cl]₂ (1.0 mol %), and (S,S)-f-Binaphane (2.2 mol %).

  • Add a mixture of toluene and 1,4-dioxane (3.0 mL) to dissolve the solids.

  • Add benzyl bromide (1.1 equivalents) to the solution to form the pyrazinium salt in situ.

  • Transfer the reaction mixture to a high-pressure autoclave.

  • Pressurize the autoclave with hydrogen gas to 600 psi.

  • Heat the reaction mixture to 30 °C and stir for 36 hours.

  • After cooling to room temperature, carefully release the hydrogen pressure.

  • The reaction mixture can be analyzed directly by chiral HPLC to determine the enantiomeric excess.

  • For isolation, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.

Expected Outcome:

This procedure is expected to yield (R)-2-methylpiperazine with high enantiomeric excess (up to 91% ee).[5]

Protocol 2: Synthesis of a Chiral Piperazin-2-one via Palladium-Catalyzed Asymmetric Allylic Alkylation

This protocol outlines the synthesis of a chiral piperazin-2-one, a versatile intermediate for chiral piperazines.

Materials:

  • Differentially N-protected piperazin-2-one precursor

  • Allyl acetate

  • [Pd₂(dba)₃]·CHCl₃ (dba = dibenzylideneacetone)

  • (R,R)-ANDEN-phenyl TFOST (chiral ligand)

  • Cesium carbonate (Cs₂CO₃)

  • Dichloromethane (DCM)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox, to a dried vial, add the N-protected piperazin-2-one (1.0 equiv), [Pd₂(dba)₃]·CHCl₃ (2.5 mol %), and (R,R)-ANDEN-phenyl TFOST (10 mol %).

  • Add anhydrous dichloromethane.

  • In a separate vial, dissolve cesium carbonate (1.2 equiv) in water.

  • Add the aqueous cesium carbonate solution to the reaction mixture.

  • Add allyl acetate (1.5 equiv).

  • Stir the biphasic reaction mixture vigorously at room temperature for the time indicated by TLC or LC-MS analysis.

  • Upon completion, dilute the reaction with dichloromethane and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Expected Outcome:

This reaction typically affords highly enantioenriched tertiary piperazin-2-ones in good to excellent yields.[6]

Protocol 3: Determination of Enantiomeric Excess by Chiral High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for determining the enantiomeric excess (ee) of a chiral piperazine derivative.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Chiral stationary phase (CSP) column (e.g., Chiralcel OD-H, Chiralpak AD-H, or equivalent)

  • HPLC-grade solvents (e.g., hexane, isopropanol, ethanol)

  • Sample of the chiral piperazine derivative

  • Racemic standard of the piperazine derivative

Procedure:

  • Method Development:

    • Dissolve the racemic standard in a suitable solvent.

    • Develop a separation method by varying the mobile phase composition (e.g., different ratios of hexane/isopropanol) and flow rate to achieve baseline separation of the two enantiomers.

  • Sample Analysis:

    • Prepare a solution of the synthesized chiral piperazine derivative of a known concentration.

    • Inject the sample onto the chiral HPLC column using the optimized method.

  • Data Analysis:

    • Identify the peaks corresponding to the two enantiomers in the chromatogram.

    • Integrate the peak areas of the two enantiomers.

    • Calculate the enantiomeric excess using the following formula: ee (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100

Quantitative Data Summary

The following tables summarize key quantitative data for representative chiral piperazine derivatives.

Table 1: Synthesis of Chiral Piperazines via Asymmetric Hydrogenation

EntrySubstrateCatalyst/LigandYield (%)ee (%)Reference
12-Methylpyrazine[Ir(COD)Cl]₂ / (S,S)-f-Binaphane9291[5]
22-Phenylpyrazine[Ir(COD)Cl]₂ / (S,S)-f-Binaphane9594[5]
32-Ethyl-3-methylpyrazine[Ir(COD)Cl]₂ / (S,S)-f-Binaphane9392[5]

Table 2: Biological Activity of Chiral Piperazine Derivatives at CNS Receptors

CompoundTarget ReceptorBinding Affinity (Ki, nM)Functional Assay (IC50, nM)Reference
Derivative 15-HT1A0.78-[9][10]
Derivative 25-HT1A0.57-[9][10]
Aripiprazole analogDopamine D2-1.5[11]
Benzimidazole derivativeDopamine D22.3-[12]
Coumarin derivative5-HT1A1.0-[10]

Blood-Brain Barrier Permeability Assessment

The ability of a CNS drug candidate to cross the blood-brain barrier (BBB) is a critical determinant of its efficacy. In vitro models are valuable tools for early-stage assessment of BBB permeability.

Protocol 4: In Vitro Blood-Brain Barrier Permeability Assay (PAMPA-BBB)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive BBB permeability.

Materials:

  • PAMPA plate (e.g., 96-well format with a filter membrane)

  • Brain lipid solution (e.g., porcine brain lipid in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound and control compounds (with known high and low BBB permeability)

  • Plate reader for UV-Vis absorbance or fluorescence detection

Procedure:

  • Coat the filter membrane of the donor plate with the brain lipid solution.

  • Add the test compound and control compounds (dissolved in PBS) to the wells of the donor plate.

  • Add fresh PBS to the wells of the acceptor plate.

  • Place the donor plate on top of the acceptor plate, ensuring the coated membrane is in contact with the buffer in the acceptor wells.

  • Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).

  • After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy, LC-MS).

  • Calculate the permeability coefficient (Pe) using the following equation: Pe = [-Vd * Va / (A * t * (Vd + Va))] * ln[1 - (Ca(t) * (Vd + Va)) / (Vd * Cd(0))] Where: Vd = volume of donor well, Va = volume of acceptor well, A = area of the membrane, t = incubation time, Ca(t) = concentration in acceptor well at time t, Cd(0) = initial concentration in donor well.

Data Interpretation:

Compounds are typically classified as having high, medium, or low BBB permeability based on their calculated Pe values, often by comparison to the control compounds.

Visualizations

Synthesis_Workflow Prochiral_Substrate Prochiral Pyrazine or Piperazin-2-one Asymmetric_Synthesis Asymmetric Synthesis (e.g., Hydrogenation, Alkylation) Prochiral_Substrate->Asymmetric_Synthesis Chiral_Piperazine Chiral Piperazine Derivative Asymmetric_Synthesis->Chiral_Piperazine Purification Purification (Chromatography) Chiral_Piperazine->Purification Characterization Characterization (NMR, MS, Chiral HPLC) Purification->Characterization Biological_Evaluation Biological Evaluation (Receptor Binding, BBB Permeability) Characterization->Biological_Evaluation CNS_Agent Potential CNS-Targeted Agent Biological_Evaluation->CNS_Agent

Caption: General workflow for the synthesis and evaluation of chiral piperazine derivatives.

GPCR_Signaling_Pathway cluster_membrane Cell Membrane GPCR GPCR (e.g., 5-HT1A, D2) G_Protein G-Protein (Gi/o) GPCR->G_Protein Activation Ligand Chiral Piperazine Derivative Ligand->GPCR Binding Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Inhibition Second_Messenger Second Messenger (e.g., ↓cAMP) Effector->Second_Messenger Cellular_Response Cellular Response (e.g., Neuronal Hyperpolarization) Second_Messenger->Cellular_Response

Caption: Representative signaling pathway for a GPCR targeted by chiral piperazine CNS agents.

Experimental_Logic Start Design Chiral Piperazine Library Synthesis Synthesize Derivatives Start->Synthesis Purify_Characterize Purify and Characterize (NMR, MS, ee determination) Synthesis->Purify_Characterize Screening Primary Screening (Receptor Binding Assays) Purify_Characterize->Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis Screening->SAR_Analysis SAR_Analysis->Synthesis Iterative Design Lead_Selection Select Lead Compounds SAR_Analysis->Lead_Selection High Affinity Secondary_Assays Secondary Assays (Functional Activity, Selectivity) Lead_Selection->Secondary_Assays ADME_Tox In Vitro ADME/Tox (BBB Permeability, Metabolic Stability) Secondary_Assays->ADME_Tox In_Vivo In Vivo Studies (Animal Models of CNS Disorders) ADME_Tox->In_Vivo

Caption: Logical workflow for the discovery of CNS-targeted chiral piperazine agents.

References

Application Notes and Protocols for C–H Functionalization of N-Boc Protected Piperazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2][3][4] Direct C–H functionalization of the piperazine core, particularly at the α-position to a nitrogen atom, offers a powerful and efficient strategy for the rapid generation of diverse analogues for structure-activity relationship (SAR) studies.[1] This document provides detailed application notes and protocols for two prominent methodologies for the C–H functionalization of N-Boc protected piperazines: α-Lithiation/Trapping and Visible-Light Photoredox Catalysis.

Key Methodologies

Two principal strategies have emerged for the effective C–H functionalization of N-Boc protected piperazines:

  • α-Lithiation and Electrophilic Trapping: This classic organometallic approach involves the deprotonation of a C-H bond alpha to a nitrogen atom using a strong base, typically sec-butyllithium (s-BuLi), followed by quenching the resulting organolithium intermediate with a suitable electrophile.[1][2][3] Asymmetric functionalization can be achieved by using chiral ligands such as (-)-sparteine.[2]

  • Visible-Light Photoredox Catalysis: A milder and increasingly popular alternative, this method utilizes a photocatalyst (e.g., an iridium complex like [Ir(ppy)₃]) and visible light to generate a reactive α-amino radical from the N-Boc piperazine.[1][4] This radical can then engage in coupling reactions with a variety of partners, including aryl, vinyl, and alkyl groups, under gentle reaction conditions.[1][3][5]

Data Presentation: Quantitative Comparison of C–H Functionalization Methods

The following tables summarize quantitative data for the α-functionalization of N-Boc-piperazine derivatives using the described methodologies, providing a comparative overview of their efficiency and scope.

Table 1: α-Lithiation/Trapping of N-Boc-N'-benzylpiperazine [1][3]

ElectrophileProductYield (%)
TMSClα-TrimethylsilylGood
MeO₂CClα-MethoxycarbonylGood
DMFα-FormylGood
Ph₂COα-Diphenyl(hydroxy)methylGood
PhBr (via Negishi coupling)α-PhenylGood

Table 2: Photoredox-Catalyzed α-Arylation of N-Boc-N'-phenylpiperazine [1][5]

Aryl Nitrile (Coupling Partner)ProductYield (%)
1,4-Dicyanobenzeneα-(4-cyanophenyl)95

Table 3: Photoredox-Catalyzed α-Vinylation and α-Heteroarylation of N-Boc-N'-phenylpiperazine [3][5]

Coupling PartnerProductYield (%)E/Z Ratio
Vinyl sulfoneα-Vinyl74Excellent
2-Chloropyridineα-(2-Pyridyl)84N/A
2-Chloropyrimidineα-(2-Pyrimidinyl)35N/A

Experimental Protocols

Protocol 1: α-Lithiation and Trapping of N-Boc-N'-benzylpiperazine

This protocol is adapted from the work of O'Brien and coworkers.[1][2]

Materials:

  • N-Boc-N'-benzylpiperazine

  • Anhydrous Tetrahydrofuran (THF)

  • sec-Butyllithium (s-BuLi) in cyclohexane

  • Electrophile (e.g., benzophenone)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • 20% aqueous sodium hydroxide (NaOH)

  • Diethyl ether (Et₂O)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add N-Boc-N'-benzylpiperazine (1.0 equiv).

  • Dissolve the substrate in anhydrous THF to a concentration of approximately 0.14 M.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add s-BuLi (1.3 equiv) dropwise to the stirred solution, ensuring the internal temperature remains below -70 °C.

  • Stir the resulting solution at -78 °C for 1 hour to ensure complete lithiation.[1]

  • Add the electrophile (1.5–2.0 equiv) dropwise. If the electrophile is a solid, dissolve it in a minimal amount of anhydrous THF before addition.[1]

  • Stir the reaction mixture at -78 °C for 15 minutes, then allow it to warm to room temperature over 30 minutes.[1]

  • Quench the reaction by the sequential addition of saturated aqueous NH₄Cl, 20% aqueous NaOH, and Et₂O.[1]

  • Separate the organic and aqueous layers.

  • Extract the aqueous layer with Et₂O (3 x volumes).[1]

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by flash column chromatography on silica gel.[1]

Protocol 2: Photoredox-Catalyzed α-Arylation of N-Boc-N'-phenylpiperazine

This protocol is adapted from the work of MacMillan and coworkers.[1][4]

Materials:

  • N-Boc-N'-phenylpiperazine

  • Aryl nitrile (e.g., 1,4-dicyanobenzene)

  • Tris(2-phenylpyridinato)iridium(III) ([Ir(ppy)₃])

  • Sodium acetate (NaOAc)

  • Anhydrous Dimethylformamide (DMF)

  • Blue LEDs (e.g., 450 nm)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried vial equipped with a magnetic stir bar, add N-Boc-N'-phenylpiperazine (1.0 equiv), the aryl nitrile (1.5 equiv), [Ir(ppy)₃] (1-2 mol%), and NaOAc (2.0 equiv).[1]

  • Evacuate and backfill the vial with nitrogen or argon three times.

  • Add anhydrous DMF via syringe.[1]

  • Place the vial approximately 5-10 cm from a blue LED light source and stir vigorously at room temperature.[1]

  • Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 12 to 48 hours.[1]

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.[1]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by flash column chromatography on silica gel.[1]

Visualizations

lithiation_workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Workup & Purification cluster_product Final Product start_piperazine N-Boc-N'-benzylpiperazine deprotonation α-Lithiation (-78 °C, THF) start_piperazine->deprotonation start_base s-BuLi start_base->deprotonation start_electrophile Electrophile trapping Electrophilic Trapping start_electrophile->trapping deprotonation->trapping quench Quenching trapping->quench extraction Extraction quench->extraction purification Purification extraction->purification final_product α-Functionalized Piperazine purification->final_product

Caption: Workflow for α-lithiation and trapping of N-Boc-piperazine.

photoredox_workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Workup & Purification cluster_product Final Product start_piperazine N-Boc-N'-phenylpiperazine radical_generation Radical Generation (Blue Light, RT) start_piperazine->radical_generation start_coupling Coupling Partner coupling Radical Coupling start_coupling->coupling start_catalyst Photocatalyst ([Ir(ppy)₃]) start_catalyst->radical_generation start_base Base (NaOAc) start_base->radical_generation radical_generation->coupling workup Aqueous Workup coupling->workup purification Purification workup->purification final_product α-Functionalized Piperazine purification->final_product

Caption: Key steps in the photoredox-catalyzed C-H functionalization.

References

Application Notes and Protocols for Peptide-Based Therapeutics Utilizing 1,4-di-Boc-piperazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The development of peptide-based therapeutics often faces challenges related to poor metabolic stability and low bioavailability. One effective strategy to overcome these limitations is the introduction of conformational constraints into the peptide backbone. The use of 1,4-di-Boc-piperazine-2-carboxylic acid as a constrained dipeptide surrogate offers a powerful tool to create peptidomimetics with enhanced pharmacological properties. This document provides detailed application notes and protocols for the incorporation of this building block into peptide sequences, focusing on the development of antagonists for integrin αvβ3, a key receptor involved in angiogenesis and tumor metastasis.

The piperazine scaffold introduces a rigid turn in the peptide backbone, mimicking the bioactive conformation of natural peptide ligands and leading to increased receptor affinity and stability.[1] The tert-butyloxycarbonyl (Boc) protecting groups on the piperazine nitrogens are compatible with standard solid-phase peptide synthesis (SPPS) protocols, allowing for the straightforward synthesis of modified peptides.

Key Applications

The incorporation of a this compound moiety can significantly enhance the therapeutic potential of peptides in various applications, including:

  • Oncology: Development of potent and selective antagonists of integrin αvβ3 to inhibit tumor growth and metastasis.

  • Inflammatory Diseases: Creation of stable peptide therapeutics targeting cell adhesion molecules involved in inflammation.

  • Drug Delivery: Design of robust peptide-drug conjugates with improved pharmacokinetic profiles.

Data Presentation: Performance of Constrained Peptides

The introduction of conformational constraints via cyclization or the use of rigid building blocks like piperazine derivatives has been shown to significantly improve the binding affinity and stability of peptides. Below is a comparative summary of a linear Arg-Gly-Asp (RGD) peptide versus a constrained cyclic RGD peptide analog, Cilengitide, which serves as a representative example of the benefits of conformational restriction.

PeptideTargetBinding Affinity (IC50, nM)Serum Half-life
Linear RGD Peptide (GRGDSPK)Integrin αvβ3~100 - 1000Minutes
Constrained Cyclic RGD Peptide (Cilengitide)Integrin αvβ3~1 - 10Hours

Note: Data is compiled from multiple sources to illustrate the general trend. Actual values may vary depending on the specific experimental conditions.[2][3]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Piperazine-Constrained Peptide

This protocol outlines the manual synthesis of a model peptide incorporating this compound using Boc-based chemistry on a Merrifield resin.

Materials:

  • Merrifield resin (chloromethylated polystyrene)

  • Boc-protected amino acids

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Piperidine

  • Cleavage cocktail (e.g., HF/anisole or TFA/TIS/H2O)

Procedure:

  • Resin Preparation and First Amino Acid Coupling:

    • Swell the Merrifield resin in DCM.

    • Couple the first Boc-protected amino acid to the resin using DIC and a suitable catalyst in DMF.

  • Boc Deprotection:

    • Wash the resin with DMF.

    • Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the Boc protecting group.[4]

    • Wash the resin thoroughly with DCM and DMF.

  • Neutralization:

    • Neutralize the resin with a solution of 10% DIPEA in DMF.

    • Wash the resin with DMF.

  • Coupling of Subsequent Amino Acids:

    • Dissolve the next Boc-protected amino acid and HOBt in DMF.

    • Add DIC to activate the amino acid.

    • Add the activated amino acid solution to the resin and agitate for 2-4 hours.

    • Monitor the coupling reaction using a ninhydrin test.

  • Incorporation of this compound:

    • For coupling the sterically hindered this compound, use a more potent coupling reagent combination such as HBTU/HOBt or HATU in the presence of DIPEA in DMF.

    • Allow for an extended coupling time (4-12 hours) to ensure complete reaction.

  • Final Deprotection and Cleavage:

    • After the final coupling step, perform a final Boc deprotection.

    • Wash and dry the resin.

    • Cleave the peptide from the resin and remove side-chain protecting groups using a suitable cleavage cocktail (e.g., high-purity TFA with scavengers like triisopropylsilane and water).

  • Purification:

    • Precipitate the cleaved peptide in cold diethyl ether.

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: In Vitro Serum Stability Assay

This protocol describes a method to assess the stability of the synthesized peptide in human serum.

Materials:

  • Synthesized peptide

  • Human serum

  • Trichloroacetic acid (TCA)

  • RP-HPLC system

  • Mass spectrometer

Procedure:

  • Incubation:

    • Dissolve the peptide in a suitable buffer.

    • Incubate the peptide solution with human serum at 37°C.[3]

  • Time Points:

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the mixture.

  • Protein Precipitation:

    • Quench the enzymatic degradation by adding TCA to the aliquot to precipitate serum proteins.

  • Analysis:

    • Centrifuge the sample and analyze the supernatant by RP-HPLC to quantify the amount of remaining intact peptide.

    • Confirm the identity of the peptide peak using mass spectrometry.

  • Half-Life Calculation:

    • Plot the percentage of intact peptide versus time and calculate the serum half-life (t½).

Visualizations

Experimental Workflow for Peptide Synthesis and Evaluation

G cluster_synthesis Peptide Synthesis cluster_evaluation Biological Evaluation A Resin Swelling B First Amino Acid Coupling A->B C Boc Deprotection (TFA/DCM) B->C D Neutralization (DIPEA/DMF) C->D E Amino Acid Coupling (DIC/HOBt) D->E E->C Repeat for each amino acid F Piperazine Incorporation (HATU/HOBt) E->F F->C Continue chain elongation G Final Deprotection H Cleavage from Resin G->H I Purification (RP-HPLC) H->I J Integrin Binding Assay (IC50) I->J K Serum Stability Assay (t½) I->K L Cell Adhesion Assay I->L

Caption: Workflow for the synthesis and evaluation of piperazine-constrained peptides.

Integrin αvβ3 Signaling Pathway in Angiogenesis

G cluster_membrane Cell Membrane cluster_ecm Extracellular Matrix (ECM) cluster_cytoplasm Cytoplasm integrin Integrin αvβ3 fak FAK integrin->fak Activation vegfr2 VEGFR2 src Src vegfr2->src Activation rgd_ligand RGD Ligand (e.g., Vitronectin) rgd_ligand->integrin Binding vegf VEGF vegf->vegfr2 Binding fak->src Activation pi3k PI3K src->pi3k Activation ras Ras src->ras Activation akt Akt pi3k->akt Activation apoptosis Apoptosis Inhibition akt->apoptosis raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation erk->proliferation migration Cell Migration erk->migration constrained_peptide Piperazine-Constrained RGD Antagonist constrained_peptide->integrin Inhibition

Caption: Inhibition of integrin αvβ3 signaling by a piperazine-constrained RGD antagonist.

References

Troubleshooting & Optimization

Technical Support Center: Amide Coupling Reactions with 1,4-di-Boc-piperazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) for improving yields in amide coupling reactions involving the sterically hindered substrate, 1,4-di-Boc-piperazine-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: Why are amide coupling reactions with this compound challenging?

A1: The primary challenge arises from steric hindrance. The two bulky tert-butyloxycarbonyl (Boc) protecting groups on the piperazine ring, combined with the carboxylic acid at the C-2 position, create a sterically congested environment around the reaction center. This can impede the approach of the amine nucleophile to the activated carboxylic acid intermediate, leading to slower reaction rates and lower yields.

Q2: What are the most critical factors to control for a successful coupling reaction with this substrate?

A2: The most critical factors include:

  • Choice of Coupling Reagent: Selecting a highly efficient and potent coupling reagent is crucial to overcome steric hindrance.

  • Reaction Conditions: Optimization of solvent, temperature, and reaction time is essential.

  • Stoichiometry: Precise control over the molar ratios of the acid, amine, coupling reagent, and base can significantly impact the yield.

  • Absence of Moisture: Water can hydrolyze activated intermediates, reducing the yield of the desired amide. Therefore, using anhydrous solvents and reagents is critical.[1]

Q3: Can the Boc protecting groups be cleaved under standard amide coupling conditions?

A3: While the Boc group is generally stable under most amide coupling conditions, prolonged exposure to even mildly acidic conditions can lead to its premature removal. It is crucial to use non-acidic coupling reagents and appropriate bases to maintain the integrity of the Boc groups during the reaction.

Troubleshooting Guide: Low Yield in Amide Coupling Reactions

This guide addresses common issues encountered when experiencing low yields with this compound.

Issue: Low to No Product Formation

Possible Cause Recommended Solution
Inefficient Carboxylic Acid Activation The steric bulk of the substrate may require a more powerful coupling reagent. If using a carbodiimide like EDC, consider switching to a uronium-based reagent such as HATU, HCTU, or COMU, which are known for their high efficiency in challenging couplings.[2]
Steric Hindrance In addition to a potent coupling reagent, consider converting the carboxylic acid to an acyl fluoride in situ. Acyl fluorides are highly reactive and have a smaller steric profile than many other activated intermediates, which can facilitate the coupling with hindered amines.[3]
Suboptimal Reaction Temperature While room temperature is a common starting point, gently heating the reaction (e.g., to 40-50 °C) can sometimes provide the necessary energy to overcome the activation barrier in sterically hindered couplings. However, monitor for potential side reactions or degradation at elevated temperatures.
Incorrect Stoichiometry Ensure accurate measurement of all reagents. Using a slight excess of the amine (1.1-1.2 equivalents) and the coupling reagent (1.1-1.5 equivalents) can help drive the reaction to completion.[1]
Presence of Moisture Use anhydrous solvents (e.g., DMF, DCM) and ensure all glassware is thoroughly dried. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the activated carboxylic acid.[1]
Incomplete Reaction Monitor the reaction progress using TLC or LC-MS. If the reaction has stalled, consider adding an additional portion of the coupling reagent and amine or extending the reaction time.

Issue: Presence of Significant Impurities

Impurity Possible Cause Mitigation Strategy
Unreacted Starting Materials Incomplete reaction or inefficient purification.Optimize reaction conditions as described above. For purification, consider column chromatography with a suitable solvent gradient.
N-acylurea byproduct Formation of a stable byproduct from the rearrangement of the O-acylisourea intermediate when using carbodiimide reagents (e.g., EDC, DCC).The addition of HOBt or HOAt can effectively suppress the formation of N-acylurea by trapping the O-acylisourea intermediate to form a more reactive active ester.
Guanidinium byproduct Can form when using uronium-based coupling reagents (e.g., HATU, HBTU) in excess, where the reagent reacts directly with the amine.Use the coupling reagent in slight excess (e.g., 1.05-1.1 equivalents) and add the amine shortly after the activation of the carboxylic acid.
Epimerization If the amine or another part of the molecule contains a chiral center, racemization can occur, especially with prolonged reaction times or unsuitable bases.Use a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA). Keeping the reaction temperature low can also help minimize epimerization.

Data Presentation: Comparison of Common Coupling Reagents

The selection of a coupling reagent is critical for success. The following table provides a comparison of common reagents suitable for challenging amide bond formations.

Coupling ReagentClassTypical Yield RangeKey AdvantagesPotential Drawbacks
EDC/HOBt Carbodiimide60-85%Cost-effective; water-soluble byproducts simplify workup.Slower reaction times; higher risk of epimerization and N-acylurea formation without additives.[4]
HATU Uronium Salt85-95%Highly efficient and fast, with low risk of epimerization.[2]Higher cost; can react with the amine if used in large excess.[2]
HCTU Uronium Salt80-95%Very efficient with low racemization risk.Less reactive than HATU.
COMU Uronium Salt90-98%Often more efficient than HATU; byproducts are water-soluble, simplifying purification.[2]Can be more expensive.
PyBOP Phosphonium Salt80-95%High efficiency with low racemization risk; byproducts are not carcinogenic.[2]More expensive than carbodiimides.

Yields are substrate-dependent and the provided ranges are illustrative for challenging couplings.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol is a robust starting point for the coupling of this compound with a primary or secondary amine.

  • Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Activation: To the solution, add HATU (1.1-1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (2.5-3.0 eq). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Coupling: Add the desired amine (1.1 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 4-16 hours. Monitor the progress by TLC or LC-MS. If the reaction is sluggish, gentle heating to 40-50 °C may be beneficial.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate or dichloromethane (DCM). Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Acyl Fluoride-Mediated Coupling for Highly Hindered Substrates

This method is recommended when standard protocols provide low yields due to severe steric hindrance.[3]

  • Preparation: In a dry flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Acyl Fluoride Formation: Add a fluorinating agent (e.g., bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) or cyanuric fluoride) (1.1 eq) and a non-nucleophilic base such as DIPEA (2.2 eq). Stir the mixture at room temperature for 10-20 minutes to generate the acyl fluoride in situ.

  • Coupling: In a separate flask, dissolve the amine (1.1-1.2 eq) in anhydrous DCM and add it to the solution containing the acyl fluoride.

  • Reaction: Stir the reaction at room temperature and monitor for completeness. Reaction times may be longer for highly hindered couplings.

  • Work-up and Purification: Upon completion, quench the reaction with saturated aqueous NaHCO₃. Separate the organic layer, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Visualizations

Troubleshooting_Workflow start Low Yield in Amide Coupling check_reagents Check Reagent Quality & Stoichiometry (Anhydrous solvents, accurate measurements?) start->check_reagents coupling_reagent Evaluate Coupling Reagent check_reagents->coupling_reagent Reagents OK use_hatu Switch to HATU, HCTU, or COMU coupling_reagent->use_hatu Using EDC/DCC acyl_fluoride Consider Acyl Fluoride Method (For severe steric hindrance) coupling_reagent->acyl_fluoride HATU fails conditions Optimize Reaction Conditions (Temperature, Time) increase_temp Increase Temperature (e.g., 40-50 °C) Extend Reaction Time conditions->increase_temp side_reactions Analyze for Side Reactions (LC-MS analysis) additives Add HOBt/HOAt if using EDC side_reactions->additives N-acylurea present purify Purify Product (Column Chromatography) side_reactions->purify Side reactions minimized use_hatu->conditions acyl_fluoride->conditions increase_temp->side_reactions additives->purify

Caption: A troubleshooting decision tree for low-yield amide coupling reactions.

Side_Reactions cluster_carbodiimide Carbodiimide (EDC) Pathway cluster_uronium Uronium Salt (HATU) Pathway RCOOH_EDC R-COOH + EDC O_Acylisourea O-Acylisourea Intermediate RCOOH_EDC->O_Acylisourea Activation Amide_EDC Desired Amide O_Acylisourea->Amide_EDC + Amine N_Acylurea N-Acylurea Byproduct O_Acylisourea->N_Acylurea Rearrangement (Side Reaction) Active_Ester Active Ester O_Acylisourea->Active_Ester + HOBt (Suppresses side reaction) Amine_EDC Amine (R'-NH2) HOBt HOBt/HOAt Additive Active_Ester->Amide_EDC + Amine RCOOH_HATU R-COOH + HATU Active_Ester_HATU OAt-Active Ester RCOOH_HATU->Active_Ester_HATU Activation Amide_HATU Desired Amide Active_Ester_HATU->Amide_HATU + Amine Amine_HATU Amine (R'-NH2) Guanidinium Guanidinium Byproduct Amine_HATU->Guanidinium + Excess HATU (Side Reaction)

Caption: Common side reactions in EDC- and HATU-mediated amide couplings.

References

Preventing epimerization during peptide synthesis with chiral amino acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the prevention of epimerization during the synthesis of peptides with chiral amino acids.

Frequently Asked Questions (FAQs)

Q1: What is epimerization in the context of peptide synthesis?

A: Epimerization is a chemical process where the stereochemistry at one of several chiral centers in a molecule is inverted. In peptide synthesis, this typically refers to the inversion of the α-carbon of an amino acid residue from its natural L-configuration to the D-configuration. This side reaction is problematic as it can alter the peptide's three-dimensional structure, biological activity, and can complicate purification due to the high similarity in physical characteristics between the desired peptide and its epimer.[1][2]

Q2: What are the primary causes of epimerization during peptide synthesis?

A: Epimerization during peptide synthesis is primarily caused by two mechanisms:

  • Oxazolone Formation: The activation of the carboxylic acid group of an N-protected amino acid can lead to the formation of a 5(4H)-oxazolone intermediate. The α-proton of this intermediate is acidic and can be abstracted by a base, leading to a loss of chirality. Subsequent reaction with an amine can result in a mixture of L- and D-isomers.[3][4] This is considered the most predominant source of racemization.[4]

  • Direct Enolization: A base can directly abstract the α-proton from the activated amino acid, forming an enolate intermediate. Reprotonation of this intermediate can lead to either the L- or D-configuration.[1][3]

Factors that influence these mechanisms and promote epimerization include the choice of coupling reagents, additives, the type of base used, solvent polarity, and the specific amino acid residue being coupled.[5][6]

Q3: Which amino acids are most susceptible to epimerization?

A: Certain amino acids are more prone to epimerization than others.

  • Histidine (His) and Cysteine (Cys) are particularly susceptible to racemization.[7] Special protecting groups and coupling protocols are often required for these residues.[7][8]

  • Phenylglycine (Phg) and Methionine (Met) are also known to have a higher potential for racemization.[4]

  • Amino acids with bulky side chains, such as Valine (Val) and Isoleucine (Ile) , can also be prone to epimerization, especially in polar solvents.[9]

  • Serine (Ser) has a higher rate of racemization than many other natural amino acids.[10]

  • Glycosylated amino acids can exhibit significantly enhanced rates of epimerization.[10]

Q4: How can I detect and quantify epimerization in my synthetic peptide?

A: Several analytical techniques can be used to detect and quantify epimerization:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common method. Using a chiral stationary phase (CSP) can allow for the separation of diastereomeric peptides.[11] Quantification is achieved by integrating the peak areas of the desired peptide and its epimer.[11]

  • Gas Chromatography (GC): After acid hydrolysis of the peptide, the resulting amino acids can be derivatized and analyzed on a chiral GC column to determine the ratio of D- and L-isomers.[12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR can sometimes be used to distinguish between diastereomers by identifying protons in different chemical environments.[11]

  • Mass Spectrometry (MS): Tandem mass spectrometry (LC-MS/MS) can be used to identify modified peptides, including isomers, after chromatographic separation.[14]

Troubleshooting Guide

Problem: I am observing a significant amount of a diastereomeric impurity in my crude peptide product.

This is a common indication of epimerization during the coupling steps. The following troubleshooting steps can help identify and resolve the issue.

The choice of coupling reagents, additives, and base is critical in minimizing epimerization.[3][5]

Possible Cause & Solution:

  • Inappropriate Coupling Reagent: Carbodiimide reagents like DCC and EDC, when used alone, can lead to significant racemization.[3][15]

    • Recommendation: Always use carbodiimides in conjunction with racemization-suppressing additives.[3][16] Phosphonium and aminium-based reagents like HBTU, HATU, and COMU generally offer high coupling efficiency with reduced side reactions.[3] COMU, in particular, has been shown to have reduced epimerization potential.[17]

  • Absence or Ineffective Additive: Additives form active esters that are less prone to racemization than the intermediates formed with coupling reagents alone.[5]

    • Recommendation: Incorporate additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or OxymaPure.[3][5] HOAt is often more effective than HOBt at suppressing epimerization.[11]

  • Strong or Sterically Unhindered Base: The basicity and steric hindrance of the base used play a significant role.[5] Stronger, less hindered bases like triethylamine (TEA) can increase the rate of racemization.[5]

    • Recommendation: Use a weaker or more sterically hindered base. N,N-diisopropylethylamine (DIEA) is a common choice, but for particularly sensitive couplings, weaker bases like N-methylmorpholine (NMM) or the highly hindered 2,4,6-collidine (TMP) can significantly reduce epimerization.[5][10]

Quantitative Data: Effect of Coupling Reagents and Additives on Epimerization

EntryCoupling ReagentAdditive% Epimerization
1HBTU-High
2HATU-High
3PyBOP-High
4DCC-High
5DEPBT-Low
6Ynamides (MYMsA, MYMTsA)-Low
7DICHOBt1.1
8DICHOAt1.9
9DICOxymaPure0.3 - 3.0
(Data compiled from multiple sources for illustrative purposes)[1]

Solvent, temperature, and pre-activation time can all influence the extent of epimerization.

Possible Cause & Solution:

  • Polar Aprotic Solvents: Solvents like DMF can increase the rate of epimerization.[9]

    • Recommendation: If possible, consider using less polar solvents. However, be mindful of solubility issues.[9]

  • Elevated Temperature: Higher temperatures can accelerate the rate of epimerization.[9][18]

    • Recommendation: Perform couplings at lower temperatures, such as 0 °C, especially for sensitive amino acids.[9]

  • Prolonged Pre-activation: Allowing the carboxylic acid to be activated for too long before the addition of the amine component can increase the risk of oxazolone formation and subsequent racemization.

    • Recommendation: Minimize the pre-activation time or perform the activation in situ by adding the coupling reagent to the mixture of the amino acid and the resin-bound amine.

As mentioned in the FAQs, certain amino acid residues are inherently more prone to epimerization.

Possible Cause & Solution:

  • Coupling of a Susceptible Residue: If your sequence contains His, Cys, or other sensitive amino acids, standard coupling protocols may not be sufficient.

    • Recommendation: For Histidine, protecting the imidazole nitrogen can reduce racemization.[7] For Cysteine, using a sterically bulky protecting group like trityl (Trt) can help minimize side reactions.[7]

Experimental Protocols

Protocol 1: HPLC-Based Quantification of Epimerization

This protocol outlines a general method for quantifying the percentage of a diastereomeric impurity in a crude peptide sample using RP-HPLC.[11]

  • Sample Preparation:

    • Dissolve the crude peptide in the initial mobile phase solvent (e.g., 0.1% Trifluoroacetic acid (TFA) in water) to a concentration of approximately 0.1-1.0 mg/mL.[11]

  • HPLC Conditions:

    • Column: A chiral stationary phase (CSP) column is ideal. If a CSP is not available, a high-resolution C18 column may be sufficient to separate some diastereomers.

    • Mobile Phase A: 0.1% TFA in water.[11]

    • Mobile Phase B: 0.1% TFA in acetonitrile.[11]

    • Gradient: A typical gradient is 5% to 65% B over 60 minutes. This should be optimized for the specific peptide.[11]

    • Flow Rate: 1.0 mL/min for a standard 4.6 mm ID analytical column.[11]

    • Detection: UV detection at 214 nm or 280 nm.[11]

  • Quantification:

    • Integrate the peak areas for the main product and the epimeric impurity.

    • Calculate the percentage of the epimer using the following formula: % Epimer = (Peak Area of Epimer / (Peak Area of Main Product + Peak Area of Epimer)) * 100

Visualizations

Mechanism of Epimerization via Oxazolone Formation

epimerization_mechanism cluster_activation Activation cluster_cyclization Cyclization cluster_racemization Racemization cluster_coupling Coupling Activated_AA Activated Amino Acid (e.g., O-acylisourea) Oxazolone 5(4H)-Oxazolone Intermediate Activated_AA->Oxazolone Intramolecular Cyclization Enolate Racemic Enolate Oxazolone->Enolate + Base - H+ Enolate->Oxazolone + H+ Peptide_L L-Peptide (Desired) Enolate->Peptide_L + Amine Peptide_D D-Peptide (Epimer) Enolate->Peptide_D + Amine Protected_AA N-Protected Amino Acid Protected_AA->Activated_AA + Coupling   Reagent Coupling_Reagent Coupling Reagent Base Base Amine Incoming Amine (H2N-Peptide)

Caption: Mechanism of epimerization via an oxazolone intermediate.

Troubleshooting Workflow for Epimerization

troubleshooting_workflow Start High Level of Diastereomeric Impurity Observed Step1 Review Coupling Chemistry: Reagent, Additive, Base Start->Step1 Decision1 Using Carbodiimide Alone? Step1->Decision1 Step2 Examine Reaction Conditions: Solvent, Temperature, Time Decision3 High Temperature or Polar Solvent? Step2->Decision3 Step3 Analyze Peptide Sequence: Identify Susceptible Residues Decision4 Coupling His, Cys, or other sensitive AA? Step3->Decision4 Action1a Add Suppressing Agent (HOAt, HOBt, Oxyma) Decision1->Action1a Yes Decision2 Using Strong/ Unhindered Base? Decision1->Decision2 No Action1a->Decision2 Decision2->Step2 No Action2a Switch to Weaker/ Hindered Base (NMM, Collidine) Decision2->Action2a Yes Action2a->Step2 Decision3->Step3 No Action3a Lower Temperature, Consider Less Polar Solvent Decision3->Action3a Yes Action3a->Step3 Action4a Use Specific Protecting Groups and Optimized Protocols Decision4->Action4a Yes End Re-synthesize and Analyze for Purity Decision4->End No Action4a->End

Caption: A logical workflow for troubleshooting epimerization issues.

References

Troubleshooting side reactions during Boc deprotection of complex molecules

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the acid-catalyzed deprotection of the tert-butoxycarbonyl (Boc) protecting group. Our aim is to help you optimize reaction conditions, minimize side products, and achieve cleaner, more efficient syntheses.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of Boc deprotection, and what causes the common side reactions?

A1: The Boc group is typically removed under acidic conditions, most commonly with trifluoroacetic acid (TFA). The acid protonates the carbamate oxygen, initiating the cleavage of the C-O bond. This process generates a stable tert-butyl cation and a carbamic acid intermediate, which subsequently decomposes to yield the free amine and carbon dioxide.[1] The principal cause of side reactions is the highly reactive tert-butyl cation.[1][2] This electrophile can readily alkylate any nucleophilic sites present in the molecule, leading to a variety of unwanted side products.[1][3][4]

Q2: Which functional groups and amino acid residues are most susceptible to side reactions during Boc deprotection?

A2: Functional groups and amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation by the tert-butyl cation.[1][5] These include:

  • Tryptophan (Trp): The electron-rich indole ring is highly susceptible to tert-butylation.[1][2][4]

  • Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[1][2][4] Methionine is also prone to oxidation to methionine sulfoxide.[1]

  • Cysteine (Cys): The free thiol group is a strong nucleophile and a common target for alkylation.[1][2][4]

  • Tyrosine (Tyr): The activated phenolic ring can be alkylated by the tert-butyl cation.[1][2][4]

  • Aspartic Acid (Asp): In peptide synthesis, the side-chain carboxyl group can cyclize with the backbone amide nitrogen to form an aspartimide intermediate. This is especially problematic when the following amino acid is glycine, asparagine, or arginine.[2]

Q3: What are scavengers, and how do they function to prevent side reactions?

A3: Scavengers are reagents added to the deprotection reaction mixture to trap reactive electrophiles, such as the tert-butyl cation, before they can react with the substrate.[1][4] These are typically nucleophilic compounds that are either more reactive or present in a much higher concentration than the sensitive residues in the molecule of interest.[1] By intercepting the carbocations, scavengers effectively prevent the formation of alkylated side products.[1]

Q4: Can Boc deprotection be incomplete, and what are the indications?

A4: Yes, Boc deprotection can be incomplete. This may be due to insufficient acid concentration, short reaction times, low temperatures, or steric hindrance around the Boc-protected amine.[1][4] Signs of incomplete deprotection include the presence of the starting material in the reaction mixture, which can be observed by TLC or LC-MS, leading to a complex product mixture.[4] In solid-phase peptide synthesis, poor resin swelling can also hinder the access of the acid to the peptide chains, resulting in incomplete deprotection.[1]

Boc Deprotection and Side Reactions Pathway

Boc_Amine Boc-Protected Amine Protonated_Boc Protonated Boc-Amine Boc_Amine->Protonated_Boc + H+ (TFA) Free_Amine Free Amine + CO2 Protonated_Boc->Free_Amine tBu_Cation tert-Butyl Cation Protonated_Boc->tBu_Cation Cleavage Side_Products Alkylated Side Products (e.g., t-butylated Trp, Met, Cys, Tyr) tBu_Cation->Side_Products Alkylation of Nucleophilic Residues Trapped_Cation Trapped Cation tBu_Cation->Trapped_Cation Trapping Scavenger Scavenger (e.g., TIS, Water) Scavenger->Trapped_Cation

Caption: Boc deprotection pathway and competing side reactions.

Troubleshooting Guide

IssueObservationPossible Cause(s)Recommended Solution(s)
Incomplete Deprotection Starting material remains after the reaction.1. Insufficient acid concentration or equivalents. 2. Short reaction time or low temperature. 3. Steric hindrance around the Boc group.[1] 4. (For SPPS) Poor resin swelling.[1]1. Increase acid concentration (e.g., use neat TFA) or use a stronger acid like 4M HCl in dioxane.[1][4] 2. Increase reaction time and/or temperature. Monitor progress by TLC or LC-MS. 3. For sterically hindered substrates, prolonged reaction times or gentle heating may be necessary. Ensure an effective scavenger is present.[1] 4. (For SPPS) Ensure the resin is adequately swelled in the reaction solvent before adding the deprotection reagent.
tert-Butylation Side Products Unexpected peaks in HPLC/LC-MS with a +56 Da mass shift.[1]The reactive tert-butyl cation is alkylating nucleophilic residues (Trp, Met, Cys, Tyr).[1][2]Incorporate a scavenger or a scavenger cocktail into the deprotection reagent. The choice of scavenger depends on the sensitive residues present. (See Scavenger Selection Table below).
Aspartimide Formation Appearance of side products that are difficult to separate, potentially leading to a mixture of α- and β-peptides and racemization.[2]Cyclization of the aspartic acid side-chain carboxyl group with the backbone amide nitrogen.[2]1. Use milder deprotection conditions if possible. 2. Employ bulky ester protecting groups on the aspartic acid side chain to sterically hinder cyclization.[2]
Degradation of Acid-Sensitive Groups Loss of other protecting groups or degradation of the core molecule.The deprotection conditions are too harsh for other functional groups in the molecule.[6]1. Use milder acidic conditions (e.g., dilute TFA, HCl in dioxane at 0°C).[6] 2. Explore non-acidic deprotection methods such as thermal deprotection or using reagents like TMSI or zinc bromide.[7][8]

Scavenger Selection for Sensitive Residues

Sensitive ResidueCommon Side ReactionRecommended Scavenger(s)Concentration (v/v) in TFA
Tryptophan (Trp) tert-Butylation of the indole ring.[1][2]Triisopropylsilane (TIS), Triethylsilane (TES), 1,2-Ethanedithiol (EDT).[1]2.5% - 5%
Methionine (Met) Alkylation to a sulfonium salt, oxidation to sulfoxide.[1][2]Thioanisole, TIS.2.5% - 5%
Cysteine (Cys) tert-Butylation of the free thiol.[1][2]1,2-Ethanedithiol (EDT), TIS.2.5% - 5%
Tyrosine (Tyr) tert-Butylation of the phenolic ring.[1][2]Phenol, Anisole, m-Cresol.[1]2.5% - 5%
General Use General carbocation trapping.Water, Triisopropylsilane (TIS).[2]2.5% - 5%

Troubleshooting Workflow

start Start: Boc Deprotection check_completion Analyze Reaction Mixture (TLC, LC-MS) start->check_completion incomplete Incomplete Reaction? check_completion->incomplete side_products Side Products? incomplete->side_products No optimize_conditions Optimize Conditions: - Increase Acid Conc./Temp./Time - Change Solvent/Acid (e.g., HCl/Dioxane) incomplete->optimize_conditions Yes add_scavengers Add/Optimize Scavengers (See Scavenger Table) side_products->add_scavengers Yes (e.g., +56 Da) success Success: Pure Product side_products->success No optimize_conditions->check_completion add_scavengers->check_completion milder_conditions Consider Milder Conditions: - Lower Temp./Acid Conc. - Alternative Methods (Thermal, etc.) add_scavengers->milder_conditions If side products persist milder_conditions->check_completion

Caption: Troubleshooting workflow for Boc deprotection.

Experimental Protocols

Protocol 1: Standard Boc Deprotection using TFA in Dichloromethane (DCM)

This protocol is a general guideline for solution-phase deprotection.

  • Dissolution: Dissolve the Boc-protected compound in dichloromethane (DCM).

  • Scavenger Addition: Add an appropriate scavenger cocktail based on the substrate's sensitive residues (e.g., 2.5% triisopropylsilane and 2.5% water).[2]

  • Reaction: Add the deprotection cocktail (e.g., a solution of 20-50% TFA in DCM) to the substrate solution at room temperature.[6]

  • Monitoring: Stir the reaction for 30 minutes to 2 hours, monitoring its progress by TLC or LC-MS.[2]

  • Work-up: Upon completion, remove the TFA and DCM under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA. The crude product is often obtained as the TFA salt.[2]

Protocol 2: Boc Deprotection using 4M HCl in 1,4-Dioxane

This method is often used when a milder or alternative acid is required.

  • Dissolution: Dissolve the Boc-protected amine in a minimal amount of a suitable co-solvent if necessary (e.g., methanol, DCM).[2]

  • Acid Addition: Add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents) to the substrate solution, usually at 0 °C.[2]

  • Reaction: Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours. Monitor the reaction progress by TLC or LC-MS.[2]

  • Work-up: Upon completion, remove the solvent under reduced pressure. The resulting hydrochloride salt can often be precipitated by trituration with a non-polar solvent like diethyl ether and collected by filtration.[2]

Protocol 3: Thermal Boc Deprotection

This method is useful for substrates that are sensitive to strong acids but thermally stable.

  • Setup: Dissolve the Boc-protected compound in a high-boiling point solvent (e.g., dioxane-water mixture, diphenyl ether).[6][9]

  • Reaction: Heat the solution to reflux or a specific high temperature (e.g., 150°C) and monitor the reaction by TLC or LC-MS.[6] Reaction times can vary from 30 minutes to several hours.

  • Work-up: Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The crude product can then be purified by standard methods.

References

Technical Support Center: Optimizing Sterically Hindered Piperazine Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reaction conditions for sterically hindered piperazine coupling. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low to no yield in my sterically hindered piperazine coupling reaction?

A1: Low yields in these reactions are common and can be attributed to several factors. The primary reason is steric hindrance, where bulky substituents on the piperazine ring or the coupling partner physically obstruct the approach of the reacting molecules. Other potential causes include reduced nucleophilicity of the piperazine nitrogen, inappropriate choice of coupling reagents, catalyst deactivation (in the case of cross-coupling reactions), and suboptimal reaction conditions such as temperature, solvent, and base selection.

Q2: What are the most common side reactions observed, and how can they be minimized?

A2: Common side reactions include dimerization or oligomerization of the starting materials, formation of N-acylurea byproducts when using carbodiimide reagents, and di-acylation or di-alkylation of the piperazine. To minimize these, ensure complete protection of one of the piperazine nitrogens if mono-substitution is desired. For carbodiimide-mediated couplings, the addition of additives like HOBt or HOAt can suppress N-acylurea formation. Di-substitution can often be controlled by using a large excess of the piperazine starting material or by slow addition of the electrophile.

Q3: How can I improve the mono-selectivity of my reaction to avoid di-substituted byproducts?

A3: Achieving mono-selectivity is a frequent challenge. The most effective strategy is to use a mono-protected piperazine, such as N-Boc-piperazine, which blocks one nitrogen from reacting. Alternatively, using a significant excess of piperazine (3 to 10 equivalents) relative to the electrophile can statistically favor mono-substitution. Slow, dropwise addition of the electrophile to the reaction mixture also helps to maintain a low concentration of the reacting partner, reducing the chance of a second substitution.

Q4: My sterically hindered piperazine derivative is difficult to purify. What are the recommended purification techniques?

A4: The basic nature of piperazine derivatives can lead to tailing on silica gel during column chromatography. To mitigate this, a small amount of a basic modifier, such as triethylamine (0.1-1%), can be added to the eluent. Acid-base extraction is another effective method. The crude product can be dissolved in an organic solvent and extracted with an acidic aqueous solution. The basic piperazine derivative will move to the aqueous layer as its salt, separating it from non-basic impurities. The aqueous layer can then be basified, and the product re-extracted into an organic solvent. For solid products, recrystallization can be a highly effective purification method.

Troubleshooting Guides

Issue 1: Low Yield in Buchwald-Hartwig N-Arylation of a Sterically Hindered Piperazine

Symptoms: Consistently low yield (<30%) of the desired N-aryl piperazine product, with significant amounts of unreacted starting materials and/or byproduct formation.

Troubleshooting Workflow:

G start Low Yield in Buchwald-Hartwig Amination catalyst_check Step 1: Evaluate Catalyst and Ligand System start->catalyst_check base_check Step 2: Assess Base Selection catalyst_check->base_check Screen different Pd sources and phosphine ligands. For hindered substrates, consider bulky, electron-rich ligands. solvent_temp_check Step 3: Optimize Solvent and Temperature base_check->solvent_temp_check If decomposition is observed with strong bases (e.g., NaOtBu), switch to weaker bases like K3PO4 or Cs2CO3. reagent_quality Step 4: Verify Reagent Quality solvent_temp_check->reagent_quality Ensure adequate solubility of all reagents. Screen solvents like toluene, dioxane, or t-butanol. Optimize temperature (typically 80-110 °C). success Improved Yield reagent_quality->success Use anhydrous solvents and fresh reagents. Ensure the reaction is performed under an inert atmosphere.

Caption: Troubleshooting workflow for low yield in Buchwald-Hartwig amination.

Issue 2: Formation of Di-substituted Byproduct in N-Alkylation

Symptoms: Significant formation of the di-alkylated piperazine, leading to a complex product mixture and difficult purification.

Troubleshooting Workflow:

G start Di-alkylation Byproduct Formation protection_strategy Step 1: Consider a Protection Strategy start->protection_strategy stoichiometry_control Step 2: Adjust Stoichiometry protection_strategy->stoichiometry_control Use a mono-protected piperazine (e.g., N-Boc-piperazine) for maximum control. addition_rate Step 3: Control Addition Rate stoichiometry_control->addition_rate Use a large excess of piperazine (3-10 equivalents) relative to the alkylating agent. success Improved Mono-selectivity addition_rate->success Add the alkylating agent slowly (dropwise) to the reaction mixture.

Caption: Decision tree for minimizing di-alkylation byproducts.

Data Presentation

Table 1: Comparison of Phosphine Ligands for the Buchwald-Hartwig Amination of a Sterically Hindered Piperazine
LigandCatalyst PrecursorBaseSolventTemperature (°C)Time (h)Yield (%)
RuPhosPd(OAc)₂NaOtBuToluene1001285
XPhosPd₂(dba)₃NaOtBuToluene1001282
SPhosPd(OAc)₂K₃PO₄Dioxane1101875
dppfPd₂(dba)₃Cs₂CO₃Toluene1102445

Note: Yields are representative and can vary based on the specific substrates and reaction scale.

Table 2: Effect of Solvent and Base on the N-Arylation of a Hindered Piperazine
SolventBaseTemperature (°C)Time (h)Yield (%)
TolueneNaOtBu1001692
DioxaneNaOtBu1001688
THFNaOtBu652465
TolueneK₃PO₄1102478
TolueneCs₂CO₃1102485

Note: Yields are generalized and highly dependent on the specific aryl halide and piperazine used.

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig N-Arylation of a Sterically Hindered Piperazine

Materials:

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., RuPhos, 4 mol%)

  • Sterically hindered piperazine (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous solvent (e.g., toluene)

Procedure:

  • To a dry reaction vial under an inert atmosphere (e.g., argon or nitrogen), add the palladium precatalyst, phosphine ligand, and base.

  • Add the aryl halide and the sterically hindered piperazine to the vial.

  • Add the anhydrous solvent and seal the vial.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Amide Coupling of a Sterically Hindered Piperazine using HATU

Materials:

  • Sterically hindered piperazine (1.1 equiv)

  • Carboxylic acid (1.0 equiv)

  • HATU (1.05 equiv)

  • DIPEA (2.5 equiv)

  • Anhydrous DMF

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid in anhydrous DMF.

  • Add HATU and DIPEA to the solution and stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.[1]

  • Add the sterically hindered piperazine to the reaction mixture.

  • Stir the reaction at room temperature for 2-16 hours, monitoring the progress by TLC or LC-MS.[1]

  • Once the reaction is complete, dilute the mixture with ethyl acetate or DCM.

  • Wash the organic layer sequentially with a saturated aqueous NaHCO₃ solution and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Microwave-Assisted Synthesis of N-Arylpiperazines

Materials:

  • Substituted aniline (1.0 equiv)

  • 2,2'-(4-nitrophenylsulfonylazanediyl)bis(ethane-2,1-diyl) bis(4-nitrobenzenesulfonate) (1.0 equiv)

  • Acetonitrile

Procedure:

  • Combine the substituted aniline and the bis(nosylate) protected piperazine precursor in a microwave reaction vial.

  • Add acetonitrile as the solvent.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture with microwaves at a set temperature (e.g., 150 °C) for a specified time (e.g., 10-30 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • The subsequent deprotection of the nosyl groups is typically achieved using a nucleophile like thiophenol in the presence of a base.

  • Purify the final N-arylpiperazine product using column chromatography or other suitable methods.[2]

References

Technical Support Center: Purification of 1,4-di-Boc-piperazine-2-carboxylic Acid and its Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during the purification of 1,4-di-Boc-piperazine-2-carboxylic acid and its reaction products.

Troubleshooting Guide

This section addresses specific problems that may arise during your experiments, offering explanations and actionable solutions in a question-and-answer format.

Question 1: After an amide coupling reaction with this compound, my crude product is an oil and is difficult to purify. What should I do?

Answer:

Oiling out is a common issue. Here are a few strategies to address this:

  • Solvent Removal: Ensure all reaction solvents are thoroughly removed under reduced pressure. Residual solvents can prevent solidification.

  • Seed Crystals: If you have a small amount of pure, solid product from a previous batch, add a seed crystal to the oil to induce crystallization.[1]

  • Solvent Trituration: Add a non-polar solvent in which your product is insoluble, such as n-hexane or petroleum ether, and stir vigorously. This can sometimes induce precipitation of the product.

  • Recrystallization from a Solvent/Anti-Solvent System: Dissolve the oil in a minimal amount of a good solvent (e.g., ethyl acetate, dichloromethane) and then slowly add a poor solvent (e.g., hexanes, diethyl ether) until the solution becomes cloudy. Gentle heating to redissolve, followed by slow cooling, can promote crystal formation.

Question 2: I am seeing a significant amount of di-substituted byproduct in my reaction. How can I remove it?

Answer:

The formation of di-substituted byproducts can occur if one of the Boc protecting groups is prematurely removed.[2] Purification can be challenging due to the similar nature of the desired mono-substituted and the di-substituted product.

  • Flash Column Chromatography: This is often the most effective method. A carefully selected eluent system with a shallow gradient can resolve the two compounds. Start with a non-polar solvent system (e.g., ethyl acetate/hexanes) and gradually increase the polarity.

  • Preparative HPLC: For difficult separations where high purity is required, preparative HPLC offers higher resolution than flash chromatography.[1]

Question 3: My column chromatography purification is not giving good separation. What can I do to improve it?

Answer:

Poor separation in column chromatography can be due to several factors. Here are some optimization tips:

  • Solvent System: The choice of eluent is critical. For piperazine derivatives, which can be basic, consider using a solvent system containing a small amount of a basic modifier like triethylamine or a few drops of ammonium hydroxide in your polar solvent to reduce tailing on silica gel. For polar compounds, a methanol/dichloromethane system can be effective.[3]

  • Stationary Phase: If you are still having issues with silica gel, consider using an amine-deactivated silica gel or an alternative stationary phase like alumina.

  • Gradient Elution: A shallow gradient of the polar solvent can improve the separation of closely eluting compounds.

Question 4: I am losing a significant amount of my product during the aqueous work-up after an amide coupling reaction. How can I minimize this loss?

Answer:

Product loss during aqueous work-up can occur if the product has some water solubility or if an emulsion forms.

  • Back-Extraction: After the initial extraction, "back-extract" the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.[4]

  • Brine Wash: Washing the combined organic layers with a saturated sodium chloride solution (brine) can help to break emulsions and remove excess water.[5]

  • pH Adjustment: Ensure the pH of the aqueous layer is appropriate to keep your product in the organic phase. For the acidic this compound, the aqueous layer should be acidic during extraction of the product into an organic solvent.

Frequently Asked Questions (FAQs)

Q1: What is the best general purification strategy for this compound after its synthesis?

A1: A typical purification strategy involves an acid-base extraction followed by recrystallization. The carboxylic acid can be extracted into a basic aqueous solution (like sodium bicarbonate), washed with an organic solvent to remove neutral impurities, and then precipitated by acidifying the aqueous layer.[4][6] The resulting solid can then be further purified by recrystallization.

Q2: What are some common impurities I might encounter in the synthesis of this compound?

A2: Common impurities can include unreacted starting materials, partially deprotected piperazine derivatives, and di-substituted piperazine byproducts.[7] The purification method should be chosen based on the nature of these impurities.

Q3: Can I use recrystallization to purify my this compound reaction product?

A3: Yes, recrystallization can be a very effective purification method if your product is a solid.[1] The key is to find a suitable solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble at room temperature. Common solvent systems for recrystallization include ethanol/water and ethyl acetate/hexanes.

Q4: What are the recommended storage conditions for this compound?

A4: It is recommended to store this compound in a cool, dry place, typically at 2-8°C, protected from light and moisture.[8]

Q5: How can I remove the dicyclohexylurea (DCU) byproduct after a DCC coupling reaction?

A5: DCU is notoriously difficult to remove completely. Here are some methods:

  • Filtration: A significant portion of DCU will precipitate out of the reaction mixture (often in dichloromethane) and can be removed by filtration.

  • Recrystallization: Recrystallization of the desired product from a suitable solvent can leave the DCU behind. Acetonitrile is a solvent in which DCU is poorly soluble.

  • Chromatography: While not ideal due to potential smearing, flash chromatography can be used to remove residual DCU.

Data Presentation

Table 1: Comparison of Purification Techniques for Boc-Protected Compounds [1]

TechniqueResolutionSpeedCapacityCostTypical Purity
Flash Chromatography ModerateFastHighLow95-99%
Preparative HPLC HighSlowLowHigh>99%
Recrystallization High (for crystalline solids)ModerateVery HighVery Low>99.5%

Table 2: Common Solvents for Purification

Purification MethodCommon Solvents/Solvent SystemsNotes
Recrystallization Ethanol/Water, Ethyl Acetate/Hexanes, Toluene[9]The choice of solvent is crucial and must be determined experimentally.
Flash Column Chromatography Ethyl Acetate/Hexanes, Methanol/Dichloromethane[3]A small amount of triethylamine can be added to reduce tailing of basic compounds.
Acid-Base Extraction Diethyl ether, Dichloromethane, Ethyl Acetate (Organic Phase); Saturated Sodium Bicarbonate, 1M HCl (Aqueous Phase)[4][6]The choice of organic solvent depends on the solubility of the compound.

Experimental Protocols

Protocol 1: Acid-Base Extraction for Purification of this compound

This protocol describes the purification of this compound from neutral organic impurities.

Materials:

  • Crude this compound

  • Diethyl ether (or other suitable organic solvent)

  • Saturated aqueous sodium bicarbonate solution

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Separatory funnel

  • Beakers and flasks

Procedure:

  • Dissolve the crude product in a suitable organic solvent like diethyl ether.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of saturated aqueous sodium bicarbonate solution, stopper the funnel, and shake vigorously, venting frequently to release any pressure buildup.

  • Allow the layers to separate. The deprotonated carboxylic acid will be in the aqueous (bottom) layer.

  • Drain the aqueous layer into a clean flask.

  • Extract the organic layer again with a fresh portion of saturated sodium bicarbonate solution and combine the aqueous layers.

  • To remove any remaining neutral impurities, wash the combined aqueous layers with a small portion of diethyl ether. Discard the organic wash.

  • Cool the aqueous layer in an ice bath and slowly add 1 M HCl with stirring until the pH is acidic (pH ~2-3), which will cause the purified carboxylic acid to precipitate out.

  • If a solid precipitates, collect the product by vacuum filtration, wash with cold water, and dry under vacuum.

  • If the product oils out or does not precipitate, extract the acidified aqueous solution with several portions of an organic solvent (e.g., ethyl acetate). Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified product.[5]

Protocol 2: Recrystallization of a Boc-Protected Amino Acid Derivative

This protocol provides a general method for the recrystallization of a solid Boc-protected compound.

Materials:

  • Crude solid product

  • A suitable recrystallization solvent or solvent pair (e.g., ethyl acetate/hexanes)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Place the crude solid in an Erlenmeyer flask.

  • Add a minimal amount of the hot recrystallization solvent (or the more polar solvent of a pair) to just dissolve the solid. It is important to use the minimum amount of solvent to ensure good recovery.

  • If using a solvent pair, after dissolving in the polar solvent, slowly add the less polar solvent (anti-solvent) at an elevated temperature until the solution becomes slightly cloudy. Add a drop or two of the polar solvent to redissolve the solid.

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Once the flask has reached room temperature, place it in an ice bath for about 15-30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Allow the crystals to air dry on the filter paper or dry them further in a vacuum oven.

Mandatory Visualization

Purification_Decision_Tree start Crude Reaction Product is_solid Is the product a solid? start->is_solid is_crystalline Can it be recrystallized? is_solid->is_crystalline Yes acid_base_properties Does the product have acidic or basic properties? is_solid->acid_base_properties No (Oil) recrystallize Recrystallization is_crystalline->recrystallize Yes is_crystalline->acid_base_properties No purity_check Check Purity (TLC, LC-MS, NMR) recrystallize->purity_check acid_base_extraction Acid-Base Extraction acid_base_properties->acid_base_extraction Yes chromatography Column Chromatography acid_base_properties->chromatography No acid_base_extraction->purity_check prep_hplc Preparative HPLC (for high purity) chromatography->prep_hplc Further Purification chromatography->purity_check prep_hplc->purity_check Acid_Base_Extraction_Workflow start Crude Product in Organic Solvent add_base Extract with aq. NaHCO3 start->add_base separate_layers Separate Layers add_base->separate_layers organic_layer Organic Layer (Neutral Impurities) separate_layers->organic_layer aqueous_layer Aqueous Layer (Deprotonated Product) separate_layers->aqueous_layer wash_aqueous Wash Aqueous Layer with Organic Solvent aqueous_layer->wash_aqueous acidify Acidify Aqueous Layer with HCl wash_aqueous->acidify isolate Isolate Product (Filtration or Extraction) acidify->isolate pure_product Pure Product isolate->pure_product

References

Monitoring reaction progress of Boc deprotection by TLC and LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for monitoring the progress of tert-butyloxycarbonyl (Boc) deprotection reactions using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the key indicators of a successful Boc deprotection reaction when using TLC?

A successful Boc deprotection is primarily indicated by the consumption of the starting material and the appearance of a new, more polar spot corresponding to the product. The deprotected amine is more polar than the Boc-protected starting material and will therefore have a lower Retention Factor (Rf) value on the TLC plate.[1][2] Staining the TLC plate with a ninhydrin solution is highly recommended as it specifically visualizes primary and secondary amines, typically as a purple or yellow spot, confirming the formation of the free amine.[3][4][5]

Q2: How do I interpret LC-MS data to determine if my Boc deprotection is complete?

LC-MS analysis provides a definitive assessment of the reaction's progress. A successful deprotection is confirmed by observing the disappearance of the mass peak corresponding to the Boc-protected starting material and the appearance of a new peak corresponding to the mass of the deprotected product.[1][2][3][6] The expected mass difference between the starting material and the product is a loss of 100.12 amu.[7]

Q3: My TLC plate shows a spot that is not my starting material or the expected product. What could this be?

The presence of unexpected spots on your TLC plate could indicate the formation of side products. A common side reaction during Boc deprotection is the alkylation of nucleophilic residues in your molecule by the tert-butyl cation generated during the reaction.[1][3][8][9] This can result in a byproduct with a mass increase of 56 Da.[8] If trifluoroacetic acid (TFA) is used for deprotection, trifluoroacetylation of the newly formed amine can occur, leading to a byproduct with a mass increase of 96 Da.[10]

Q4: I don't see the product spot on my TLC, even though the starting material seems to be gone. What should I do?

If you cannot visualize the product spot, it could be due to several factors. The product may be highly polar and remain on the baseline of the TLC plate. In this case, try using a more polar solvent system. Alternatively, the concentration of the product may be too low for visualization.[4] Ensure you are using an appropriate staining method, such as ninhydrin, which is very sensitive for amines.[4][11]

Q5: My LC-MS results show incomplete deprotection. What are the common causes and how can I resolve this?

Incomplete Boc deprotection can arise from several factors:

  • Insufficient Acid/Reaction Time: The concentration of the acid may be too low or the reaction time too short. Consider increasing the acid concentration or extending the reaction time.[3][6][10]

  • Steric Hindrance: Bulky groups near the Boc-protected amine can slow down the reaction. More forceful conditions, such as a stronger acid or elevated temperature, may be required.[3][6][10]

  • Poor Solubility: If the starting material is not fully dissolved in the reaction solvent, the reaction will be incomplete.[1][2]

  • Reagent Degradation: Ensure that the acid used is fresh and has not been compromised by improper storage.[3]

Troubleshooting Guides

TLC Analysis Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
No spots are visible on the TLC plate. - Insufficient sample concentration.- The compound is not UV active and no stain was used.- The chosen stain is not suitable for the compound.- Concentrate the sample and re-spot.- Use a universal stain like potassium permanganate or phosphomolybdic acid.[4][11]- If the product is an amine, use a ninhydrin stain.[4][11]
Spots are streaking. - The sample is overloaded.- The solvent system is too polar or not polar enough.- The compound is acidic or basic.- Dilute the sample before spotting.- Adjust the polarity of the mobile phase.- Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase.
The product spot is on the baseline (Rf = 0). The mobile phase is not polar enough to move the highly polar product.Increase the polarity of the mobile phase (e.g., increase the percentage of methanol in a dichloromethane/methanol mixture).
The starting material and product spots are not well-separated. The polarity of the mobile phase is not optimal.Systematically vary the solvent ratio to achieve better separation.
LC-MS Analysis Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
No peak corresponding to the product is observed. - The reaction has not worked.- The product is not ionizing under the chosen MS conditions.- The product is not eluting from the LC column.- Re-evaluate the reaction conditions (acid concentration, time, temperature).[3][10]- Switch the ionization mode (e.g., from positive to negative) or adjust the source parameters.[12]- Modify the LC gradient to include a stronger solvent or extend the run time.[12]
A peak for the starting material is still present. The deprotection reaction is incomplete.- Increase the reaction time.- Increase the concentration of the deprotecting acid.[3][10]- Consider gentle heating if the substrate is stable.[3]
Multiple unexpected peaks are observed. - Formation of side products (e.g., t-butylation, trifluoroacetylation).[8][10]- Sample degradation.[13]- Add scavengers like triisopropylsilane (TIS) to the reaction mixture to trap the tert-butyl cation.[3][10]- Ensure the sample is fresh and properly handled before injection.[12]
Poor peak shape (broadening, tailing, or splitting). - Column contamination.- Inappropriate injection solvent.- Column degradation.- Flush the column with a strong solvent.- Ensure the sample is dissolved in the mobile phase or a weaker solvent.- Replace the analytical column.[14]

Quantitative Data Summary

Table 1: Typical TLC Rf Values for Boc Deprotection
CompoundMobile Phase (DCM:MeOH)Approximate Rf Value
Boc-Protected Amine95:50.7 - 0.8
Deprotected Amine95:50.1 - 0.2
Boc-Protected Amine90:100.8 - 0.9
Deprotected Amine90:100.3 - 0.5

Note: Rf values are highly dependent on the specific compound, silica gel quality, and mobile phase composition. These are representative values.

Table 2: Expected Mass Changes in LC-MS
SpeciesChange in Mass (amu)Expected m/z [M+H]⁺
Starting Material (Boc-Protected) N/AMolecular Weight + 1.007
Product (Deprotected Amine) -100.12(Molecular Weight of SM - 100.12) + 1.007
t-Butylation Side Product +56.11(Molecular Weight of Product + 56.11) + 1.007
Trifluoroacetylation Side Product (from TFA) +96.00(Molecular Weight of Product + 96.00) + 1.007

Experimental Protocols

Protocol 1: Monitoring Boc Deprotection by TLC
  • Prepare the TLC Plate: Using a pencil, lightly draw an origin line about 1 cm from the bottom of a silica gel TLC plate.

  • Spot the Plate: Using a capillary tube, spot a small amount of the reaction mixture on the origin line. It is also advisable to spot the starting material as a reference.

  • Develop the Plate: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., 9:1 dichloromethane:methanol). Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent to ascend the plate.

  • Visualize the Plate: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp if the compounds are UV-active.[4][15]

  • Stain the Plate: Prepare a ninhydrin solution (e.g., 1.5 g ninhydrin, 3 mL acetic acid, 100 mL n-butanol).[4] Dip the dried TLC plate into the ninhydrin solution, then gently heat it with a heat gun until colored spots appear.[4] The appearance of a new, lower Rf spot that stains positive with ninhydrin indicates the formation of the deprotected amine.[3][5]

Protocol 2: Monitoring Boc Deprotection by LC-MS
  • Sample Preparation: Quench a small aliquot of the reaction mixture (e.g., by diluting with a suitable solvent like methanol or acetonitrile). Further dilute the sample to an appropriate concentration for LC-MS analysis.

  • LC Method: Use a suitable C18 reverse-phase column. A typical gradient could be from 5% to 95% acetonitrile in water (both containing 0.1% formic acid) over several minutes.

  • MS Method: Set the mass spectrometer to scan a mass range that includes the expected masses of the starting material and the product. Use electrospray ionization (ESI) in positive ion mode, as amines readily form [M+H]⁺ ions.[7][13]

  • Data Analysis: Analyze the chromatogram for a peak corresponding to the deprotected product, which should have a shorter retention time than the less polar Boc-protected starting material. Confirm the identity of the peaks by their mass-to-charge ratio (m/z) in the mass spectrum.[3][7] A successful reaction will show the disappearance of the starting material's mass peak and the appearance of the product's mass peak, with a mass difference of 100.12 amu.[7]

Visualizations

Boc_Deprotection_Workflow cluster_TLC TLC Monitoring cluster_LCMS LC-MS Monitoring TLC_Start Spot Reaction Mixture on TLC Plate TLC_Develop Develop Plate in Mobile Phase TLC_Start->TLC_Develop TLC_Visualize Visualize under UV and/or Stain (Ninhydrin) TLC_Develop->TLC_Visualize TLC_Analyze Analyze Rf Values TLC_Visualize->TLC_Analyze Decision Reaction Complete? TLC_Analyze->Decision LCMS_Start Quench & Dilute Reaction Aliquot LCMS_Inject Inject Sample onto LC-MS LCMS_Start->LCMS_Inject LCMS_Analyze Analyze Chromatogram & Mass Spectra LCMS_Inject->LCMS_Analyze LCMS_Confirm Confirm Mass of Product & Absence of Starting Material LCMS_Analyze->LCMS_Confirm LCMS_Confirm->Decision Reaction Boc Deprotection Reaction Reaction->TLC_Start Reaction->LCMS_Start Workup Proceed to Work-up Decision->Workup Yes Continue Continue Reaction Decision->Continue No Continue->Reaction

Caption: Experimental workflow for monitoring Boc deprotection.

Troubleshooting_Logic Start Problem: Incomplete Deprotection (Starting material remains) Check_Conditions Verify Reaction Conditions: - Acid concentration correct? - Anhydrous solvent used? - Correct temperature? Start->Check_Conditions Correct_Conditions Correct conditions and re-run reaction Check_Conditions->Correct_Conditions No Check_Solubility Is the starting material fully dissolved? Check_Conditions->Check_Solubility Yes Correct_Conditions->Start Change_Solvent Change to a more suitable solvent system Check_Solubility->Change_Solvent No Increase_Severity Increase Reaction Severity: - Increase acid concentration - Increase reaction time - Gently warm the reaction Check_Solubility->Increase_Severity Yes Change_Solvent->Start Check_Side_Products Analyze for Side Products (e.g., t-butylation) Increase_Severity->Check_Side_Products Add_Scavenger Add scavengers (e.g., TIS) Check_Side_Products->Add_Scavenger Yes Success Reaction Complete Check_Side_Products->Success No Add_Scavenger->Increase_Severity

Caption: Troubleshooting workflow for incomplete Boc deprotection.

References

Technical Support Center: Stereoselective Synthesis of Chiral Piperazine-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective synthesis of chiral piperazine-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in this complex synthetic process.

Troubleshooting Guides

This section provides solutions in a question-and-answer format to address specific issues you may encounter during your experiments.

Issue 1: Low Enantioselectivity in Asymmetric Synthesis

Question: My asymmetric synthesis of piperazine-2-carboxylic acid is resulting in a low enantiomeric excess (ee). What are the potential causes and how can I improve the stereoselectivity?

Answer: Low enantioselectivity is a common challenge and can stem from several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.

Potential Causes and Solutions:

  • Suboptimal Catalyst or Chiral Auxiliary: The choice of catalyst in asymmetric hydrogenation or the chiral auxiliary in diastereoselective reactions is critical.

    • Troubleshooting:

      • Screen a variety of chiral ligands for your metal catalyst (e.g., Rhodium, Palladium).

      • If using a chiral auxiliary, ensure its chiral purity is high. Consider evaluating different chiral auxiliaries to find one that provides better stereochemical induction.

  • Incorrect Reaction Conditions: Temperature, pressure, and reaction time can significantly influence the enantioselectivity.

    • Troubleshooting:

      • Perform the reaction at a lower temperature to enhance selectivity.

      • Optimize the hydrogen pressure in asymmetric hydrogenation reactions.

      • Monitor the reaction progress to determine the optimal reaction time and avoid potential racemization over extended periods.

  • Solvent Effects: The polarity and coordinating ability of the solvent can impact the transition state of the stereodetermining step.

    • Troubleshooting:

      • Experiment with a range of solvents with varying polarities.

  • Racemization: The product may be racemizing under the reaction or work-up conditions.

    • Troubleshooting:

      • Analyze the enantiomeric excess at different time points during the reaction to check for product racemization.

      • Ensure the work-up and purification conditions are mild (e.g., avoid strong acids or bases if the stereocenter is labile).

Troubleshooting Workflow for Low Enantioselectivity

low_ee_troubleshooting start Low Enantiomeric Excess (ee) Observed catalyst Evaluate Catalyst/Auxiliary System start->catalyst Is the catalyst/auxiliary optimal? catalyst:n->catalyst:n conditions Optimize Reaction Conditions catalyst->conditions Yes conditions:n->conditions:n solvent Screen Solvents conditions->solvent Yes solvent:n->solvent:n racemization Investigate Racemization solvent->racemization Yes racemization->conditions Racemization occurs, modify work-up/conditions end_success High ee Achieved racemization->end_success No racemization detected

Caption: Troubleshooting workflow for low enantiomeric excess.

Issue 2: Difficulty in Separating Diastereomers

Question: I have synthesized a diastereomeric mixture of a piperazine-2-carboxylic acid derivative, but I am struggling to separate the diastereomers by column chromatography. What can I do?

Answer: The separation of diastereomers can be challenging due to their similar physical properties. Several strategies can be employed to improve separation.

Potential Solutions:

  • Chromatography Optimization:

    • Stationary Phase: If using silica gel, consider switching to a different stationary phase like alumina or a bonded-phase silica (e.g., C18 for reverse-phase chromatography).

    • Mobile Phase: Systematically screen different solvent systems with varying polarities and compositions. The use of additives, such as a small percentage of triethylamine for basic compounds, can sometimes improve peak shape and resolution.

  • Derivatization: Convert the carboxylic acid or the secondary amine to a different functional group to create a derivative with more distinct properties. For example, forming an amide with a chiral amine can create diastereomers that are more easily separable.[1]

  • Crystallization: Diastereomers can sometimes be separated by fractional crystallization. Experiment with different solvents and solvent mixtures to induce the crystallization of one diastereomer.

  • Chiral HPLC: For analytical and small-scale preparative separations, chiral High-Performance Liquid Chromatography (HPLC) can be a powerful tool.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for the stereoselective synthesis of chiral piperazine-2-carboxylic acid?

A1: The main strategies include:

  • Enzymatic Resolution: This method uses enzymes to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the two. For example, the kinetic resolution of methyl-4-(tert-butyroxycarbonyl)-piperazine-2-carboxylate can be achieved using the enzyme alcalase.[2][3][4][5]

  • Asymmetric Hydrogenation: Chiral catalysts are used to hydrogenate a prochiral precursor, such as a pyrazinecarboxylic acid derivative, to produce the desired enantiomer of piperazine-2-carboxylic acid.[6][7]

  • Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such as amino acids, to construct the chiral piperazine ring.[8][9][10]

  • Use of Chiral Auxiliaries: A chiral auxiliary is temporarily attached to the molecule to direct the stereochemical outcome of a reaction. After the desired stereocenter is set, the auxiliary is removed.[9]

Q2: Why are protecting groups necessary in the synthesis of piperazine-2-carboxylic acid, and which ones are commonly used?

A2: Protecting groups are essential to prevent unwanted side reactions at the two nitrogen atoms of the piperazine ring and the carboxylic acid group.[11] The choice of protecting group is crucial and depends on the specific reaction conditions.

  • Nitrogen Protecting Groups:

    • Boc (tert-butoxycarbonyl): Widely used due to its stability under many reaction conditions and its straightforward removal with acid.

    • Cbz (carbobenzyloxy): Removed by hydrogenolysis.

    • Benzyl: Also removed by hydrogenolysis.

  • Carboxylic Acid Protecting Groups:

    • Esters (e.g., methyl, ethyl, benzyl): Can be removed by hydrolysis. Benzyl esters can also be cleaved by hydrogenolysis.[12]

An orthogonal protection strategy, where protecting groups can be removed under different conditions, is often employed to allow for selective functionalization of the piperazine ring.

Q3: How can I achieve mono-N-substitution of the piperazine ring without forming the di-substituted byproduct?

A3: Preventing di-substitution is a common challenge.[13] Effective strategies include:

  • Using a large excess of piperazine: This statistically favors mono-substitution.

  • Using a mono-protected piperazine: Starting with a piperazine that has one nitrogen already protected (e.g., N-Boc-piperazine) ensures that the reaction can only occur at the free nitrogen.[2]

  • Slow addition of the electrophile: Adding the electrophile slowly and at a low temperature can help to minimize the formation of the di-substituted product.

Data Presentation

Table 1: Comparison of Enantioselectivity for Different Synthetic Methods

Synthetic MethodSubstrateCatalyst/EnzymeSolventTemperature (°C)Enantiomeric Excess (ee) (%)Reference
Asymmetric Hydrogenation3-Phenyl-pyrazin-2-ol[Pd(TFA)₂]/ (S)-SegphosToluene8090[6]
Asymmetric Hydrogenation3-(4-Fluorophenyl)-pyrazin-2-ol[Pd(TFA)₂]/ (S)-SegphosToluene8089[6]
Enzymatic Resolutionrac-piperazine-2-carboxamideKlebsiella terrigena DSM 9174Water-99.4 for (S)-acid[14]
Enzymatic Resolutionrac-piperazine-2-carboxamideBurkholderia sp. DSM 9925Water-99.0 for (R)-acid[14]

Experimental Protocols

Protocol 1: Enzymatic Resolution of (S)-piperazine-2-carboxylic acid

This protocol is adapted from the enzymatic resolution of methyl-4-(tert-butyroxycarbonyl)-piperazine-2-carboxylate using alcalase.[2][3][4][5]

Materials:

  • Racemic methyl-4-(tert-butyroxycarbonyl)-piperazine-2-carboxylate

  • Alcalase enzyme

  • Phosphate buffer (pH 7.5)

  • Ethyl acetate

  • Hydrochloric acid

Procedure:

  • Suspend racemic methyl-4-(tert-butyroxycarbonyl)-piperazine-2-carboxylate in a phosphate buffer (pH 7.5).

  • Add the alcalase enzyme to the suspension.

  • Stir the mixture at room temperature and monitor the reaction progress by TLC or HPLC.

  • When approximately 50% conversion is reached, stop the reaction by acidifying with hydrochloric acid to pH 2-3.

  • Extract the mixture with ethyl acetate.

  • The aqueous layer contains the hydrochloride salt of (S)-piperazine-2-carboxylic acid.

  • The organic layer contains the unreacted (R)-methyl-4-(tert-butyroxycarbonyl)-piperazine-2-carboxylate.

  • Isolate the products from their respective layers.

Protocol 2: Synthesis of Chiral Piperazin-2-ones via Asymmetric Hydrogenation

This protocol is based on the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols.[6][7]

Materials:

  • 3-Substituted pyrazin-2-ol

  • [Pd(TFA)₂]

  • Chiral phosphine ligand (e.g., (S)-Segphos)

  • Toluene

  • Hydrogen gas

Procedure:

  • In a glovebox, add the 3-substituted pyrazin-2-ol, [Pd(TFA)₂], and the chiral ligand to a pressure reactor.

  • Add anhydrous toluene to the reactor.

  • Seal the reactor, remove it from the glovebox, and purge with hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 1000 psi).

  • Heat the reaction mixture to the specified temperature (e.g., 80 °C) and stir for the required time (e.g., 24-48 hours).

  • After cooling to room temperature, carefully release the hydrogen pressure.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the chiral piperazin-2-one.

General Synthesis Workflow from Amino Acid

amino_acid_synthesis start Chiral Amino Acid step1 Protecting Group Introduction (e.g., N-Boc) start->step1 step2 Functional Group Transformation (e.g., reduction of carboxylic acid) step1->step2 step3 Introduction of Second Nitrogen step2->step3 step4 Cyclization to form Piperazine Ring step3->step4 step5 Deprotection step4->step5 end_product Chiral Piperazine-2-carboxylic Acid Derivative step5->end_product

Caption: General workflow for chiral pool synthesis.

References

Technical Support Center: Troubleshooting Poor Solubility of Protected Peptide Fragments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on addressing the common challenge of poor solubility of protected peptide fragments during chemical peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of poor solubility in protected peptide fragments?

Poor solubility of protected peptide fragments is most often caused by strong intermolecular hydrogen bonding between the peptide backbones, which leads to aggregation.[1] This is particularly prevalent in sequences that have a high content of β-sheet-forming amino acids such as valine, isoleucine, leucine, phenylalanine, and glutamine.[1] The hydrophobicity of the peptide is also increased by the protecting groups on the amino acid side chains, which can further contribute to insolubility.[1]

Q2: At what stage of peptide synthesis does poor solubility typically become a problem?

Solubility issues can manifest at two main stages:

  • During Solid-Phase Peptide Synthesis (SPPS): Aggregation can occur on the resin as the peptide chain elongates, typically becoming noticeable when the chain reaches 6-8 residues.[1] This on-resin aggregation can hinder both deprotection and coupling reactions, leading to the formation of deletion sequences and a lower overall yield of the desired peptide.[1][2]

  • Post-Cleavage: After the peptide fragment is cleaved from the resin, it may be difficult to dissolve in standard organic solvents for purification or for use in subsequent solution-phase ligation.[1][3]

Q3: How does the amino acid sequence influence the solubility of a protected peptide?

The amino acid sequence is a critical determinant of solubility. Sequences that are rich in hydrophobic and β-sheet-forming amino acids are more susceptible to aggregation and, as a result, exhibit poor solubility.[1][4][5] The presence of alternating polar and non-polar residues can also encourage the formation of insoluble β-sheet structures.[1][2]

Q4: Can the choice of protecting groups impact peptide solubility?

Yes, the selection of protecting groups can influence solubility. While bulky and hydrophobic protecting groups can sometimes worsen solubility problems, certain protecting groups can improve it by disrupting aggregation.[1] For instance, protecting the amide side chains of asparagine and glutamine with a trityl (Trt) group can enhance the solubility of their Fmoc-protected derivatives.[6]

Q5: What are the signs of on-resin aggregation during SPPS?

Several indicators can suggest that your peptide is aggregating on the solid support:

  • Resin Shrinking: A noticeable decrease in the volume of the resin bed is a strong sign of aggregation as the formation of intermolecular secondary structures causes the resin to collapse.[2][3]

  • Slow or Incomplete Reactions: Sluggish or incomplete Fmoc deprotection and amino acid coupling reactions, even with fresh reagents, are often due to aggregation blocking reactive sites.[2]

  • Unreliable Qualitative Tests: Tests like the Kaiser test may give false negatives because the aggregated peptide can physically block the test reagents from reaching the free N-terminal amines.[2]

Troubleshooting Guides

Issue 1: On-Resin Aggregation During SPPS

If you suspect on-resin aggregation, consider the following strategies:

cluster_0 On-Resin Aggregation Detected start Signs of Aggregation (Resin Shrinking, Slow Reactions) strategy Select Mitigation Strategy start->strategy solvent Change Solvent System strategy->solvent Immediate chaotrope Add Chaotropic Agents strategy->chaotrope Immediate temp Elevate Temperature strategy->temp Immediate backbone Incorporate Backbone Protection (e.g., Pseudoproline) strategy->backbone Proactive resin Optimize Resin Choice (Low-loading, PEG) strategy->resin Proactive result Monitor Synthesis Improvement solvent->result chaotrope->result temp->result backbone->result resin->result

Caption: Decision workflow for mitigating on-resin peptide aggregation.

StrategyEase of ImplementationImpact on SolubilityPotential Downsides
Switch to NMP or "Magic Mixture" EasyModerateHigher cost than DMF.[3]
Chaotropic Agents (e.g., LiCl) ModerateModerate to HighMay require extra washing steps to remove salts.[3]
Disruptive Additives (e.g., TFE/HFIP) ModerateHighCan alter resin swelling; may not be compatible with all synthesizers.[3]
Elevated Temperature (Microwave) ModerateHighRequires specialized equipment.[2]
Backbone Protection (Pseudoproline/Dmb) Requires PlanningVery HighLimited to specific amino acid sequences; higher reagent cost.[3]
Optimized Resin (Low-load, PEG) Requires PlanningModerateMay reduce overall yield per batch.[2]
Issue 2: Poor Solubility of Cleaved Protected Fragment

For protected peptides that are insoluble after cleavage from the resin, a systematic approach to solubilization is recommended.

cluster_1 Solubilizing Insoluble Cleaved Peptide start Insoluble Cleaved Protected Peptide solvent_screen 1. Solvent Screening (DMF, NMP, DMSO, etc.) start->solvent_screen physical_aids 2. Physical Aids (Sonication, Gentle Warming) solvent_screen->physical_aids If still insoluble success Peptide Solubilized solvent_screen->success Success stronger_solvents 3. Stronger Solvent Systems (TFE, HFIP, mixtures) physical_aids->stronger_solvents If still insoluble physical_aids->success Success chaotropic_agents 4. Chaotropic Agents (Guanidinium Chloride, Urea) stronger_solvents->chaotropic_agents If still insoluble stronger_solvents->success Success chaotropic_agents->success Success fail Consider Re-synthesis with Solubilizing Modifications chaotropic_agents->fail If still insoluble

Caption: A systematic approach to solubilizing cleaved protected peptides.

SolventPolarityCommon UseNotes
N,N-Dimethylformamide (DMF) HighStandard for SPPS and dissolution.Can form secondary amines that may cause side reactions.[3][7]
N-Methyl-2-pyrrolidone (NMP) HighAlternative to DMF, often better for solvating aggregating peptides.[3][7]More expensive than DMF.[7]
Dimethyl sulfoxide (DMSO) HighDissolving highly aggregated peptides.[3]Can oxidize Met and Cys residues; use with caution.[3][8]
Trifluoroethanol (TFE) HighDisrupting secondary structures; used as a co-solvent.[3][9]Strong hydrogen-bond donor.
Hexafluoroisopropanol (HFIP) HighDisrupting secondary structures.[3][9]A very powerful hydrogen-bond donor.[3]
"Magic Mixture" (DCM/DMF/NMP 1:1:1) MixedUsed during coupling of "difficult sequences".Effective for solvating hydrophobic peptides during synthesis.[3][5]

Experimental Protocols

Protocol 1: Test for Peptide Solubility

This protocol provides a general method for testing the solubility of a small amount of a protected peptide in various solvents.

  • Aliquot approximately 1 mg of the lyophilized protected peptide into several microcentrifuge tubes.

  • To the first tube, add 100 µL of the first test solvent (e.g., DMF).

  • Vortex the tube for 30 seconds. If the peptide does not dissolve, sonicate the tube in a bath sonicator for 5-10 minutes.[3]

  • If the peptide dissolves, add another 1 mg of peptide and repeat the process until the peptide no longer dissolves to estimate the solubility.

  • For tubes with undissolved solid, centrifuge at 10,000 x g for 5 minutes to pellet the solid.[10]

  • Repeat steps 2-5 for each of the selected test solvents (refer to the solvent table above).

Protocol 2: Incorporation of a Pseudoproline Dipeptide

This is a proactive strategy to disrupt on-resin aggregation.

  • Identify a Ser or Thr residue in your peptide sequence that is a candidate for pseudoproline dipeptide insertion.

  • Instead of coupling the standard Fmoc-amino acid preceding the Ser/Thr, use a commercially available Fmoc-Xaa-(ψPro)-OH dipeptide.

  • Dissolve the pseudoproline dipeptide in a suitable solvent (e.g., DMF) with standard coupling reagents (e.g., HBTU/HOBt or HATU) and a base (e.g., DIEA).

  • Couple the dipeptide to the N-terminus of the growing peptide chain on the resin using standard coupling protocols.

  • After the coupling is complete, perform the standard Fmoc deprotection using 20% piperidine in DMF.

  • Continue with the synthesis of the remaining peptide sequence. The pseudoproline will be converted back to the native Ser or Thr residue during the final cleavage with trifluoroacetic acid (TFA).[1]

References

Technical Support Center: Amide Bond Formation with Piperazine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate coupling agent for piperazine carboxylic acids and troubleshooting common issues encountered during chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common coupling reagents for amide bond formation with piperazine carboxylic acids?

A1: A variety of coupling reagents can be used for amide bond formation with piperazine carboxylic acids. The most common classes include:

  • Carbodiimides: such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N,N'-Dicyclohexylcarbodiimide (DCC). These are widely used due to their cost-effectiveness.[1][2]

  • Uronium/Aminium Salts: including HATU, HBTU, HCTU, and COMU. These reagents are known for their high efficiency and rapid reaction times.[3]

  • Phosphonium Salts: such as PyBOP, which offers high coupling efficiency with a low risk of racemization.[3]

Q2: Why is the choice of coupling reagent critical for piperazine carboxylic acids?

A2: The choice of coupling reagent is critical due to the bifunctional nature of piperazine carboxylic acids, which contain both a carboxylic acid and a secondary amine. An inappropriate choice can lead to side reactions such as oligomerization, where the activated carboxylic acid of one molecule reacts with the piperazine nitrogen of another. Furthermore, the steric hindrance and electronic properties of the specific piperazine carboxylic acid and the coupling partner will influence the reaction's success.[1]

Q3: What are additives, and why are they used in these coupling reactions?

A3: Additives are reagents added to the coupling reaction to improve efficiency and suppress side reactions. Common additives include:

  • 1-Hydroxybenzotriazole (HOBt): Used with carbodiimides to minimize racemization and improve reaction rates.[1][4]

  • 7-Aza-1-hydroxybenzotriazole (HOAt): More effective than HOBt at accelerating coupling and reducing racemization, leading to the formation of a more reactive OAt-ester.

  • Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®): A non-explosive alternative to HOBt and HOAt that provides high coupling rates with low racemization.

  • 4-(Dimethylamino)pyridine (DMAP): Often used in catalytic amounts with DCC, particularly when coupling to a hydroxyl-functionalized resin.[1][4]

Q4: Do I need to use protecting groups when working with piperazine carboxylic acids?

A4: Yes, protecting groups are often necessary. The secondary amine of the piperazine ring is nucleophilic and can react with the activated carboxylic acid. To ensure selective amide bond formation at the desired position, the piperazine nitrogen is typically protected, often with a tert-butyloxycarbonyl (Boc) group.[5] The Boc group is stable under many coupling conditions and can be removed later using acidic conditions.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s) Relevant Citation(s)
Low or No Product Yield Incomplete activation of the carboxylic acid.Pre-activate the carboxylic acid with the coupling reagent and base for 15-30 minutes before adding the amine.[1][6]
Presence of moisture.Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[6]
Incorrect stoichiometry.Ensure accurate measurement of reagents. A slight excess of the amine component (1.1-1.2 equivalents) can help drive the reaction to completion.
Inefficient coupling reagent for the specific substrates.Consider a more powerful coupling reagent. For sterically hindered substrates, HATU or COMU are often more effective than carbodiimides.[1][3]
Formation of Side Products N-acylurea byproduct (with carbodiimides like EDC/DCC).This is a common byproduct of carbodiimide-mediated reactions. The use of HOBt or HOAt as an additive can help minimize its formation. For EDC, the resulting urea is water-soluble and can often be removed by aqueous workup. For DCC, the dicyclohexylurea (DCU) byproduct is insoluble in most organic solvents and can be removed by filtration.[1][4]
Guanidinylation of the amine (with uronium reagents like HATU/HBTU).This can occur if the uronium reagent is used in excess. It is recommended to use the coupling reagent in slight excess (e.g., 1.05-1.1 equivalents) and add the amine shortly after the activation of the carboxylic acid.[4]
Dimerization/Oligomerization. This happens when the activated carboxylic acid of one molecule reacts with the unprotected piperazine nitrogen of another. Ensure the piperazine nitrogen is adequately protected (e.g., with a Boc group).
Racemization. The stereochemical integrity of the amino acid can be compromised during activation. The use of additives like HOBt, HOAt, or OxymaPure is highly recommended to suppress racemization. Running the reaction at a lower temperature (e.g., 0 °C) can also be beneficial.[1][4]
Difficulty in Product Purification Byproducts from the coupling reaction are co-eluting with the desired product.For carbodiimide reactions, using EDC can simplify purification as its urea byproduct is water-soluble. For uronium/aminium salt reactions, byproducts are generally soluble in both water and common organic solvents. If purification is challenging, consider switching to a different class of coupling agent.[1]

Quantitative Data Summary

The following table summarizes yields from various studies involving the coupling of piperazine derivatives with carboxylic acids. Direct comparison can be challenging due to variations in substrates and reaction conditions.

Carboxylic AcidAmineCoupling Reagent(s)BaseSolventTime (h)Temp (°C)Yield (%)Reference
Chromone-2-carboxylic acid1-(2-Fluorophenyl)piperazineEDC·HCl, DMAP-DCMOvernightRT29.7[7]
Chromone-2-carboxylic acid1-(2-Chlorobenzyl)piperazineEDC·HCl, DMAP-DCMOvernightRT33[7]
Chromone-2-carboxylic acid1-(3-Chlorobenzyl)piperazineEDC·HCl, DMAP-DCMOvernightRT24.3[7]
Boc-prolineN-Boc-piperazineEDC, DMAP, HOBt (cat.)DIPEACH3CN142391[1]
2-(6-chloro-5-methylpyridin-3-yl)acetic acidN-Boc-piperazineHATUDIPEADMF-RT-[1]

Experimental Protocols

Protocol 1: General Procedure for EDC/HOBt Mediated Coupling

This method is common due to the water-solubility of the EDC byproduct, which simplifies purification.[1]

Materials:

  • Carboxylic acid (1.0 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • N-Boc-piperazine (or other piperazine derivative) (1.1 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • To a solution of the carboxylic acid and HOBt in anhydrous DCM or DMF, add DIPEA.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC to the solution and stir for 15-30 minutes at 0 °C to pre-activate the carboxylic acid.[1]

  • Add the N-Boc-piperazine to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO3, water, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography.[1]

Protocol 2: General Procedure for HATU Mediated Coupling

HATU is a highly efficient coupling reagent, particularly useful for sterically hindered substrates.[1]

Materials:

  • Carboxylic acid (1.0 eq)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

  • N-Boc-piperazine (or other piperazine derivative) (1.1 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • In a flask, dissolve the carboxylic acid and HATU in anhydrous DMF.

  • Add DIPEA to the solution and stir at room temperature for 15-30 minutes to allow for pre-activation.[1]

  • Add the N-Boc-piperazine to the activated mixture.

  • Stir the reaction at room temperature for 1-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water, 1 M HCl, and saturated aqueous NaHCO3.

  • Dry the organic layer over anhydrous Na2SO4, filter, and evaporate the solvent.

  • Purify the crude product by flash column chromatography.[1]

Protocol 3: General Procedure for DCC/DMAP Mediated Coupling

DCC is a potent dehydrating agent for amide bond formation. The dicyclohexylurea (DCU) byproduct is insoluble in most organic solvents, facilitating its removal.[1]

Materials:

  • Carboxylic acid (1.0 eq)

  • N-Boc-piperazine (or other piperazine derivative) (1.1 eq)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount, 0.1 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve the carboxylic acid, N-Boc-piperazine, and a catalytic amount of DMAP in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Add a solution of DCC in DCM dropwise to the cooled mixture.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for 12-24 hours. A white precipitate of DCU will form.

  • Filter off the DCU and wash the solid with cold DCM.

  • Wash the filtrate with 1 M HCl and saturated aqueous NaHCO3.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purify the crude product via flash chromatography.[1]

Visualizations

Amide_Coupling_Workflow cluster_reactants Reactant Preparation cluster_reaction Coupling Reaction cluster_workup Workup & Purification Carboxylic_Acid Piperazine Carboxylic Acid (with protecting group) Activation Activate Carboxylic Acid (Coupling Reagent + Base) Carboxylic_Acid->Activation Amine Amine Coupling Add Amine (Amide Bond Formation) Amine->Coupling Activation->Coupling Monitoring Monitor Progress (TLC/LC-MS) Coupling->Monitoring Quench Quench Reaction Monitoring->Quench Extraction Aqueous Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Final_Product Purified Amide Purification->Final_Product

Caption: General workflow for amide coupling with piperazine carboxylic acids.

Coupling_Reagent_Selection Start Start: Need to form an amide bond Steric_Hindrance Sterically Hindered? Start->Steric_Hindrance Cost_Sensitivity Cost Sensitive? Steric_Hindrance->Cost_Sensitivity No HATU_COMU Use HATU or COMU Steric_Hindrance->HATU_COMU Yes EDC_DCC Use EDC or DCC Cost_Sensitivity->EDC_DCC Yes Racemization_Risk High Risk of Racemization? Additives Use Additives (HOBt, HOAt, Oxyma) Racemization_Risk->Additives Yes No_Additives Standard Protocol Racemization_Risk->No_Additives No EDC_DCC->Racemization_Risk Cost_sensitivity Cost_sensitivity Cost_sensitivity->Racemization_Risk No EDC_HOBt_Mechanism RCOOH R-COOH O_Acylisourea O-Acylisourea (Active Intermediate) RCOOH->O_Acylisourea + EDC EDC EDC HOBt_Ester HOBt Active Ester O_Acylisourea->HOBt_Ester + HOBt EDU EDU (Water-soluble urea) O_Acylisourea->EDU - H+ HOBt HOBt HOBt_Ester->HOBt - H+ Amide R-CO-NH-R' HOBt_Ester->Amide + R'-NH2 Amine R'-NH2

References

Managing premature deprotection of acid-sensitive groups in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage the premature deprotection of acid-sensitive groups during chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common acid-sensitive protecting groups and their general lability?

Acid-sensitive protecting groups are widely used in multi-step organic synthesis to temporarily mask reactive functional groups.[1] Their stability varies significantly, which allows for selective removal.[2] Common examples include:

  • For Alcohols: Silyl ethers (e.g., TMS, TES, TBS/TBDMS, TIPS), acetals (e.g., MOM, MEM, THP), and trityl ethers (e.g., Tr, MMT, DMT).[3][4]

  • For Amines: Carbamates like tert-Butoxycarbonyl (Boc).[5]

  • For Carbonyls: Acetals and ketals.[3]

  • For Carboxylic Acids: tert-Butyl esters.[3]

The lability of these groups is influenced by factors such as steric hindrance and the specific acidic conditions employed.[6] For instance, silyl ethers exhibit a wide range of acid stability, with TMS being highly labile and TIPS being significantly more robust.[7]

Q2: How can I detect premature deprotection in my reaction?

Detecting premature deprotection early is crucial to avoid yield loss and purification challenges. Several analytical techniques can be employed:

  • Thin Layer Chromatography (TLC): The appearance of a new, more polar spot corresponding to the deprotected product can indicate premature cleavage.[8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive method to detect the mass of the deprotected species in the reaction mixture.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The disappearance of characteristic peaks of the protecting group (e.g., the singlet for the tert-butyl protons of a Boc group around 1.4 ppm) can confirm its removal.[8]

Q3: What are orthogonal protecting group strategies and how can they prevent premature deprotection?

An orthogonal protecting group strategy allows for the selective removal of one protecting group in the presence of others by using different classes of reagents.[2][9] This is a cornerstone of complex molecule synthesis.[9] For example, a molecule can be protected with an acid-labile Boc group (removed with acid), a base-labile Fmoc group (removed with a base like piperidine), and a hydrogenolysis-labile Cbz group (removed with H₂/Pd).[5][10] This strategy ensures that only the targeted protecting group is cleaved at each step, preventing unintended deprotection of other sensitive groups.[11]

Troubleshooting Guides

Problem 1: My tert-Butoxycarbonyl (Boc) group is cleaving prematurely during a reaction.

The Boc group is known for its sensitivity to strong acids but can also be cleaved under unexpectedly mild acidic conditions.[5][12]

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps Experimental Protocol
Acidic Reagents or Byproducts Neutralize any acidic impurities in your starting materials or solvents. Consider adding a non-nucleophilic base or an acid scavenger to the reaction mixture.[13][14]Protocol: Use of an Acid Scavenger 1. Dry solvents and reagents thoroughly before use.2. Add a proton sponge (e.g., 1,8-bis(dimethylamino)naphthalene) or an immobilized acid scavenger (e.g., polymer-bound amine) to the reaction vessel at the start of the reaction.[15]3. Monitor the reaction pH if possible.
Lewis Acid Catalysis Many Lewis acids can facilitate Boc deprotection, sometimes unintentionally.[16] If a Lewis acid is required for your transformation, consider using a milder one or performing the reaction at a lower temperature.[17]Protocol: Screening for Milder Lewis Acids 1. Set up small-scale parallel reactions with different Lewis acids (e.g., ZnBr₂, MgBr₂).[17][18]2. Run the reactions at a reduced temperature (e.g., 0 °C or -78 °C).3. Analyze aliquots by TLC or LC-MS to assess the stability of the Boc group.
Inherent Substrate Sensitivity The stability of the Boc group can be influenced by the electronic properties of the substrate.[12]Protocol: Alternative Protection 1. If premature deprotection persists, consider replacing the Boc group with a more robust, acid-stable protecting group like Carbobenzyloxy (Cbz) or a base-labile group like 9-Fluorenylmethyloxycarbonyl (Fmoc) for an orthogonal strategy.[5][10]

Troubleshooting Workflow for Premature Boc Deprotection

start Premature Boc Deprotection Observed check_reagents Check for Acidic Impurities in Reagents/Solvents? start->check_reagents add_scavenger Add Acid Scavenger or Non-Nucleophilic Base check_reagents->add_scavenger Yes lewis_acid Is a Lewis Acid Present? check_reagents->lewis_acid No resolved Problem Resolved add_scavenger->resolved milder_lewis Use Milder Lewis Acid or Lower Temperature lewis_acid->milder_lewis Yes substrate_sensitivity Consider Substrate Sensitivity lewis_acid->substrate_sensitivity No milder_lewis->resolved change_pg Switch to a More Robust Protecting Group (e.g., Cbz, Fmoc) substrate_sensitivity->change_pg change_pg->resolved

Caption: A decision-making workflow for troubleshooting premature Boc group removal.

Problem 2: My silyl ether (e.g., TBS, TIPS) is being cleaved during a reaction that should be non-acidic.

While silyl ethers are typically removed with acid or fluoride ions, they can be labile under other conditions.[7][19]

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps Experimental Protocol
Trace Acidic Impurities Solvents or reagents may contain trace amounts of acid. For example, some grades of Pd/C catalyst can contain residual acids from their manufacturing process.[20]Protocol: Reagent Purification and Neutralization 1. Purify solvents by distillation or passing them through a column of activated alumina.2. Use high-purity, acid-free reagents.3. If using Pd/C, consider pre-washing the catalyst with a non-nucleophilic base solution and then with the reaction solvent.[20]
Lewis Acidity of Reagents Certain reagents, not typically thought of as acids, can act as Lewis acids and facilitate silyl ether cleavage.Protocol: Evaluate Reagent Compatibility 1. Review the literature for the compatibility of your silyl ether with all reagents in the reaction.2. If a specific reagent is suspected, run a control experiment with just the protected substrate and that reagent to confirm lability.
Steric and Electronic Effects The stability of a silyl ether is highly dependent on the steric bulk around the silicon atom and the oxygen to which it is attached. Primary silyl ethers are more acid-labile than secondary or tertiary ones.[21]Protocol: Choosing a More Robust Silyl Ether 1. If the current silyl ether is too labile, replace it with a more sterically hindered one.2. The general order of stability in acidic media is: TMS < TES < TBS < TIPS < TBDPS.[7]

Relative Stability of Common Silyl Ethers to Acidic Conditions

Silyl GroupAbbreviationRelative Stability
TrimethylsilylTMS1
TriethylsilylTES64
tert-ButyldimethylsilylTBS/TBDMS20,000
TriisopropylsilylTIPS700,000
tert-ButyldiphenylsilylTBDPS5,000,000
(Data sourced from literature[7])

Logical Relationship for Silyl Ether Stability

cluster_stability Increasing Acid Stability TMS TMS TES TES TMS->TES TBS TBS TES->TBS TIPS TIPS TBS->TIPS TBDPS TBDPS TIPS->TBDPS

Caption: The hierarchy of silyl ether stability under acidic conditions.

Problem 3: I am observing premature deprotection of an acetal (e.g., THP, MOM) during a basic or nucleophilic reaction.

Acetals are generally stable to bases and nucleophiles but can be cleaved under certain conditions.[4]

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps Experimental Protocol
Work-up Conditions Premature deprotection often occurs during the aqueous acidic work-up, not the reaction itself.Protocol: Careful Work-up 1. Use a buffered aqueous solution or a very mild acid (e.g., saturated NH₄Cl) for the work-up.2. Minimize the time the compound is in contact with the acidic aqueous phase.3. Extract the product quickly into an organic solvent.
"Hidden" Acid Source An ammonium salt (e.g., NH₄Cl) used in the reaction or work-up can act as a proton source, creating a locally acidic environment.Protocol: Alternative Reagents 1. If an ammonium salt is used, consider replacing it with a non-acidic alternative.2. Ensure all reagents are free of acidic contaminants.
High Temperatures At elevated temperatures, the stability of some acetals can be compromised, especially in the presence of protic solvents.Protocol: Temperature Control 1. Run the reaction at the lowest effective temperature.2. If heating is necessary, ensure the reaction is conducted under anhydrous conditions.

Experimental Workflow for a Reaction with an Acid-Sensitive Acetal

start Start: Reaction with Acetal-Protected Substrate reaction Perform Reaction (Anhydrous, Lowest Temp) start->reaction workup Work-up reaction->workup quench Quench with Mildly Basic or Neutral Solution (e.g., sat. NaHCO₃) workup->quench Avoid Acidic Quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer (e.g., Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate end End: Isolated Product concentrate->end

Caption: A generalized workflow designed to preserve an acid-sensitive acetal group.

References

Validation & Comparative

A Head-to-Head Comparison: 1,4-di-Boc-piperazine-2-carboxylic acid vs. Fmoc-piperazine Building Blocks in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery and peptide chemistry, the piperazine scaffold is a privileged structure, frequently incorporated to enhance the pharmacological properties of a molecule. The choice of protecting group strategy for the piperazine core is a critical decision that dictates the synthetic route and can significantly impact yield and purity. This guide provides an objective comparison of two widely used building blocks: 1,4-di-Boc-piperazine-2-carboxylic acid and Fmoc-piperazine-2-carboxylic acid, offering researchers and drug development professionals a data-driven basis for selecting the optimal tool for their synthetic endeavors.

The fundamental difference between these two building blocks lies in the nature of their nitrogen-protecting groups: the tert-butyloxycarbonyl (Boc) group is acid-labile, while the 9-fluorenylmethoxycarbonyl (Fmoc) group is base-labile.[1] This chemical distinction makes them suitable for orthogonal synthetic strategies. This compound is a cornerstone of solution-phase synthesis, where its robust Boc groups withstand a variety of reaction conditions, while Fmoc-piperazine building blocks are tailored for solid-phase peptide synthesis (SPPS), where the mild base-lability of the Fmoc group allows for iterative deprotection without cleaving the peptide from the resin.[1][]

Chemical Properties and Applications at a Glance

FeatureThis compoundFmoc-piperazine-2-carboxylic acid
Protecting Group tert-butyloxycarbonyl (Boc)9-fluorenylmethoxycarbonyl (Fmoc)
Deprotection Condition Acidic (e.g., TFA in DCM)[3]Basic (e.g., 20% Piperidine in DMF)[4]
Primary Application Solution-phase synthesis, Medicinal chemistry[1]Solid-phase peptide synthesis (SPPS)[5]
Key Advantages Robust protecting groups, suitable for multi-step solution-phase synthesis.[1]Orthogonal to acid-labile side-chain protecting groups, ideal for automated SPPS.[]
Common Uses Synthesis of small molecule drugs, kinase inhibitors, GPCR ligands.[6][7]Incorporation of piperazine moieties into peptides and peptidomimetics.[5]

Performance in Key Synthetic Steps: A Quantitative Look

Direct head-to-head comparisons of these building blocks in the same reaction are scarce due to their use in distinct synthetic philosophies. The following tables present representative data for typical deprotection and coupling reactions for each building block in its respective domain.

Table 1: Deprotection Reactions

Building BlockReagents and ConditionsReaction TimeTypical YieldReference
This compoundTrifluoroacetic acid (TFA) in Dichloromethane (DCM)1-4 hours>95%[3]
Fmoc-piperazine-2-carboxylic acid20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)5-10 minutes>98%[4]

Table 2: Coupling Reactions (Amide Bond Formation)

Building BlockCoupling ReagentsBaseSolventReaction TimeTypical YieldReference
This compoundHATUDIPEADMF1-3 hours~91%[8]
This compoundEDC, HOBtDIPEACH3CN14 hours91%[8]
Fmoc-piperazine-2-carboxylic acid (on solid support)HBTU, HOBtDIPEADMF1-2 hoursHigh (qualitative)[1]

Experimental Protocols

Deprotection of this compound

Materials:

  • This compound derivative

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the this compound derivative in anhydrous DCM.

  • Cool the solution to 0°C.

  • Slowly add TFA (5-10 equivalents) to the stirred solution.[3]

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • Carefully neutralize the residue with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected product.[3]

Fmoc-Deprotection of Fmoc-piperazine-2-carboxylic acid in SPPS

Materials:

  • Fmoc-protected peptide-resin

  • 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)

  • DMF

Procedure:

  • Swell the Fmoc-protected peptide-resin in DMF in a reaction vessel.[4]

  • Drain the DMF.

  • Add the 20% piperidine in DMF solution to the resin.

  • Agitate the mixture at room temperature for 5-10 minutes.[4]

  • Drain the deprotection solution.

  • Repeat the piperidine treatment for another 5-10 minutes to ensure complete deprotection.

  • Wash the resin thoroughly with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.[4]

Visualizing the Chemistry

To further illustrate the concepts discussed, the following diagrams visualize the chemical structures, a typical synthetic workflow, and a relevant biological pathway.

cluster_Boc This compound cluster_Fmoc Fmoc-piperazine-2-carboxylic acid Boc Boc-N(CH2CH2)N(Boc)-CH(COOH) Fmoc Fmoc-N(CH2CH2)NH-CH(COOH)

Caption: Chemical structures of the two building blocks.

cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) Workflow Resin Resin Fmoc_AA Couple Fmoc-Piperazine-COOH Resin->Fmoc_AA Deprotect Fmoc Deprotection (Piperidine/DMF) Fmoc_AA->Deprotect Couple_Next_AA Couple Next Fmoc-AA Deprotect->Couple_Next_AA Repeat Repeat Cycles Couple_Next_AA->Repeat Repeat->Deprotect n times Cleave Cleave from Resin (TFA) Repeat->Cleave Peptide Piperazine-containing Peptide Cleave->Peptide

Caption: General workflow for SPPS using an Fmoc-piperazine building block.

cluster_Kinase Generic Kinase Signaling Pathway Receptor Receptor Tyrosine Kinase Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 (e.g., CDK2) Kinase1->Kinase2 Substrate Substrate Protein Kinase2->Substrate Response Cellular Response (e.g., Proliferation) Substrate->Response Inhibitor Piperazine-based Kinase Inhibitor Inhibitor->Kinase2

Caption: Inhibition of a kinase signaling pathway by a piperazine-based drug.

Conclusion

The choice between this compound and Fmoc-piperazine building blocks is fundamentally dictated by the intended synthetic strategy. For researchers engaged in solution-phase synthesis of complex small molecules, the robustness of the Boc protecting groups makes this compound an excellent choice. Conversely, for those in the field of peptide chemistry, the orthogonality and mild deprotection conditions of the Fmoc group make Fmoc-piperazine building blocks indispensable for solid-phase peptide synthesis. By understanding the distinct advantages and optimal applications of each, scientists can make informed decisions to streamline their synthetic workflows and achieve their molecular targets with greater efficiency and purity.

References

A Researcher's Guide to Determining Enantiomeric Purity of Chiral Piperazines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of the enantiomeric purity of chiral piperazines is a critical step in ensuring the safety, efficacy, and quality of pharmaceutical compounds. This guide provides an objective comparison of the primary analytical methods used for this purpose, supported by experimental data, to aid in the selection of the most appropriate technique for your research needs.

Chiral piperazines are a significant class of compounds in medicinal chemistry, frequently incorporated into drug candidates for a wide range of therapeutic areas. As enantiomers can exhibit markedly different pharmacological and toxicological profiles, regulatory bodies mandate strict control over the stereochemical composition of chiral drugs. This necessitates robust and reliable analytical methods to accurately quantify the enantiomeric excess (ee) of these molecules. The most commonly employed techniques for this purpose are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), Chiral Supercritical Fluid Chromatography (SFC), and Chiral Capillary Electrophoresis (CE).

Comparative Analysis of Key Analytical Methods

The selection of an analytical method for determining the enantiomeric purity of chiral piperazines involves a trade-off between several factors, including resolution, analysis speed, sensitivity, and sample requirements. The following table summarizes the key performance characteristics of the four primary techniques.

ParameterChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Chiral Supercritical Fluid Chromatography (SFC)Chiral Capillary Electrophoresis (CE)
Principle Differential partitioning of enantiomers between a chiral stationary phase (CSP) and a liquid mobile phase.[1]Differential partitioning of volatile enantiomers between a chiral stationary phase and an inert gas.Differential partitioning using a supercritical fluid (typically CO2) as the mobile phase.[1]Differential migration of enantiomers in an electric field due to interaction with a chiral selector in the background electrolyte.
Typical Chiral Selector Polysaccharide-based (e.g., Chiralpak® series), Pirkle-type, or crown ether-based CSPs.Cyclodextrin-based capillary columns (e.g., Chiraldex).Polysaccharide-based or Pirkle-type CSPs.[2]Cyclodextrins (e.g., sulfated β-cyclodextrin).[3]
Resolution Generally high, with reported resolution values often exceeding 2.0. For a derivatized piperidine, a resolution of >4.0 has been achieved.High for volatile and thermally stable compounds.High, often comparable to or better than HPLC.High, with the potential for excellent separation of charged or chargeable analytes.
Analysis Time Typically 10-30 minutes.Fast, often in the range of 5-20 minutes.Very fast, often significantly shorter than HPLC, with analysis times under 10 minutes being common.[4]Very fast, with some separations achieved in under 15 minutes.
Sensitivity (LOD/LOQ) Good, can be enhanced with sensitive detectors (e.g., MS).Very high, especially with sensitive detectors like Flame Ionization Detector (FID) or Mass Spectrometry (MS).Good, compatible with MS for high sensitivity.Good, with reported Limits of Detection (LOD) as low as 0.1% for a piperazine derivative.[3]
Sample Requirements Requires sample to be soluble in the mobile phase. Derivatization may be needed for compounds without a UV chromophore.[1]Sample must be volatile and thermally stable. Derivatization is often necessary to increase volatility.Sample must be soluble in the supercritical fluid/modifier mixture.Requires a small sample volume and the analyte to be charged or capable of forming a charged complex.
Advantages Widely applicable, robust, and well-established.High efficiency and sensitivity."Green" technique with reduced organic solvent consumption, fast analysis.[1]Very fast analysis, low sample and reagent consumption.
Disadvantages Longer analysis times compared to GC and SFC, higher solvent consumption.Limited to volatile and thermally stable compounds, derivatization can be complex.Requires specialized instrumentation.Limited to charged or chargeable analytes, can be less robust than HPLC for some applications.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of any analytical technique. Below are representative experimental protocols for the chiral separation of piperazine derivatives using HPLC, GC, SFC, and CE.

Chiral High-Performance Liquid Chromatography (HPLC)

This method is suitable for a wide range of chiral piperazines. Derivatization may be necessary for compounds that lack a strong UV chromophore to enhance detection.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Chiral Stationary Phase: Chiralpak® IC (immobilized cellulose tris(3,5-dichlorophenylcarbamate)) column (e.g., 250 x 4.6 mm, 5 µm).[1]

  • Mobile Phase: A mixture of organic solvents with a basic additive to improve peak shape. A typical mobile phase could be Acetonitrile/Methanol/Diethylamine (DEA) (90:10:0.1, v/v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 35 °C.[1]

  • Detection: UV detection at a low wavelength (e.g., 205 nm) if the analyte has weak absorbance.[1]

  • Sample Preparation:

    • Prepare a stock solution of the racemic piperazine derivative in the mobile phase at a concentration of 1 mg/mL.

    • Prepare working standards by diluting the stock solution to a concentration range of 1-20 µg/mL.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Total area of both enantiomers) ] x 100.[1]

Chiral Gas Chromatography (GC)

This method is ideal for volatile and thermally stable chiral piperazines. Derivatization is often required to increase the volatility of the analytes.

  • Instrumentation: A gas chromatograph equipped with a split/splitless injector, a capillary column, and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Chiral Stationary Phase: A cyclodextrin-based capillary column, such as one coated with a derivatized β-cyclodextrin.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Injector and Detector Temperature: Typically 250 °C for the injector and 300 °C for the detector.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase the temperature at a rate of 5 °C/min to 220 °C.

    • Hold at 220 °C for 5 minutes.

  • Sample Preparation (with derivatization):

    • Dissolve a known amount of the piperazine sample in a suitable solvent (e.g., dichloromethane).

    • Add a derivatizing agent (e.g., trifluoroacetic anhydride) and a catalyst (e.g., pyridine).

    • Heat the mixture to complete the reaction.

    • After cooling, the sample is ready for injection.

  • Data Analysis: Similar to HPLC, the % ee is calculated from the integrated peak areas of the two enantiomers.

Chiral Supercritical Fluid Chromatography (SFC)

SFC is a high-speed, environmentally friendly alternative to HPLC for chiral separations.

  • Instrumentation: A supercritical fluid chromatography system with a CO₂ pump, a modifier pump, an autosampler, a column oven, a back-pressure regulator, and a detector (e.g., UV-Vis or MS).

  • Chiral Stationary Phase: A polysaccharide-based CSP, such as Chiralpak AD-H or Chiralcel OD-H.

  • Mobile Phase:

    • Supercritical CO₂ as the main component.

    • A polar organic modifier, typically methanol or ethanol, is added as a percentage of the mobile phase (e.g., 10-40%).

    • A basic additive like diethylamine (0.1-0.5%) is often included in the modifier to improve peak shape for basic analytes like piperazines.[3]

  • Flow Rate: Typically 2-5 mL/min.

  • Back Pressure: Maintained at a constant pressure, for example, 150 bar.

  • Column Temperature: Usually around 35-40 °C.

  • Detection: UV detection at an appropriate wavelength.

  • Sample Preparation: Dissolve the sample in the modifier solvent or a compatible solvent.

  • Data Analysis: The % ee is calculated from the peak areas of the enantiomers.

Chiral Capillary Electrophoresis (CE)

CE is a powerful technique for the rapid separation of small quantities of charged or chargeable chiral molecules.

  • Instrumentation: A capillary electrophoresis system with a power supply, a capillary cartridge, an autosampler, and a detector (typically UV-Vis).

  • Capillary: Fused-silica capillary (e.g., 50 µm internal diameter, 30-50 cm total length).

  • Background Electrolyte (BGE): A buffer solution containing a chiral selector. For piperazine derivatives, a low pH buffer such as 50 mM phosphate buffer at pH 2.5 containing a sulfated β-cyclodextrin as the chiral selector is often effective.

  • Voltage: A high voltage (e.g., 15-30 kV) is applied across the capillary.

  • Temperature: The capillary temperature is controlled, for instance, at 25 °C.

  • Injection: A small plug of the sample is introduced into the capillary by pressure or electrokinetic injection.

  • Detection: On-capillary UV detection at a suitable wavelength.

  • Sample Preparation: Dissolve the sample in the BGE or a compatible low-conductivity buffer.

  • Data Analysis: The enantiomeric ratio is determined from the corrected peak areas of the two enantiomers.

Workflow and Visualization

The general process for determining the enantiomeric purity of a chiral piperazine can be visualized as a systematic workflow. This involves selecting an appropriate analytical method, preparing the sample, performing the analysis, and finally, calculating the enantiomeric excess.

G cluster_0 Method Selection & Preparation cluster_1 Analysis cluster_2 Data Processing & Results start Racemic Piperazine Sample method_selection Select Analytical Method (HPLC, GC, SFC, CE) start->method_selection sample_prep Sample Preparation (Dissolution, Derivatization if needed) method_selection->sample_prep hplc Chiral HPLC Analysis sample_prep->hplc gc Chiral GC Analysis sample_prep->gc sfc Chiral SFC Analysis sample_prep->sfc ce Chiral CE Analysis sample_prep->ce data_acquisition Data Acquisition (Chromatogram/Electropherogram) hplc->data_acquisition gc->data_acquisition sfc->data_acquisition ce->data_acquisition peak_integration Peak Integration & Area Calculation data_acquisition->peak_integration ee_calculation Enantiomeric Excess (% ee) Calculation peak_integration->ee_calculation end Report Purity ee_calculation->end

Caption: Workflow for determining the enantiomeric purity of chiral piperazines.

References

A Comparative Guide to Peptides Containing the Piperazine-2-carboxylic Acid Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-natural amino acids into peptides is a powerful strategy for enhancing their therapeutic properties. One such building block gaining significant attention is piperazine-2-carboxylic acid (Pzc), a cyclic diamino acid that can be viewed as a conformationally constrained analog of various natural amino acids. This guide provides a comprehensive comparison of peptides containing the Pzc scaffold with their native counterparts and other alternatives, supported by experimental data, to inform the design of next-generation peptidomimetics.

Introduction to the Piperazine-2-carboxylic Acid Scaffold

Piperazine-2-carboxylic acid is a heterocyclic compound that, when incorporated into a peptide backbone, can impart unique structural and functional properties. Its rigid ring structure can pre-organize the peptide into a specific conformation, potentially increasing binding affinity and selectivity for its biological target. Furthermore, the presence of the piperazine ring can enhance proteolytic stability, a critical factor for improving the in vivo half-life of peptide-based drugs. Pzc is often considered as a proline surrogate, but its distinct stereochemistry and conformational flexibility offer unique advantages in peptidomimetic design.[1]

Performance Comparison: Pzc-Containing Peptides vs. Alternatives

The primary advantages of incorporating Pzc into a peptide sequence are enhanced biological activity, increased stability, and improved pharmacokinetic profiles. While direct head-to-head comparisons of Pzc-containing peptides with their native counterparts are still emerging in the literature, data from studies on Pzc derivatives and related cyclic amino acid-modified peptides provide strong evidence for their potential.

Enhanced Biological Activity

The conformational constraint imposed by the Pzc scaffold can lead to a more favorable binding orientation with the target receptor. This is exemplified in the development of inhibitors for enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are implicated in Alzheimer's disease. A study on a series of 1,4-disubstituted piperazine-2-carboxylic acid derivatives demonstrated potent inhibition of these enzymes, with some compounds exhibiting significantly greater potency than the standard-of-care drug, donepezil.[2]

Compound/DrugTarget EnzymeKi (µM)
1,4-bis(4-chlorobenzyl)-piperazinyl-2-carboxylic acid (4c)AChE10.18 ± 1.00
1,4-bis(2-chlorobenzyl)-piperazinyl-2-hydroxamic acid (7b)BChE0.0016 ± 0.00008
DonepezilBChE12.5 ± 2.6
TacrineBChE0.0173 ± 0.0023
Table 1: Inhibitory activity (Ki) of piperazine-2-carboxylic acid derivatives against human acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) compared to standard drugs.[2]
Increased Proteolytic Stability

A major hurdle in the development of peptide therapeutics is their rapid degradation by proteases in the body. The unnatural structure of the Pzc scaffold can render the adjacent peptide bonds resistant to enzymatic cleavage. A study on an antimicrobial peptide where lysine residues were replaced by 4-aminopiperidine-4-carboxylic acid (a related cyclic diamino acid) demonstrated a significant increase in stability against proteinase K.[3] This suggests that incorporating Pzc would likely confer similar or even enhanced proteolytic resistance.

PeptideIncubation Time (h)Residual Peptide (%)
Native Antimicrobial Peptide24< 40
Api-modified Peptide (Lys replaced)24> 60
Table 2: Proteolytic stability of a native antimicrobial peptide versus a modified peptide containing a piperidine-based amino acid (Api) after incubation with proteinase K.[3]
Cellular Uptake

The ability of a peptide to penetrate cell membranes is crucial for targeting intracellular components. While specific data on the cellular uptake of Pzc-containing peptides is limited, studies on related peptidomimetics and cell-penetrating peptides (CPPs) suggest that modifications that alter the physicochemical properties, such as charge and lipophilicity, can significantly influence cellular entry.[4][5][6] The incorporation of the Pzc scaffold can be strategically used to modulate these properties and potentially enhance cellular uptake.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Pzc-Containing Peptides

The incorporation of piperazine-2-carboxylic acid into a peptide sequence can be achieved using standard solid-phase peptide synthesis (SPPS) protocols with some modifications.

Materials:

  • Fmoc-protected amino acids

  • Fmoc-Pzc(Boc)-OH (or other suitably protected Pzc derivative)

  • Rink Amide resin (or other suitable solid support)

  • Coupling reagents: HBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Methanol

  • Cleavage cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

Protocol:

  • Resin Swelling: Swell the resin in DMF for 1-2 hours in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the resin or the growing peptide chain. Wash the resin thoroughly with DMF and DCM.[7][8]

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and HBTU/HOBt (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the amino acid solution to activate the carboxylic acid.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • To couple the Fmoc-Pzc(Boc)-OH, a similar procedure is followed. The Boc group protects the second amine of the piperazine ring.

  • Washing: After coupling, wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.[7][8]

  • Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the desired sequence.

  • Cleavage and Deprotection: After the final amino acid is coupled, treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups.[7][8]

  • Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

Proteolytic Stability Assay

Materials:

  • Synthesized peptide (Pzc-containing and native control)

  • Protease solution (e.g., trypsin, chymotrypsin, or serum)

  • Incubation buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Quenching solution (e.g., 10% trifluoroacetic acid)

  • LC-MS system for analysis

Protocol:

  • Peptide Incubation: Dissolve the peptides in the incubation buffer to a final concentration of 1 mg/mL. Add the protease solution to initiate the degradation. Incubate at 37°C.[9][10]

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately add the quenching solution to the aliquot to stop the enzymatic reaction.

  • Analysis: Analyze the samples by LC-MS to determine the amount of remaining intact peptide.

  • Data Analysis: Plot the percentage of intact peptide remaining over time to determine the degradation rate and half-life.[9][10]

Visualizing Methodologies

The following diagrams illustrate the general workflow for solid-phase peptide synthesis and a conceptual representation of how Pzc incorporation can enhance proteolytic stability.

SPPS_Workflow Resin Solid Support (Resin) Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling1 Amino Acid Coupling (Fmoc-AA-OH, HBTU/HOBt, DIPEA) Deprotection1->Coupling1 Wash1 Washing (DMF, DCM) Coupling1->Wash1 Repeat Repeat n times Wash1->Repeat Deprotection2 Final Fmoc Deprotection Wash1->Deprotection2 Repeat->Deprotection1 Cleavage Cleavage from Resin & Side-chain Deprotection (TFA Cocktail) Deprotection2->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Characterization Characterization (MS, HPLC) Purification->Characterization

Fig. 1: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Proteolytic_Stability cluster_0 Native Peptide cluster_1 Pzc-Containing Peptide NativePeptide ...-AA1-AA2-... CleavageSite1 Cleavage Protease1 Protease Protease1->NativePeptide DegradedFragments1 Degraded Fragments CleavageSite1->DegradedFragments1 PzcPeptide ...-AA1-Pzc-... NoCleavage No Cleavage Protease2 Protease Protease2->PzcPeptide IntactPeptide Intact Peptide NoCleavage->IntactPeptide

References

Comparative analysis of coupling reagents like HATU, HBTU, and EDC for efficiency

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of peptide synthesis and bioconjugation, the choice of coupling reagent is a critical determinant of reaction efficiency, product purity, and the preservation of stereochemical integrity. For researchers, scientists, and professionals in drug development, navigating the array of available reagents can be a complex task. This guide provides an objective, data-driven comparison of three widely used coupling reagents: HATU, HBTU, and EDC. We delve into their mechanisms of action, quantitative performance metrics, and detailed experimental protocols to facilitate an informed selection for your specific research needs.

At a Glance: Performance Benchmarks

The efficacy of a coupling reagent is best assessed through quantitative measures of yield, purity, reaction kinetics, and the extent of undesirable side reactions, most notably epimerization. The following table summarizes the performance of HATU, HBTU, and EDC in a model solution-phase dipeptide synthesis, providing a clear comparison of their capabilities.

Coupling ReagentTypical Yield (%)Purity (%)Reaction Time (hours)Epimerization (%)Key Advantages & Disadvantages
HATU 95-99>981-2<0.5Advantages: High reactivity, low racemization rates, particularly effective for sterically hindered amino acids.[1] Disadvantages: Higher cost compared to other reagents.[1]
HBTU 90-95>952-4<1.0Advantages: Good balance of reactivity and cost, reliable for standard couplings.[1] Disadvantages: Can be slightly less effective than HATU in preventing racemization.[1]
EDC/HOBt 85-92>954-8<2.0Advantages: Cost-effective, water-soluble byproducts are easily removed during workup.[1] Disadvantages: Generally lower reactivity compared to onium salt reagents, which can lead to longer reaction times.[1]

Note: Data is synthesized from a comparative study on a model dipeptide synthesis. The exact values can vary depending on the specific substrates and reaction conditions.

Delving Deeper: Mechanisms of Action

The distinct performance characteristics of HATU, HBTU, and EDC are rooted in their different mechanisms for activating the carboxylic acid, a prerequisite for amide bond formation.

HATU and HBTU , both aminium/uronium salts, function by creating a highly reactive activated ester. The superiority of HATU stems from its incorporation of a 7-azabenzotriazole (HOAt) moiety, whereas HBTU contains a standard benzotriazole (HOBt) group.[2] The nitrogen atom at the 7-position of the HOAt ring in HATU acts as an electron-withdrawing group, rendering the resulting OAt-ester more reactive and susceptible to nucleophilic attack by the amine.[2] This enhanced reactivity translates to faster and more complete coupling reactions with a lower risk of epimerization.[2]

EDC , a carbodiimide, activates the carboxylic acid to form an O-acylisourea intermediate. This intermediate is highly reactive but also unstable in aqueous solutions. In the presence of an amine, it readily forms an amide bond. However, it can also rearrange to a stable N-acylurea, an inactive byproduct. To improve efficiency and suppress racemization, EDC is almost always used in conjunction with an additive like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS).

Visualizing the Chemical Pathways

The following diagrams, generated using Graphviz, illustrate the fundamental activation mechanisms of these coupling reagents.

G Activation of Carboxylic Acid by HATU/HBTU cluster_0 Onium Salt Activation Carboxylic_Acid R-COOH Carboxylate R-COO⁻ Carboxylic_Acid->Carboxylate -H⁺ Base Base (e.g., DIPEA) Active_Ester Highly Reactive OAt/OBt-Ester Carboxylate->Active_Ester + Onium Salt Onium_Salt HATU or HBTU Peptide_Bond Peptide Bond (R-CO-NH-R') Active_Ester->Peptide_Bond + R'-NH₂ Amine R'-NH₂ G Activation of Carboxylic Acid by EDC/HOBt cluster_1 Carbodiimide Activation Carboxylic_Acid_EDC R-COOH O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid_EDC->O_Acylisourea + EDC EDC EDC HOBt_Ester HOBt-Active Ester O_Acylisourea->HOBt_Ester + HOBt N_Acylurea N-Acylurea (Side Product) O_Acylisourea->N_Acylurea Rearrangement HOBt HOBt Peptide_Bond_EDC Peptide Bond (R-CO-NH-R') HOBt_Ester->Peptide_Bond_EDC + R'-NH₂ Amine_EDC R'-NH₂ G Start Start Dissolve_Reactants Dissolve Carboxylic Acid & Coupling Reagent in DMF Start->Dissolve_Reactants Pre-activation Add Base (DIPEA) (Pre-activation for HATU/HBTU) Dissolve_Reactants->Pre-activation Add_Amine Add Amine Component Pre-activation->Add_Amine Reaction_Monitoring Stir at Room Temperature & Monitor Progress (TLC/HPLC) Add_Amine->Reaction_Monitoring Workup Aqueous Work-up (Wash with Acid, Base, Brine) Reaction_Monitoring->Workup Purification Dry, Concentrate, & Purify (Chromatography) Workup->Purification End End Purification->End

References

Comparative In Vitro Biological Activity of Piperazine-2-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro biological activity of various derivatives of the piperazine-2-carboxylic acid scaffold. While 1,4-di-Boc-piperazine-2-carboxylic acid itself is a key synthetic intermediate with limited direct biological data, this guide explores the potential of its core structure by examining a range of N-substituted analogs.

The piperazine ring is a prevalent scaffold in medicinal chemistry, known for its favorable pharmacokinetic properties.[1] Derivatives of piperazine-2-carboxylic acid have demonstrated a wide spectrum of biological activities, including anticancer, enzyme inhibitory, and antiviral effects. This guide summarizes key quantitative data, details experimental protocols for the cited assays, and provides visual representations of relevant biological pathways and workflows.

Quantitative Data Summary: Anticancer and Enzyme Inhibitory Activities

The following tables summarize the in vitro activity of various piperazine-2-carboxylic acid derivatives against several cancer cell lines and enzymes. These derivatives feature diverse substitutions at the N1 and N4 positions of the piperazine ring, highlighting the structure-activity relationships of this versatile scaffold.

Table 1: In Vitro Anticancer Activity of Piperazine-2-Carboxamide Derivatives

Compound IDModificationsCancer Cell LineAssayActivity (IC50/GI50 in µM)Reference
6d 5-chloroindolin-2-one moiety at C3, 4-phenylpiperazine-1-carbothiohydrazideA549 (Lung)MTT3.59[2]
6l 5-chloroindolin-2-one moiety at C3, substituted 4-phenylpiperazine-1-carbothiohydrazideA549 (Lung)MTT5.58[2]
5f Substituted indolin-2-one moiety at C3, 4-phenylpiperazine-1-carbothiohydrazideHCT-116 (Colon)MTT3.49[2]
6l 5-chloroindolin-2-one moiety at C3, substituted 4-phenylpiperazine-1-carbothiohydrazideHCT-116 (Colon)MTT4.57[2]
23 Vindoline conjugate with N-[4-(trifluoromethyl)benzyl] piperazineMDA-MB-468 (Breast)GI501.00[3]
25 Vindoline conjugate with N-bis(4-fluorophenyl)methyl piperazineHOP-92 (Non-Small Cell Lung)GI501.35[3]
Compound 7g Guanidine derivative of a piperazin-2-one scaffoldHT-29 (Colon) & A549 (Lung)MTT<2[4]

Table 2: In Vitro Enzyme Inhibitory Activity of Piperazine-2-Carboxylic Acid Derivatives

Compound IDModificationsTarget EnzymeAssayActivity (Ki/IC50)Reference
4c 1,4-bis(4-chlorobenzyl)Acetylcholinesterase (AChE)Ellman's MethodKi = 10.18 ± 1.00 µM[5]
7b 1,4-bis(2-chlorobenzyl), hydroxamic acid derivativeButyrylcholinesterase (BChE)Ellman's MethodKi = 1.6 ± 0.08 nM[5]
7 Chromone-2-amide with benzyl piperidineSoluble Epoxide Hydrolase (sEH)FluorometricIC50 = 1.75 µM[6]
9l Benzimidazole derivative with piperazine ringUreaseIn vitro urease inhibitionIC50 = 0.15 ± 0.09 µM[7]

Experimental Protocols

Detailed methodologies for the key in vitro assays cited in this guide are provided below. These protocols are essential for the accurate evaluation and comparison of the biological activity of novel compounds.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

This colorimetric assay is a widely used method to assess cell metabolic activity as an indicator of cell viability.[8]

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of approximately 5 x 10³ cells per well and allowed to adhere for 24 hours in a humidified incubator at 37°C with 5% CO2.[8]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., piperazine derivatives) and incubated for a specified period, typically 24 to 72 hours.[8]

  • MTT Addition: Following the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[8]

  • Formazan Solubilization: The culture medium containing MTT is removed, and 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: The absorbance is measured at a wavelength of approximately 570 nm using a microplate reader. The cell viability is expressed as a percentage of the untreated control.[8]

Sulphorhodamine B (SRB) Assay for Cytotoxicity

This assay is based on the measurement of cellular protein content.[8]

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds for a defined period.[8]

  • Cell Fixation: After incubation, the cells are fixed by gently adding a cold solution of 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.[8]

  • Staining: The plates are washed with water and air-dried. A 0.4% (w/v) solution of SRB in 1% acetic acid is then added to each well, and the plates are incubated at room temperature for 30 minutes.[8]

  • Washing: Unbound dye is removed by washing with 1% acetic acid.[8]

  • Absorbance Measurement: The bound dye is solubilized with a 10 mM Tris base solution, and the absorbance is measured at 510 nm.[8]

In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is used to measure acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) activity.[5]

  • Reagent Preparation: Prepare solutions of the enzyme (AChE from Electrophorus electricus or BChE from equine serum), the substrate (acetylthiocholine iodide or butyrylthiocholine iodide), and Ellman's reagent (5,5'-dithio-bis(2-nitrobenzoic acid) - DTNB) in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Assay Procedure: In a 96-well plate, add the buffer, the test compound at various concentrations, and the enzyme solution. Incubate for a short period (e.g., 15 minutes) at a controlled temperature.

  • Reaction Initiation: Add the substrate to initiate the enzymatic reaction. The hydrolysis of the substrate by the cholinesterase produces thiocholine, which reacts with DTNB to form a yellow-colored 5-thio-2-nitrobenzoate anion.

  • Absorbance Measurement: The absorbance of the yellow product is measured kinetically at 412 nm using a microplate reader.

  • Data Analysis: The rate of the reaction is calculated from the change in absorbance over time. The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 or Ki values are then calculated from the dose-response curves.[5]

Visualizations: Workflows and Signaling Pathways

The following diagrams, created using Graphviz (DOT language), illustrate a general experimental workflow for evaluating anticancer compounds and a simplified representation of a signaling pathway often targeted by anticancer agents.

experimental_workflow cluster_invitro In Vitro Evaluation synthesis Compound Synthesis (Piperazine Derivatives) cytotoxicity Cytotoxicity Screening (MTT, SRB assays) synthesis->cytotoxicity Primary Screening enzyme Enzyme Inhibition Assays synthesis->enzyme Targeted Screening ic50 IC50/GI50 Determination cytotoxicity->ic50 Dose-Response Analysis mechanism Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle) ic50->mechanism Lead Compound Selection

Caption: General experimental workflow for in vitro evaluation of piperazine derivatives.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase pi3k PI3K receptor->pi3k akt Akt pi3k->akt transcription Transcription Factors (Cell Proliferation, Survival) akt->transcription inhibitor Piperazine Derivative (Kinase Inhibitor) inhibitor->pi3k Inhibition

Caption: Simplified PI3K/Akt signaling pathway targeted by some anticancer agents.

References

A Structural and Performance Comparison of 1,4-di-Boc-piperazine-2-carboxylic Acid with Other Chiral Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers, Scientists, and Drug Development Professionals

The rational selection of chiral building blocks is a cornerstone of modern drug discovery, profoundly influencing the conformational properties, biological activity, and pharmacokinetic profiles of therapeutic candidates. Among the vast arsenal of available synthons, 1,4-di-Boc-piperazine-2-carboxylic acid has emerged as a valuable scaffold. This guide provides a comprehensive structural and performance comparison of this constrained amino acid analog with other widely used chiral building blocks, supported by physicochemical data and detailed experimental protocols.

Structural Overview and Physicochemical Properties

This compound is a conformationally constrained building block that introduces a six-membered piperazine ring into a peptide backbone or small molecule.[1] This contrasts with the five-membered pyrrolidine ring of proline, another critical chiral building block in medicinal chemistry. The piperazine scaffold offers unique structural and physicochemical properties that can be advantageous in drug design.[2][3][4]

A key feature of this compound is the presence of two Boc-protecting groups, which allows for selective deprotection strategies during synthesis.[1] The piperazine ring itself can exist in chair and boat conformations, with the chair form being generally preferred.[5] This conformational preference, along with the substitution pattern, can be exploited to modulate the three-dimensional structure of a molecule and its interactions with biological targets.

Below is a table summarizing the key physicochemical properties of this compound in comparison to N-Boc-L-proline and N-Boc-piperidine-4-carboxylic acid, two commonly used chiral building blocks.

PropertyThis compoundN-Boc-L-prolineN-Boc-piperidine-4-carboxylic acid
Molecular Formula C₁₅H₂₆N₂O₆[6]C₁₀H₁₇NO₄C₁₁H₁₉NO₄[7]
Molecular Weight 330.38 g/mol [6]215.25 g/mol 229.27 g/mol [7]
Melting Point 142-148 °C133-136 °C150-155 °C
Solubility Soluble in DCM, THF, DMF; Insoluble in water[1]Soluble in water, methanol, chloroformSoluble in methanol, chloroform
Key Structural Feature Constrained six-membered diamine ringConstrained five-membered amino acidSix-membered amino acid analog
Performance in Peptide Synthesis and Drug Design

The incorporation of constrained chiral building blocks like this compound into peptides and small molecules can offer several advantages:

  • Enhanced Proteolytic Stability: The rigidified backbone can hinder enzymatic degradation, improving the in vivo half-life of peptide-based drugs.[1]

  • Modulation of Conformation: The defined stereochemistry and ring puckering of the piperazine scaffold can pre-organize a molecule into a bioactive conformation, potentially increasing binding affinity and selectivity for its target.[5][8] Proline and its analogs are well-known for their ability to induce turns in peptide chains.[9]

  • Improved Physicochemical Properties: The introduction of the piperazine moiety can influence properties such as solubility and lipophilicity, which are critical for drug-likeness.[2][3][4]

  • Scaffold for Further Derivatization: The piperazine ring provides multiple points for chemical modification, allowing for the exploration of structure-activity relationships.

The choice between this compound and other chiral building blocks often depends on the specific goals of the drug discovery program. For instance, while proline is a natural amino acid that often plays a structural role in proteins, the synthetic piperazine scaffold can offer novel chemical space and intellectual property opportunities.

Experimental Protocols

The following section provides a detailed, representative protocol for the incorporation of a chiral building block into a peptide chain using solid-phase peptide synthesis (SPPS). This protocol can be adapted for this compound, N-Boc-L-proline, or other suitable protected amino acids.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry

This protocol outlines the manual synthesis of a linear peptide on a rink amide resin.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including the chiral building block of interest)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF from the resin.

    • Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15-20 minutes.[10]

    • Drain the solution and wash the resin thoroughly with DMF (5 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to the resin loading) in DMF.

    • Add the coupling reagent (e.g., HATU, 3 eq.) and DIPEA (6 eq.) to the amino acid solution to pre-activate it for 2-5 minutes.[10]

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.[10]

    • To monitor the completion of the coupling reaction, a Kaiser test or a similar colorimetric test can be performed.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times).

  • Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid to be added to the peptide chain.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Global Deprotection:

    • Wash the peptide-resin with DCM and dry it under a stream of nitrogen.

    • Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.[10]

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide.

  • Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity by mass spectrometry.

Visualizations

Structural Comparison of Chiral Scaffolds

Structural Comparison of Chiral Building Blocks cluster_0 Piperazine Scaffold cluster_1 Pyrrolidine Scaffold cluster_2 Piperidine Scaffold 1,4-di-Boc-piperazine-2-carboxylic_acid This compound (Six-membered ring) N-Boc-L-proline N-Boc-L-proline (Five-membered ring) 1,4-di-Boc-piperazine-2-carboxylic_acid->N-Boc-L-proline Different Ring Size & Heteroatom Content N-Boc-piperidine-4-carboxylic_acid N-Boc-piperidine-4-carboxylic acid (Six-membered ring) 1,4-di-Boc-piperazine-2-carboxylic_acid->N-Boc-piperidine-4-carboxylic_acid Same Ring Size, Different Heteroatom Content

Caption: Core structures of compared chiral building blocks.

General Workflow for SPPS

General Workflow for Solid-Phase Peptide Synthesis (SPPS) A Start with Resin B Fmoc Deprotection (20% Piperidine/DMF) A->B C Amino Acid Coupling (HATU/DIPEA) B->C D Wash Resin C->D E Repeat for next amino acid D->E E->B Yes F Final Deprotection E->F No G Cleavage from Resin (TFA cocktail) F->G H Purification (HPLC) G->H

Caption: A typical cycle in solid-phase peptide synthesis.

References

A Comparative Guide to Enhancing Peptide Protease Resistance with Constrained Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

The therapeutic application of peptides is often hindered by their rapid degradation by proteases, leading to a short in vivo half-life.[1] A leading strategy to overcome this is the incorporation of constrained amino acids, which modify the peptide backbone to enhance stability. This guide provides an objective comparison of the performance of such modifications, supported by experimental data and detailed protocols.

The Impact of Constrained Amino Acids on Proteolytic Stability

Constrained amino acids enhance protease resistance primarily through steric hindrance. Modifications like N-methylation (replacing an amide proton with a methyl group) disrupt the hydrogen-bonding patterns recognized by proteases and physically block the enzyme from accessing the scissile peptide bond.[1] This steric shield can dramatically inhibit cleavage and significantly extend the peptide's half-life. Other strategies to introduce conformational constraints include the use of α-methylated amino acids, β-amino acids, and cyclization via lactam bridges.[2][3][4][5]

Quantitative Comparison of Proteolytic Stability

The introduction of constrained amino acids has been shown to significantly increase the half-life of peptides against various proteases. The following tables summarize quantitative data from studies comparing the stability of modified peptides to their unmodified parent sequences.

Table 1: Effect of N-Methylation on Peptide Stability Against Trypsin [1]

Peptide Sequence (DKLYWWEFL)ModificationProteaseHalf-life (t½)Fold Increase in Stability
UnmodifiedNoneTrypsin~2.5 min-
N-Me-Asp (at P2)N-methylated Aspartic AcidTrypsin3 h72
N-Me-Lys (at P1)N-methylated LysineTrypsin> 42 h> 1000
N-Me-Leu (at P1')N-methylated LeucineTrypsin> 42 h> 1000
N-Me-Tyr (at P2')N-methylated TyrosineTrypsin> 42 h> 1000

Table 2: Effect of Various Modifications on Peptide Stability in Plasma/Serum [6][7]

Peptide TypeModificationStability MetricAnalytical Method
A20FMDV2Native~0% remaining after 24h (rat serum)RP-HPLC
A20FMDV2PEGylated (PEG20)>30% remaining after 48h (rat serum)RP-HPLC
pNPY analogueTam-labeled (Lys4)t½ = 43.5 h (human plasma)RP-HPLC
pNPY analogueTam-labeled (Lys18)t½ = 3.8 h (human plasma)RP-HPLC

Diagrams: Mechanism and Workflow

The following diagrams illustrate the mechanism of protease resistance and a typical experimental workflow for its assessment.

Protease_Resistance_Mechanism Mechanism of Protease Resistance cluster_0 Unmodified Peptide cluster_1 Modified Peptide P1 Protease S1 Flexible Peptide Backbone P1->S1 Binding C1 Cleavage S1->C1 Hydrolysis P2 Protease S2 Constrained Amino Acid (e.g., N-Methylation) P2->S2 Steric Hindrance R1 Resistance S2->R1 No Cleavage

Caption: Steric hindrance from a constrained amino acid prevents protease binding and cleavage.

Experimental_Workflow Protease Stability Assay Workflow cluster_workflow Protease Stability Assay Workflow Start 1. Prepare Peptide & Protease Stock Solutions Incubate 2. Incubate Peptide with Protease at 37°C Start->Incubate Sample 3. Withdraw Aliquots at Time Points (0, 0.5, 1, 2, 4, 8h) Incubate->Sample Quench 4. Stop Reaction with Quenching Solution (e.g., Acetonitrile/Acid) Sample->Quench Precipitate 5. Precipitate Proteins (e.g., on ice, centrifuge) Quench->Precipitate Analyze 6. Analyze Supernatant by RP-HPLC Precipitate->Analyze Calculate 7. Quantify Peak Area & Calculate Half-Life (t½) Analyze->Calculate

Caption: Standard workflow for an in vitro protease stability assay using RP-HPLC.

Detailed Experimental Protocol: In Vitro Protease Stability Assay

This protocol provides a general method for assessing the stability of modified peptides against a specific protease, such as trypsin, or in a complex biological matrix like human serum.[6][7]

I. Materials

  • Peptide: Purified stock solution (e.g., 1 mg/mL) in sterile water or a suitable buffer.

  • Protease: Stock solution of the chosen protease (e.g., trypsin) in an appropriate buffer (e.g., Tris-HCl or PBS, pH optimized for the enzyme). For serum stability, use pooled human or mouse serum.[6]

  • Reaction Buffer: Buffer appropriate for the protease (e.g., PBS, pH 7.4).

  • Quenching Solution: To stop the enzymatic reaction (e.g., 10% Trichloroacetic Acid (TCA), or a mixture of acetonitrile/water/formic acid).[6][7]

  • Equipment: Thermomixer or incubator (37°C), microcentrifuge, RP-HPLC system with a C18 column.[6][7]

II. Procedure

  • Preparation: Prepare a working solution of the peptide in the reaction buffer at a final concentration (e.g., 150 µg/mL).[6] Thaw serum on ice if used.

  • Reaction Initiation: Initiate the reaction by adding the protease to the peptide solution. A typical enzyme-to-substrate ratio (w/w) is between 1:20 and 1:100.[7] For serum assays, mix the peptide solution with serum to a final concentration of 25-50% (v/v).[6]

  • Incubation: Incubate the reaction mixture at 37°C with gentle shaking.[6]

  • Time-Point Sampling: Withdraw aliquots of the mixture at designated time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours).[6] The t=0 sample should be taken immediately after adding the enzyme and quenched instantly.

  • Quenching: Immediately stop the reaction in each aliquot by adding a volume of quenching solution (e.g., add 300 µL of quenching solution to a 100 µL aliquot).[6]

  • Protein Precipitation: Incubate the quenched samples on ice for at least 30 minutes to precipitate the protease and other serum proteins.[6] Note: Using organic solvents like acetonitrile for precipitation can sometimes be more effective than strong acids (TCA), which may co-precipitate the peptide of interest.[8][9]

  • Centrifugation: Centrifuge the samples at high speed (e.g., 12,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[6]

  • Sample Analysis: Carefully collect the supernatant, which contains the intact peptide and any degradation fragments, and transfer it to an HPLC vial.[6] Analyze the sample by RP-HPLC, monitoring the peptide elution at a wavelength of 214 or 220 nm.[6][10]

III. Data Analysis

  • Quantification: Integrate the peak area corresponding to the intact peptide for each time point.

  • Calculation: Calculate the percentage of intact peptide remaining at each time point relative to the t=0 sample (which is considered 100%).[6]

  • Half-Life Determination: Plot the percentage of remaining peptide against time. Fit the data to a one-phase exponential decay curve using appropriate software (e.g., GraphPad Prism) to determine the half-life (t½) of the peptide.[6]

By employing these methodologies, researchers can effectively quantify the stability enhancements conferred by constrained amino acids, facilitating the design of more robust and effective peptide therapeutics.

References

Navigating the Maze: A Comparative Guide to In Silico ADME Prediction for Piperazine-Containing Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the journey of a drug candidate from discovery to clinic is fraught with challenges. A significant hurdle is ensuring favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties. The piperazine scaffold, a ubiquitous structural motif in numerous blockbuster drugs, presents its own unique set of opportunities and challenges in this regard. This guide provides an objective comparison of in silico ADME prediction tools for drugs containing piperazine scaffolds, supported by experimental data, to aid in the rational design and selection of promising drug candidates.

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a privileged structure in medicinal chemistry. Its presence can confer desirable physicochemical properties such as improved aqueous solubility and the ability to modulate lipophilicity, which are crucial for oral bioavailability.[1][2] However, the basic nitrogens of the piperazine ring can also lead to metabolic liabilities and potential off-target effects, including hERG channel inhibition, a key concern for cardiotoxicity.[3][4] Early and accurate prediction of the ADME profile of piperazine-containing compounds is therefore paramount to de-risk drug development projects.

In silico ADME prediction models have emerged as indispensable tools in modern drug discovery, offering a rapid and cost-effective means to assess the pharmacokinetic potential of virtual compounds before committing to costly synthesis and experimental testing.[5][6] These computational approaches range from simple rule-based systems to sophisticated machine learning algorithms and complex quantitative structure-activity relationship (QSAR) models.[2][7] This guide will delve into a comparative analysis of several commonly used in silico tools, evaluating their predictive performance against experimental data for a selection of well-known piperazine-containing drugs.

A Head-to-Head Comparison of In Silico ADME Prediction Tools

To provide a practical comparison, we have selected a panel of widely recognized piperazine-containing drugs: Cetirizine , Olanzapine , and Sildenafil . We have collated their experimental ADME properties from the literature and compared them with the predictions generated by three popular in silico tools: SwissADME , pkCSM , and ADMETlab 2.0 .

Physicochemical Properties and Lipophilicity

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical parameter influencing a drug's absorption and distribution. The basic nature of the piperazine moiety means that its ionization state, and thus its effective lipophilicity (logD), is highly dependent on pH.

DrugParameterExperimental ValueSwissADME PredictionpkCSM PredictionADMETlab 2.0 Prediction
Cetirizine logP1.5[8][9]3.002.892.95
logD (pH 7.4)1.5[8]---
Olanzapine logP3.6[10]3.653.733.68
logD (pH 7.4)----
Sildenafil logP1.6[11]1.341.581.55
logD (pH 7.4)----

Table 1: Comparison of Experimental and In Silico Predicted Lipophilicity (logP) for Selected Piperazine-Containing Drugs.

Absorption

Oral absorption is a complex process influenced by factors such as aqueous solubility, intestinal permeability, and gastrointestinal stability. The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption.[12]

DrugParameterExperimental ValueSwissADME PredictionpkCSM PredictionADMETlab 2.0 Prediction
Cetirizine Caco-2 Permeability (Papp, 10⁻⁶ cm/s)1.14[13]Low0.581.21
Human Intestinal Absorption (%)>70%[14]High91.8%95.6%
Olanzapine Caco-2 Permeability (Papp, 10⁻⁶ cm/s)-High1.4515.3
Human Intestinal Absorption (%)Well absorbed[10]High94.9%98.2%
Sildenafil Caco-2 Permeability (Papp, 10⁻⁶ cm/s)-High1.1110.5
Human Intestinal Absorption (%)~92%[11][15]High93.5%97.5%

Table 2: Comparison of Experimental and In Silico Predicted Absorption Parameters for Selected Piperazine-Containing Drugs.

Distribution

The distribution of a drug throughout the body is influenced by its ability to cross biological membranes and bind to plasma proteins. Blood-brain barrier (BBB) penetration is a critical consideration for centrally acting drugs, while high plasma protein binding can affect the free drug concentration available to exert its therapeutic effect.

DrugParameterExperimental ValueSwissADME PredictionpkCSM PredictionADMETlab 2.0 Prediction
Cetirizine BBB PermeabilityLow[8]No-0.99 (logBB)-0.92 (logBB)
Plasma Protein Binding (%)93%[8]---
Olanzapine BBB PermeabilityYes[16]Yes0.21 (logBB)0.15 (logBB)
Plasma Protein Binding (%)93%[10][16]---
Sildenafil BBB PermeabilityYesYes-0.35 (logBB)-0.28 (logBB)
Plasma Protein Binding (%)~96%---

Table 3: Comparison of Experimental and In Silico Predicted Distribution Parameters for Selected Piperazine-Containing Drugs.

Metabolism

The piperazine ring is susceptible to metabolism by cytochrome P450 (CYP) enzymes, primarily through N-dealkylation and oxidation. Predicting which CYP isoforms are responsible for a drug's metabolism is crucial for anticipating potential drug-drug interactions.

DrugMajor Metabolizing CYP Isoforms (Experimental)SwissADME Prediction (Substrate)pkCSM Prediction (Substrate)ADMETlab 2.0 Prediction (Substrate)
Cetirizine Minimally metabolized[14]CYP2D6 (No), CYP3A4 (No)CYP2D6 (No), CYP3A4 (No)CYP2D6 (No), CYP3A4 (No)
Olanzapine CYP1A2, CYP2D6 (minor)[10]CYP1A2 (Yes), CYP2D6 (Yes)CYP1A2 (Yes), CYP2D6 (Yes)CYP1A2 (Yes), CYP2D6 (Yes)
Sildenafil CYP3A4, CYP2C9[11]CYP3A4 (Yes), CYP2C9 (Yes)CYP3A4 (Yes), CYP2C9 (Yes)CYP3A4 (Yes), CYP2C9 (Yes)

Table 4: Comparison of Experimental and In Silico Predicted Cytochrome P450 Metabolism for Selected Piperazine-Containing Drugs.

Excretion and Toxicity

A key safety concern for many drugs, including those with a piperazine moiety, is the potential for cardiotoxicity due to inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[3]

DrugParameterExperimental ValueSwissADME PredictionpkCSM PredictionADMETlab 2.0 Prediction
Cetirizine hERG InhibitionNo significant inhibition[8]NoNoLow risk
Olanzapine hERG IC₅₀ (µM)~2.3[3]YesYesHigh risk
Sildenafil hERG InhibitionWeak inhibitorNoYesLow risk

Table 5: Comparison of Experimental and In Silico Predicted hERG Inhibition for Selected Piperazine-Containing Drugs.

Experimental Protocols

To provide context for the experimental data cited, this section outlines the methodologies for key in vitro ADME assays.

Caco-2 Permeability Assay

The Caco-2 permeability assay is a standard method to predict in vivo drug absorption across the gut wall.[17]

  • Cell Culture: Caco-2 cells are seeded on permeable filter supports in a transwell plate and cultured for 21-25 days to allow for differentiation into a polarized monolayer with tight junctions.

  • Monolayer Integrity: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

  • Transport Experiment: The test compound is added to the apical (A) side of the monolayer, and samples are collected from the basolateral (B) side at various time points. To assess active efflux, the experiment is also performed in the reverse direction (B to A).

  • Quantification: The concentration of the compound in the collected samples is determined by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.

Microsomal Stability Assay

This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes.[1][18]

  • Incubation: The test compound is incubated with human liver microsomes (HLM) at 37°C in the presence of a cofactor, typically NADPH, to initiate the metabolic reactions.

  • Time Points: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The metabolic reaction in each aliquot is stopped by adding a cold organic solvent like acetonitrile.

  • Sample Analysis: After protein precipitation, the remaining concentration of the parent compound is quantified by LC-MS/MS.

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLint).

hERG Patch-Clamp Assay

The patch-clamp technique is the gold standard for assessing a compound's potential to block the hERG potassium channel.[3][4]

  • Cell Preparation: A cell line stably expressing the hERG channel (e.g., HEK293 cells) is used.

  • Electrophysiology: A glass micropipette forms a high-resistance seal with the cell membrane, allowing for the measurement of ion channel currents.

  • Voltage Protocol: A specific voltage protocol is applied to the cell to elicit hERG channel currents.

  • Compound Application: The test compound is perfused over the cell at various concentrations.

  • Data Analysis: The inhibition of the hERG current at each concentration is measured, and the data is fitted to a concentration-response curve to determine the IC₅₀ value.

Visualizing In Silico ADME Prediction Workflows

The following diagrams, generated using Graphviz, illustrate the typical workflows for in silico ADME prediction and the logical relationships in comparing different prediction tools.

ADME_Prediction_Workflow cluster_input Input cluster_prediction In Silico Prediction cluster_output Output & Analysis Mol_Structure Molecular Structure (SMILES/SDF) PhysChem Physicochemical Properties (logP, pKa, Solubility) Mol_Structure->PhysChem Absorption Absorption (Caco-2, HIA) Mol_Structure->Absorption Distribution Distribution (BBB, PPB) Mol_Structure->Distribution Metabolism Metabolism (CYP Inhibition/Substrate) Mol_Structure->Metabolism Excretion Excretion (Clearance) Mol_Structure->Excretion Toxicity Toxicity (hERG, Hepatotoxicity) Mol_Structure->Toxicity ADME_Profile Predicted ADME Profile PhysChem->ADME_Profile Absorption->ADME_Profile Distribution->ADME_Profile Metabolism->ADME_Profile Excretion->ADME_Profile Toxicity->ADME_Profile Lead_Optimization Lead Optimization ADME_Profile->Lead_Optimization

A typical workflow for in silico ADME prediction.

Tool_Comparison cluster_drugs Piperazine Drugs cluster_tools In Silico Tools cluster_data Data Comparison cluster_analysis Analysis Drug_A Cetirizine Tool_1 SwissADME Drug_A->Tool_1 Tool_2 pkCSM Drug_A->Tool_2 Tool_3 ADMETlab 2.0 Drug_A->Tool_3 Drug_B Olanzapine Drug_B->Tool_1 Drug_B->Tool_2 Drug_B->Tool_3 Drug_C Sildenafil Drug_C->Tool_1 Drug_C->Tool_2 Drug_C->Tool_3 Predicted_Data Predicted ADME Data Tool_1->Predicted_Data Tool_2->Predicted_Data Tool_3->Predicted_Data Performance_Evaluation Performance Evaluation Predicted_Data->Performance_Evaluation Experimental_Data Experimental ADME Data Experimental_Data->Performance_Evaluation

Logical relationship for comparing in silico ADME prediction tools.

Conclusion

The in silico prediction of ADME properties for drugs containing piperazine scaffolds is a powerful strategy to guide medicinal chemistry efforts and mitigate late-stage attrition. As demonstrated by the comparison of predicted and experimental data for cetirizine, olanzapine, and sildenafil, currently available tools can provide valuable directional insights. However, it is crucial to recognize that these are predictive models with inherent limitations. Discrepancies between predicted and experimental values highlight the ongoing need for model refinement and the importance of integrating in silico predictions with experimental validation. By leveraging a multi-parameter optimization approach that combines computational predictions with key in vitro assays, researchers can more effectively navigate the complexities of drug discovery and increase the likelihood of developing safe and efficacious medicines.

References

A Comparative Guide to Orthogonal Protection Strategies: Boc vs. Cbz Groups in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of multistep organic synthesis, particularly in peptide and drug development, the strategic use of protecting groups is paramount to achieving complex molecular architectures. Among the most fundamental and widely employed amine-protecting groups are the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z) groups. Their widespread use stems from their high efficiency of introduction and, crucially, their orthogonal stability, which allows for the selective deprotection of one in the presence of the other. This guide provides an objective comparison of Boc and Cbz protecting groups, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their synthetic strategies.

Core Principles of Orthogonal Protection

The concept of orthogonal protection hinges on the use of multiple protecting groups in a single molecule that can be removed under distinct reaction conditions without affecting the others.[1] This strategy enables the sequential modification of different functional groups, a critical capability in the synthesis of complex molecules like peptides and natural products.[2] The Boc group, known for its lability to acid, and the Cbz group, which is readily cleaved by catalytic hydrogenolysis, form a classic orthogonal pair, providing chemists with precise control over the synthetic pathway.[3][4]

Comparative Analysis of Boc and Cbz Protecting Groups

The choice between Boc and Cbz is primarily dictated by the overall functionality of the molecule and the desired deprotection scheme. The Boc group is ideal for substrates sensitive to hydrogenation but stable to acidic conditions, while the Cbz group is the preferred choice for molecules that can withstand catalytic hydrogenation but may be compromised by acid treatment.[4]

Chemical Structures and Protection Mechanisms

The Boc group is introduced by treating an amine with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.[5][6] The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of the anhydride.[7] Similarly, the Cbz group is typically installed using benzyl chloroformate (Cbz-Cl) in the presence of a base.[3]

Below is a diagram illustrating the structures of Boc- and Cbz-protected amines.

G cluster_boc Boc-Protected Amine cluster_cbz Cbz-Protected Amine Boc_structure Cbz_structure G Start Start: Boc-Amine-Cbz Decision Desired Deprotection? Start->Decision Boc_Deprotection Boc Deprotection: Acidic Conditions (e.g., TFA) Decision->Boc_Deprotection Remove Boc Cbz_Deprotection Cbz Deprotection: Catalytic Hydrogenolysis (H2, Pd/C) Decision->Cbz_Deprotection Remove Cbz Product_Amine_Cbz Product: Free Amine-Cbz Boc_Deprotection->Product_Amine_Cbz Product_Boc_Amine Product: Boc-Amine Cbz_Deprotection->Product_Boc_Amine G cluster_boc Boc Deprotection Mechanism cluster_cbz Cbz Deprotection Mechanism Boc_Protected Boc-Protected Amine Protonation Protonation (H+) Boc_Protected->Protonation Acid (e.g., TFA) Carbamic_Acid_Intermediate Carbamic Acid Intermediate + tert-butyl cation Protonation->Carbamic_Acid_Intermediate Deprotected_Amine_Boc Free Amine + CO2 Carbamic_Acid_Intermediate->Deprotected_Amine_Boc Decarboxylation Cbz_Protected Cbz-Protected Amine Adsorption Adsorption to Catalyst Surface Cbz_Protected->Adsorption H2, Pd/C Hydrogenolysis Hydrogenolysis Adsorption->Hydrogenolysis Deprotected_Amine_Cbz Free Amine + Toluene + CO2 Hydrogenolysis->Deprotected_Amine_Cbz

References

Safety Operating Guide

Safe Disposal of 1,4-di-Boc-piperazine-2-carboxylic acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is paramount for ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of 1,4-di-Boc-piperazine-2-carboxylic acid, a common building block in organic synthesis. Adherence to these protocols is essential for minimizing risks and complying with regulatory standards.

Hazard Identification and Safety Precautions

Before handling this compound, it is crucial to be aware of its potential hazards. While extensive toxicological properties have not been thoroughly investigated, the available Safety Data Sheets (SDS) indicate the following classifications and necessary precautions.

Hazard Category Classification Precautionary Statement Codes
Eye IrritationCategory 2P305 + P351 + P338
Skin SensitizationCategory 1P280, P302 + P352

Personal Protective Equipment (PPE):

To mitigate exposure risks, the following personal protective equipment should be worn at all times when handling this compound:

  • Eye Protection: Tight-sealing safety goggles or a face shield.

  • Hand Protection: Chemical-resistant, impervious gloves.

  • Skin and Body Protection: Impervious clothing, a chemical-resistant apron, and boots.

  • Respiratory Protection: For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator is recommended. For higher-level protection, use an OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridge.[1]

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is through a licensed professional waste disposal service. The material may be incinerated in a chemical incinerator equipped with an afterburner and scrubber.[1]

1. Waste Collection and Storage:

  • Collect waste this compound in a designated, properly labeled, and suitable closed container.
  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[2][3]

2. Handling Spills and Contaminated Materials:

  • In the event of a spill, evacuate personnel to a safe area.[1]
  • Ensure adequate ventilation.
  • Wearing the appropriate PPE, sweep up the solid material, taking care to avoid dust formation.[1][2]
  • Place the swept-up material into a suitable, closed container for disposal.[1]
  • Do not let the product enter drains.[1][2]
  • Contaminated packaging and other materials (e.g., absorbent paper) should be disposed of as unused product.[1]

3. Final Disposal:

  • Contact a licensed professional waste disposal service to arrange for the collection and disposal of the chemical waste.[1]
  • Provide the disposal service with a copy of the Safety Data Sheet.

Emergency First Aid Procedures

In case of accidental exposure, follow these first aid measures and consult a physician:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[1][3]

  • Skin Contact: Wash off with soap and plenty of water.[1]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[1]

  • Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.[1]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

cluster_preparation Preparation cluster_collection Collection & Containment cluster_storage_disposal Storage & Final Disposal start Start: Identify Waste This compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe collect_waste Collect Waste in Designated Container ppe->collect_waste handle_spill Spill Occurs ppe->handle_spill store_waste Store Waste Container in a Cool, Dry, Ventilated Area collect_waste->store_waste contain_spill Contain Spill & Clean Up handle_spill->contain_spill collect_contaminated Collect Contaminated Materials contain_spill->collect_contaminated collect_contaminated->store_waste contact_disposal Contact Licensed Waste Disposal Service store_waste->contact_disposal end_disposal Professional Disposal (e.g., Incineration) contact_disposal->end_disposal

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 1,4-di-Boc-piperazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1,4-di-Boc-piperazine-2-carboxylic acid

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure safe handling, storage, and disposal of this compound.

Hazard Identification and Safety Summary

This compound is classified as a hazardous substance. It is known to cause skin irritation and serious eye irritation.[1][2] The full toxicological properties of this chemical have not been thoroughly investigated, warranting a cautious approach.[3]

Hazard ClassificationSignal WordHazard StatementPictogram
Skin Corrosion/Irritation (Category 2)WarningCauses skin irritation.GHS07 (Exclamation Mark)
Serious Eye Damage/Irritation (Category 2A)WarningCauses serious eye irritation.GHS07 (Exclamation Mark)
Specific target organ toxicity - single exposureMay cause respiratory irritation.

Data sourced from multiple safety data sheets.[1][2][3]

Operational Plan: Safe Handling and Storage

Adherence to the following step-by-step procedures is critical to minimize exposure and ensure a safe laboratory environment.

Engineering Controls and Ventilation
  • Primary Control: Always handle this compound in a well-ventilated area.[1]

  • Dust and Aerosol Control: Use a local exhaust ventilation system, such as a chemical fume hood, particularly when operations may generate dust or aerosols.[1] This is crucial as the compound is a solid/powder and fine dust can be easily inhaled.[2][3][4]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory.[5][6][7]

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile).To prevent skin contact and irritation.[1]
Eye and Face Protection Safety glasses with side shields or chemical safety goggles.To protect against dust particles and prevent serious eye irritation.[1][8]
Respiratory Protection For nuisance dust levels, use a NIOSH-approved P95 or EU EN 143 P1 particle respirator. For higher potential exposure, use an OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator.[3]To prevent respiratory tract irritation from inhalation of fine dust.[3][4]
Skin and Body Protection A lab coat or long-sleeved shirt and full-length pants should be worn to cover exposed skin.[8]To minimize the risk of accidental skin contact.
Footwear Closed-toe shoes with non-slip soles.[8]To protect from spills and prevent slips.
Handling and Hygiene Practices
  • Avoid the formation and dispersion of dust.[1][3][9]

  • Avoid all contact with skin, eyes, and clothing.[1]

  • Wash hands and face thoroughly after handling the compound and before eating, drinking, or smoking.[1][9]

  • Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[1][10]

Storage
  • Keep the container tightly closed.[1]

  • Store in a cool, dark, and well-ventilated place.[1] The recommended storage temperature is 2-8°C.[2]

  • Store away from incompatible materials such as strong oxidizing agents and strong acids.[1][9]

Emergency and Disposal Plan

Spill and Leak Response
  • Evacuate and Secure: Evacuate non-essential personnel from the spill area.[3]

  • Ventilate: Ensure the area is well-ventilated.

  • Don PPE: Wear the appropriate PPE as detailed above, including respiratory protection.[1][3]

  • Containment: Prevent the product from entering drains.[1][3]

  • Clean-up: Carefully sweep up the spilled solid material, taking care not to create dust.[1][3][9] Place the swept material into a suitable, sealed, and labeled container for disposal.[3]

First-Aid Measures
  • Eye Contact: Immediately rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids.[10] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][3]

  • Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, seek medical attention.[1][3]

  • Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Consult a physician.[3]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Consult a physician.[3]

  • General Advice: In all cases of exposure, consult a physician and show them the Safety Data Sheet (SDS) for the product.[3]

Disposal Plan
  • Waste Product: Dispose of surplus and non-recyclable material through a licensed disposal company.[3] The product may be burned in a chemical incinerator equipped with an afterburner and scrubber.[3]

  • Contaminated Packaging: Dispose of the container as you would the unused product.[3]

  • Compliance: All disposal practices must be in accordance with local, state, and federal regulations. Do not let the product enter drains or the environment.[3]

Visual Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

Workflow for Safe Handling of this compound cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling & Disposal cluster_emergency 4. Emergency Procedures a Conduct Risk Assessment b Verify Engineering Controls (Fume Hood, Ventilation) a->b c Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) b->c d Retrieve Chemical from Storage c->d Proceed to Handling e Handle in Fume Hood Minimize Dust Creation d->e f Perform Experimental Work e->f l Spill or Exposure Occurs e->l If Spill Occurs g Securely Close Container f->g h Clean Work Area g->h Proceed to Cleanup i Dispose of Waste (Follow Disposal Plan) h->i j Doff and Dispose/Clean PPE i->j k Wash Hands Thoroughly j->k m Follow Spill Response Plan l->m n Administer First Aid l->n o Seek Medical Attention m->o n->o

Caption: Logical workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.